molecular formula C4H8O4 B075598 3,4-Dihydroxybutanoic acid CAS No. 1518-61-2

3,4-Dihydroxybutanoic acid

Cat. No.: B075598
CAS No.: 1518-61-2
M. Wt: 120.10 g/mol
InChI Key: DZAIOXUZHHTJKN-UHFFFAOYSA-N
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Description

3,4-Dihydroxybutanoic acid is a significant chiral hydroxy acid that serves as a versatile intermediate in organic synthesis and a key metabolite in biochemical research. Its structure, featuring both primary and secondary alcohol groups adjacent to a carboxylic acid, makes it a valuable building block for the synthesis of complex natural products, pharmaceuticals, and novel polymers. In metabolic pathways, it is studied as a potential intermediate or analog in the metabolism of sugars and inborn errors of metabolism, particularly those related to mitochondrial fatty acid and organic acid processing. Researchers utilize this compound to investigate enzymatic activities, such as those of dehydrogenases and kinases, and to probe the mechanisms of substrate specificity within metabolic networks. Its application extends to the study of cellular energy production and oxidative stress, providing insights into metabolic disorders. This compound is offered in high purity to ensure reliable and reproducible results in your investigative work, supporting advancements in medicinal chemistry, biochemistry, and metabolic engineering.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxybutanoic acid
Source PubChem
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InChI

InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIOXUZHHTJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934348
Record name 3,4-Dihydroxybutanoic acid
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name (S)-3,4-Dihydroxybutyric acid
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CAS No.

1518-61-2, 51267-44-8
Record name 3,4-Dihydroxybutanoic acid
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Record name 3,4-Dihydroxybutanoic acid
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Record name 3,4-Dihydroxybutanoic acid
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Record name (S)-3,4-Dihydroxybutyric acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3,4-Dihydroxybutanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Dihydroxybutanoic Acid: Chemical Properties and Methodologies

Introduction

This compound (3,4-DHBA), also known as 2-deoxytetronic acid, is an omega-hydroxy fatty acid that serves as a versatile chiral intermediate in organic synthesis and a key metabolite in biochemical research.[1][2] Structurally, it is butyric acid substituted with hydroxy groups at the 3 and 4 positions.[1] This document provides a comprehensive overview of the chemical and physical properties of 3,4-DHBA, detailed experimental protocols for its synthesis and analysis, and its role in biological pathways. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic engineering.

Chemical and Physical Properties

This compound is a colorless, crystalline solid that is soluble in water.[2] Its structure, featuring both a primary and a secondary alcohol group in addition to a carboxylic acid, makes it a valuable building block for synthesizing complex molecules.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource Citation
Identifiers
IUPAC NameThis compound[1][4]
CAS Number1518-61-2; 51267-44-8[1][5]
Chemical FormulaC₄H₈O₄[1][4]
Molecular Properties
Average Molecular Weight120.10 g/mol [1][4]
Monoisotopic Molecular Weight120.04225873 Da[1][6]
pKa (Strongest Acidic)4.09 - 4.27 (Predicted)[4][7]
Physical Properties
Physical DescriptionSolid[1][2]
Boiling Point408.9 ± 35.0 °C (Predicted)[5][8]
Density1.420 ± 0.06 g/cm³ (Predicted)[5][8]
Water Solubility832 g/L (Predicted)[4][9]
logP-1.5 to -1.6 (Predicted)[1][4][6]
Structural Properties
Polar Surface Area77.76 Ų[4][9]
Rotatable Bond Count3[4][9]
Hydrogen Acceptor Count4[4][9]
Hydrogen Donor Count3[4][9]
Spectrometry
GC-MS Major Peaks (m/z)147.0, 189.0, 117.0, 133.0, 101.0[1]
Chiral Properties
Optical Activity ([α]/D)-25 ± 5° (c=0.1 in 0.1 M HCl, for (S)-isomer)[5]

Biological Significance and Pathways

This compound is a normal human metabolite found in urine, blood, and cerebrospinal fluid.[4][5] Healthy adults excrete approximately 0.37 ± 0.15 mmoles per 24 hours.[5] Its biological concentrations are of significant clinical interest.

Role in SSADH Deficiency

The most notable role of 3,4-DHBA is as a biomarker for succinic semialdehyde dehydrogenase (SSADH) deficiency, a genetic disorder affecting the degradation pathway of the neurotransmitter GABA (gamma-aminobutyric acid).[4] In individuals with this deficiency, the enzyme that converts succinic semialdehyde to succinic acid is impaired. This blockage leads to the accumulation of upstream metabolites, including GHB (gamma-hydroxybutyrate), which is subsequently reduced to form 3,4-DHBA, leading to significantly increased excretion of this compound.[4][5]

GABA_Metabolism GABA GABA SSA Succinic Semialdehyde GABA->SSA GABA Transaminase SA Succinic Acid SSA->SA SSADH GHB Gamma-Hydroxybutyrate (GHB) SSA->GHB GHB Dehydrogenase (Alternative Pathway) SSADH_Deficiency SSADH Deficiency (Genetic Block) SSA->SSADH_Deficiency Krebs Krebs Cycle SA->Krebs DHBA This compound GHB->DHBA Reduction/Metabolism

Caption: GABA degradation pathway and the impact of SSADH deficiency.

Other Biological Roles
  • Satiety Factor: 3,4-DHBA is believed to play a role in satiety, the feeling of fullness, and may suppress food intake.[4]

  • Dementia Biomarker: Elevated serum levels of 3,4-DHBA have been associated with dementia and may serve as a potential predictive biomarker.[4]

  • Food Component: The compound is found in certain foods, likely formed from the degradation of di- and polysaccharides during cooking.[4]

Experimental Protocols

Synthesis Methodologies

This protocol describes a process for preparing 3,4-DHBA from a glucose source, such as starch or maltose, via oxidative cleavage.[10]

  • Reaction Setup: Combine a glucose source (e.g., starch) with an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).[10]

  • Oxidation: Add a peroxide oxidizing agent, such as hydrogen peroxide, to the mixture. The reaction transforms the glucose units into 3,4-dihydroxybutyric acid and glycolic acid.[10]

  • Separation: After the reaction is complete, the resulting 3,4-DHBA can be separated from the reaction mixture. One method involves the distillation of the co-product, glycolic acid.[10]

  • Purification: Further purification of the 3,4-DHBA can be achieved using standard chromatographic techniques to yield the final product.

This protocol outlines a method for the stereospecific synthesis of 3,4-DHBA from glucose using engineered Escherichia coli.[11]

  • Strain Engineering: Engineer an E. coli strain to express the necessary enzymes for the 3-hydroxyalkanoic acid (3HA) synthesis platform. This involves integrating the 3HA platform with the endogenous glyoxylate (B1226380) shunt.[11]

  • Culture and Fermentation: Culture the engineered E. coli in a suitable medium with glucose as the sole carbon source. Maintain optimal conditions (temperature, pH, aeration) for cell growth and product synthesis in a shake flask or bioreactor.[11]

  • Pathway Induction: Induce the expression of the pathway enzymes at an appropriate point during cell growth. Overcoming the repression of the glyoxylate shunt is critical for product synthesis.[11]

  • Product Extraction: After fermentation, separate the cells from the culture medium. Extract the 3,4-DHBA from the supernatant.

  • Purification and Analysis: Purify the extracted compound using liquid chromatography. Confirm the identity and quantify the titer of 3,4-DHBA using methods like GC-MS or NMR. This biosynthetic route has achieved titers of approximately 1 g/L at the shake flask scale.[11]

Synthesis_Workflow cluster_synthesis Biosynthesis cluster_analysis Purification & Analysis Eng_Ecoli Engineered E. coli Fermentation Fermentation (Glucose Feed) Eng_Ecoli->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification (LC) Extraction->Purification Analysis Analysis (GC-MS, NMR) Purification->Analysis Final_Product (S)-3,4-DHBA Analysis->Final_Product >95% Purity

Caption: Workflow for microbial synthesis and analysis of 3,4-DHBA.

Analytical Methodologies

This protocol provides a general method for preparing biofluid samples for metabolomic analysis via benchtop NMR, as used in studies identifying 3,4-DHBA.[12]

  • Sample Collection: Collect biofluid (e.g., urine, plasma). For urine, centrifuge to remove particulate matter.

  • Buffering: To a defined volume of the biofluid, add a phosphate (B84403) buffer solution to adjust the pH to a standard value (e.g., 7.40).[12]

  • Internal Standard: The buffer should contain D₂O for field locking, a chemical shift reference such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid (TMSP), and a bacteriostatic agent like sodium azide.[12]

  • NMR Analysis: Transfer the prepared sample to an NMR tube. Acquire one-dimensional ¹H NMR spectra using an experiment with water signal presaturation.[12]

  • Data Processing: Process the resulting spectra to identify and quantify metabolites, including this compound, by comparing signals to reference databases.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification and quantification of 3,4-DHBA, often after derivatization to increase volatility.

  • Derivatization: Chemically modify the sample containing 3,4-DHBA (e.g., through silylation) to convert the non-volatile acid and alcohol groups into volatile esters and ethers.

  • Injection: Inject the derivatized sample into the GC system.

  • Separation: Separate the components of the sample on a capillary column. The temperature program is optimized to resolve 3,4-DHBA from other metabolites.

  • Detection: As components elute from the column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects the resulting ions.

  • Identification: Identify the 3,4-DHBA derivative by its characteristic retention time and mass spectrum, which shows major peaks at m/z values of 147.0, 189.0, 117.0, 133.0, and 101.0.[1]

Logical_Relationship cluster_state Biological State DHBA This compound Normal Normal Metabolite (Urine, Blood) DHBA->Normal Basal Levels Biomarker Disease Biomarker DHBA->Biomarker Elevated Levels SSADH SSADH Biomarker->SSADH SSADH Deficiency Dementia Dementia Biomarker->Dementia Dementia

Caption: Logical relationship of 3,4-DHBA to its biological roles.

References

Stereoisomers of 3,4-Dihydroxybutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Separation, and Biological Significance of (S)- and (R)-3,4-Dihydroxybutanoic Acid

This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dihydroxybutanoic acid (3,4-DHBA), a molecule of growing interest in metabolic research and as a chiral building block in drug development. This document details the synthesis, separation, and known biological roles of the (S)- and (R)-enantiomers, presenting key data in structured tables, outlining experimental methodologies, and visualizing relevant biochemical pathways.

Introduction

This compound is a four-carbon carboxylic acid containing two hydroxyl groups. The presence of a chiral center at the C3 position gives rise to two stereoisomers: (S)-3,4-dihydroxybutanoic acid and (R)-3,4-dihydroxybutanoic acid. These enantiomers can exhibit distinct biological activities and serve as versatile synthons for complex chiral molecules. (S)-3,4-DHBA is a known human metabolite, with its levels being particularly relevant in certain inborn errors of metabolism. The ability to synthesize, separate, and characterize each enantiomer is crucial for elucidating their specific physiological functions and for their application in stereoselective synthesis.

Physicochemical Properties

The distinct stereochemistry of the 3,4-DHBA enantiomers gives rise to differences in their interaction with plane-polarized light, a key property for their characterization. While comprehensive experimental data for both pure enantiomers is not extensively available in the literature, the following table summarizes known quantitative information.

Property(S)-3,4-Dihydroxybutanoic Acid(R)-3,4-Dihydroxybutanoic AcidReference
Molecular Formula C₄H₈O₄C₄H₈O₄N/A
Molecular Weight 120.10 g/mol 120.10 g/mol N/A
Specific Rotation [α]/D -25±5° (c=0.1 in 0.1 M HCl, as lithium salt hydrate)Data not availableN/A

Synthesis of Stereoisomers

The stereoselective synthesis of this compound enantiomers is most commonly achieved through the oxidative cleavage of readily available chiral carbohydrate precursors. The stereochemistry of the starting sugar dictates the stereochemistry of the resulting dihydroxybutanoic acid.

Synthesis of (S)-3,4-Dihydroxybutanoic Acid from D-Hexoses

(S)-3,4-dihydroxybutanoic acid can be synthesized from D-hexose sources, such as D-glucose, maltose (B56501), or starch, which contain a 1,4-linked glucose substituent[1]. The general approach involves the oxidative cleavage of the C3-C4 bond of the glucose unit.

  • Reaction Setup: Dissolve maltose monohydrate (0.10 g, 0.28 mmol) in 5 mL of 0.16 M sodium hydroxide (B78521) solution (0.8 mmol).

  • Oxidation: Add 40 µL of 30% hydrogen peroxide (0.37 mmol) to the solution.

  • Incubation: Heat the reaction mixture at 70°C for 24 hours. This process yields a mixture of (S)-3,4-dihydroxybutanoic acid and glycolic acid.

  • Work-up: The resulting (S)-3,4-dihydroxybutanoic acid can be separated from the reaction mixture using liquid chromatographic techniques.

  • Lactonization (Optional): Acidification of the reaction mixture followed by concentration to dryness will lead to the spontaneous cyclization of (S)-3,4-dihydroxybutanoic acid to its corresponding gamma-lactone, (S)-3-hydroxy-γ-butyrolactone.

Synthesis of (R)-3,4-Dihydroxybutanoic Acid from L-Pentoses

The synthesis of the (R)-enantiomer can be achieved from L-pentose sugars, such as L-arabinose, which are naturally available[2]. This process requires the pentose (B10789219) to be substituted at the 3-position with a suitable leaving group.

A detailed, publicly available, step-by-step protocol for the synthesis of (R)-3,4-dihydroxybutanoic acid from L-arabinose is not readily found in the searched literature. However, the general principle involves the oxidative cleavage of a 3-leaving group substituted L-pentose using a base and a peroxide.

Microbial Synthesis

Biosynthetic routes to this compound are also being explored, offering a potentially more sustainable production method from renewable feedstocks like glucose[3]. These methods often leverage engineered metabolic pathways in microorganisms such as E. coli.

Below is a conceptual workflow for the microbial production of 3,4-DHBA.

Microbial_Synthesis_Workflow Glucose Glucose Feedstock Fermentation Fermentation Glucose->Fermentation EngineeredEcoli Engineered E. coli EngineeredEcoli->Fermentation Downstream Downstream Processing Fermentation->Downstream DHBA (S)-3,4-DHBA Downstream->DHBA

Caption: Conceptual workflow for the microbial synthesis of 3,4-DHBA.

Separation of Enantiomers

The separation of the (S)- and (R)-enantiomers of this compound is essential for their individual characterization and use. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Chiral HPLC
  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives, is often a good starting point for the separation of chiral carboxylic acids.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). For acidic compounds, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.

  • Detection: A UV detector is commonly used for the detection of the separated enantiomers, provided they have a suitable chromophore. If not, derivatization with a UV-active tag or the use of a mass spectrometer as a detector may be necessary.

  • Method Development: Optimization of the mobile phase composition, flow rate, and column temperature is crucial to achieve baseline separation of the enantiomers.

The logical workflow for developing a chiral HPLC separation method is depicted below.

Chiral_HPLC_Method_Development Start Racemic 3,4-DHBA Sample ColumnScreening Screen Chiral Stationary Phases Start->ColumnScreening MobilePhaseOpt Optimize Mobile Phase (Solvent ratio, additives) ColumnScreening->MobilePhaseOpt ParameterOpt Optimize Other Parameters (Flow rate, temperature) MobilePhaseOpt->ParameterOpt Validation Method Validation (Resolution, linearity, etc.) ParameterOpt->Validation Analysis Routine Enantiomeric Analysis Validation->Analysis GBL_GHB_Metabolism GBL Gamma-Butyrolactone (GBL) GHB Gamma-Hydroxybutyric Acid (GHB) GBL->GHB Lactonase SSA Succinic Semialdehyde GHB->SSA GHB Dehydrogenase DHBA This compound GHB->DHBA Metabolism Succinate Succinic Acid SSA->Succinate SSADH Krebs Krebs Cycle Succinate->Krebs

References

(S)-3,4-Dihydroxybutanoic Acid: A Comprehensive Technical Review of Its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,4-Dihydroxybutanoic acid, also known as (S)-3,4-DHBA, is an endogenous human metabolite that has garnered scientific interest due to its association with the neurometabolic disorder Succinic Semialdehyde Dehydrogenase Deficiency (SSADH-D) and its role as a metabolite of the psychoactive substance gamma-hydroxybutyrate (GHB).[1][2] This technical guide provides an in-depth overview of the current understanding of the biological activity of (S)-3,4-dihydroxybutanoic acid, with a focus on its metabolic pathways, physiological roles, and the analytical methods used for its study. While direct quantitative data on its biological activity remains limited in publicly available research, this document collates the existing knowledge to support further investigation and drug development efforts.

Core Biological Profile

(S)-3,4-Dihydroxybutanoic acid is a normal constituent of human urine and blood.[1] Its endogenous levels are typically low, but they can be significantly elevated in specific pathological conditions, most notably SSADH deficiency.[1][2] This rare autosomal recessive disorder results from a deficiency in the enzyme succinic semialdehyde dehydrogenase, a key component of the GABA (gamma-aminobutyric acid) degradation pathway. The enzymatic block leads to the accumulation of succinic semialdehyde, which is then reduced to GHB. (S)-3,4-dihydroxybutanoic acid is subsequently formed as a metabolite of GHB.[3]

Beyond its connection to SSADH-D, (S)-3,4-dihydroxybutanoic acid has been investigated for its potential role in satiety, the feeling of fullness, and has been observed to suppress food intake in some studies.[1][4] Furthermore, elevated serum levels have been noted in individuals with dementia, suggesting its potential as a biomarker for neurodegenerative diseases.[1]

Quantitative Data

Despite extensive literature searches, there is a notable absence of publicly available quantitative data on the direct biological activity of (S)-3,4-dihydroxybutanoic acid, such as IC50, EC50 values, or receptor binding affinities. The majority of pharmacological research has concentrated on its precursor, GHB. The following table summarizes the available quantitative information related to the physiological and pathological concentrations of (S)-3,4-dihydroxybutanoic acid.

ParameterValueSpeciesMatrixConditionReference
Normal Adult Excretion0.37 ± 0.15 mmol/24 hrHumanUrineNormal[1]
Renal ClearanceApprox. equal to creatinineHuman-Normal[1]

Signaling and Metabolic Pathways

The primary known pathway involving (S)-3,4-dihydroxybutanoic acid is its formation from GHB. The metabolism of GABA is intrinsically linked to this pathway, especially under pathological conditions like SSADH deficiency.

GABA Degradation and (S)-3,4-Dihydroxybutanoic Acid Formation

The following diagram illustrates the metabolic pathway leading to the formation of (S)-3,4-dihydroxybutanoic acid in the context of SSADH deficiency.

GABA_Metabolism cluster_ssadh_deficiency SSADH Deficiency GABA GABA SSA Succinic Semialdehyde GABA->SSA GABA Transaminase SSA->SA SSADH (active) GHB GHB SSA->GHB Succinic Semialdehyde Reductase SSA->GHB Pathway Upregulated Krebs_Cycle Krebs Cycle SA->Krebs_Cycle S34DHBA (S)-3,4-Dihydroxybutanoic Acid GHB->S34DHBA Metabolism SSADH Inactive X

GABA degradation and (S)-3,4-dihydroxybutanoic acid formation pathway.

Experimental Protocols

Chemical Synthesis of (S)-3,4-Dihydroxybutanoic Acid

(S)-3,4-Dihydroxybutanoic acid can be synthesized from D-glucose sources containing a 1,4-linked glucose substituent. The following is a general protocol derived from patent literature.[4]

Materials:

  • D-glucose source (e.g., maltose, lactose, starch)

  • Alkali metal hydroxide (B78521) (e.g., Sodium Hydroxide)

  • Hydrogen Peroxide (H₂O₂)

  • Acid for acidification (e.g., Hydrochloric Acid)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolve the glucose source in an aqueous solution of the alkali metal hydroxide.

  • Add hydrogen peroxide to the reaction mixture.

  • Heat the mixture for a specified duration (e.g., several hours) to facilitate the oxidative conversion.

  • After the reaction, acidify the mixture to a low pH.

  • Extract the (S)-3,4-dihydroxybutanoic acid from the aqueous solution using an appropriate organic solvent.

  • The organic extract can then be concentrated and the product purified using standard chromatographic techniques.

The workflow for this synthesis is outlined below.

Synthesis_Workflow start Start: Glucose Source reaction Reaction with Alkali Hydroxide & H₂O₂ start->reaction acidification Acidification reaction->acidification extraction Solvent Extraction acidification->extraction purification Purification (Chromatography) extraction->purification end End: (S)-3,4-Dihydroxybutanoic Acid purification->end

General workflow for the chemical synthesis of (S)-3,4-dihydroxybutanoic acid.

Future Directions and Conclusion

The current body of research strongly indicates that (S)-3,4-dihydroxybutanoic acid is a significant molecule in the context of GABA metabolism and certain neurological disorders. However, the lack of direct pharmacological data presents a clear gap in our understanding. Future research should prioritize the following:

  • Receptor Binding and Functional Assays: Systematically screen (S)-3,4-dihydroxybutanoic acid against a panel of relevant receptors, particularly GABA receptor subtypes, to determine any direct interactions and functional consequences (agonist, antagonist, or modulator activity).

  • In Vitro and In Vivo Models of SSADH Deficiency: Utilize cellular and animal models of SSADH deficiency to investigate the specific contribution of elevated (S)-3,4-dihydroxybutanoic acid levels to the pathophysiology of the disease, independent of GHB.

  • Neurophysiological Studies: Employ electrophysiological techniques, such as patch-clamp, to examine the effects of (S)-3,4-dihydroxybutanoic acid on neuronal excitability and synaptic transmission.

  • Satiety and Metabolic Studies: Further explore the mechanisms by which (S)-3,4-dihydroxybutanoic acid may regulate food intake and its potential as a therapeutic target for metabolic disorders.

References

An In-depth Technical Guide to the Synthesis of (R)-3,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3,4-dihydroxybutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products. Its stereochemistry is crucial for the biological activity of the target molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain the (R)-enantiomer, focusing on chemical synthesis from (R)-malic acid. Detailed experimental methodologies, quantitative data, and reaction pathways are presented to aid researchers in the successful synthesis of this important chiral intermediate.

Chemical Synthesis Approach: A Two-Step Route from (R)-Malic Acid

The most practical and stereochemically reliable method for synthesizing (R)-3,4-dihydroxybutanoic acid is a two-step chemical process starting from readily available and enantiopure (R)-malic acid. This strategy involves the reduction of the carboxylic acid functionalities to alcohols, followed by the selective oxidation of the primary alcohol to a carboxylic acid.

Step 1: Reduction of (R)-Malic Acid to (R)-1,2,4-Butanetriol

The initial step involves the reduction of both carboxylic acid groups of (R)-malic acid to yield (R)-1,2,4-butanetriol. This can be achieved through several methods, with the reduction of the corresponding dimethyl ester being a common approach.

Experimental Protocol: Reduction of Dimethyl (R)-Malate

This protocol is adapted from a patented procedure for the synthesis of (R)-1,2,4-butanetriol.

Materials:

  • Dimethyl (R)-malate

  • Diglyme

  • Sodium borohydride (B1222165) (NaBH₄)

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl) solution (35%)

Procedure:

  • In a suitable reaction vessel, add 200 ml of diglyme.

  • To the diglyme, add 15 g (0.40 mol) of sodium borohydride and 17.8 g (0.14 mol) of aluminum chloride.

  • Stir the mixture for three hours to prepare a solution containing the reducing agent mixture.

  • In a separate flask, dissolve 32 g (0.20 mol) of dimethyl (R)-malate in 100 ml of diglyme.

  • Add the dimethyl (R)-malate solution dropwise to the reducing agent mixture while maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, stir the reaction mixture at 70°C for five hours.

  • Cool the reaction mixture and add 120 ml of a 35% aqueous HCl solution to quench the reaction and precipitate inorganic salts.

  • Filter the resulting insoluble matters.

  • The filtrate containing (R)-1,2,4-butanetriol can be further purified by distillation.

Quantitative Data for Reduction of Dimethyl (R)-Malate

ParameterValueReference
Starting MaterialDimethyl (R)-malate[1]
Reducing AgentNaBH₄ / AlCl₃[1]
SolventDiglyme[1]
Temperature10-20°C (addition), 70°C (reaction)[1]
Yield of (R)-1,2,4-butanetriol74.0%[1]
Enantiomeric Excess (ee)98.5%[1]
Step 2: Selective Oxidation of (R)-1,2,4-Butanetriol to (R)-3,4-Dihydroxybutanoic Acid

The second step is the critical selective oxidation of the primary hydroxyl group at the C4 position of (R)-1,2,4-butanetriol to a carboxylic acid, while leaving the secondary hydroxyl group at the C2 position untouched. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is a well-established method for the selective oxidation of primary alcohols to carboxylic acids in the presence of secondary alcohols.

Experimental Protocol: TEMPO-Catalyzed Selective Oxidation

This is a general protocol for the selective oxidation of primary alcohols to carboxylic acids and may require optimization for (R)-1,2,4-butanetriol.

Materials:

Procedure:

  • Dissolve (R)-1,2,4-butanetriol in a mixture of acetonitrile and phosphate buffer.

  • Add a catalytic amount of TEMPO to the solution.

  • In a separate flask, prepare a solution of sodium chlorite in water.

  • Cool the reaction mixture to below 5°C in an ice bath.

  • Slowly and simultaneously add the sodium chlorite solution and a dilute solution of sodium hypochlorite to the reaction mixture, maintaining the temperature below 5°C. The reaction is exothermic.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the excess oxidant by adding a solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Adjust the pH of the aqueous layer to approximately 8.5 with a sodium hydroxide solution.

  • Extract the aqueous layer with MTBE to remove any non-acidic byproducts.

  • Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-3,4-dihydroxybutanoic acid.

Purification:

The crude product can be purified by silica (B1680970) gel column chromatography. Upon acidification, 3,4-dihydroxybutanoic acid can spontaneously cyclize to form its γ-lactone, which can be isolated by chromatography on silica gel.[2]

Quantitative Data for Selective Oxidation

Reaction Pathways and Mechanisms

Borane Reduction of a Dicarboxylic Acid Ester

The reduction of the dimethyl ester of (R)-malic acid with a mixed hydride reagent proceeds through the formation of an aldehyde intermediate which is further reduced to the primary alcohol. The ester carbonyls are more reactive towards nucleophilic attack by the hydride than the carboxylic acid that would be formed from saponification, making the ester the preferred starting material for this type of reduction.

Reduction_Pathway Dimethyl (R)-malate Dimethyl (R)-malate Aldehyde Intermediate Aldehyde Intermediate Dimethyl (R)-malate->Aldehyde Intermediate [H⁻] (R)-1,2,4-Butanetriol (R)-1,2,4-Butanetriol Aldehyde Intermediate->(R)-1,2,4-Butanetriol [H⁻]

Caption: Reduction of Dimethyl (R)-Malate.

TEMPO-Catalyzed Selective Oxidation

The TEMPO-catalyzed oxidation involves the in-situ generation of the active oxidant, the N-oxoammonium ion, which selectively oxidizes the primary alcohol. The secondary alcohol is less sterically accessible and therefore reacts at a much slower rate.

Oxidation_Pathway (R)-1,2,4-Butanetriol (R)-1,2,4-Butanetriol Aldehyde Intermediate Aldehyde Intermediate (R)-1,2,4-Butanetriol->Aldehyde Intermediate TEMPO/NaOCl (R)-3,4-Dihydroxybutanoic Acid (R)-3,4-Dihydroxybutanoic Acid Aldehyde Intermediate->(R)-3,4-Dihydroxybutanoic Acid NaClO₂

Caption: TEMPO-Catalyzed Oxidation.

Biocatalytic Approaches

While chemical synthesis from (R)-malic acid is a robust method, biocatalytic routes offer the potential for more environmentally friendly processes. Research in this area has primarily focused on the production of the (S)-enantiomer or racemic mixtures of this compound using engineered microorganisms such as Escherichia coli.[1] These processes often utilize glucose or other renewable feedstocks.

A typical biocatalytic pathway might involve the following steps:

  • Conversion of a central metabolite (e.g., from glycolysis) to a 4-carbon precursor.

  • A series of enzymatic reactions, including reduction and hydration steps, to introduce the hydroxyl groups with specific stereochemistry.

Currently, a well-defined and high-yielding biocatalytic pathway specifically for the production of (R)-3,4-dihydroxybutanoic acid is not prominently described in the literature. Further research and enzyme engineering would be required to develop such a process.

Conclusion

The synthesis of (R)-3,4-dihydroxybutanoic acid is most reliably achieved through a two-step chemical process starting from (R)-malic acid. This method, involving the reduction of the di-ester to (R)-1,2,4-butanetriol followed by a selective TEMPO-catalyzed oxidation of the primary alcohol, provides a stereochemically defined route to the desired product. While biocatalytic methods are emerging for the synthesis of this compound, they currently favor the production of the (S)-enantiomer or racemic mixtures. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis of this valuable chiral building block.

References

The Natural Occurrence of 3,4-Dihydroxybutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid (3,4-DHBA), also known as 2-deoxytetronic acid, is a naturally occurring short-chain hydroxy fatty acid. It is an endogenous metabolite in humans and has been identified in various biological systems, including microorganisms and plants. This technical guide provides an in-depth overview of the natural occurrence of 3,4-DHBA, its biosynthetic pathways, and its physiological significance. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations.

Natural Occurrence and Quantitative Data

This compound is a normal human metabolite found in various biofluids. Its presence has also been documented in the plant kingdom and in microorganisms. The following tables summarize the quantitative data available on the concentration of 3,4-DHBA in different natural sources.

Biological MatrixOrganism/ConditionConcentration/Excretion RateReference(s)
UrineHuman (Normal Adult)0.37 ± 0.15 mmol/24 hr[1]
UrineHuman (Children, 1-13 years) with 4-Hydroxybutyric Aciduria137.5 (50.0-225.0) µmol/mmol creatinine[1]
SerumHuman (Volunteer)< 0.13 - 2.59 mg/L[2]
BloodHumanDetected[1]
Cerebrospinal FluidHumanDetected[1]

Table 1: Quantitative Data on this compound in Human Biological Samples

SourceOrganismNotesReference(s)
SaffronCrocus sativusDetected[3]
Various FoodsChicken, Turkey, Duck, Pork, etc.Detected, but not quantified. Believed to be formed from the degradation of di- and polysaccharides during cooking.[1][4]
Culture SupernatantEscherichia coliProduced as a metabolite.[1][2]

Table 2: Occurrence of this compound in Other Natural Sources

Biosynthesis and Metabolic Pathways

The formation of this compound in biological systems is primarily linked to the metabolism of γ-aminobutyric acid (GABA) and γ-hydroxybutyrate (GHB). In certain microorganisms, dedicated biosynthetic pathways for its production have been engineered.

GABA Degradation and Succinic Semialdehyde Dehydrogenase (SSADH) Deficiency

In humans, 3,4-DHBA is a metabolite in the degradation pathway of GABA, the primary inhibitory neurotransmitter in the central nervous system. Under normal physiological conditions, GABA is converted to succinate, which then enters the citric acid cycle. However, in the rare genetic disorder succinic semialdehyde dehydrogenase (SSADH) deficiency, this pathway is disrupted. The blockage of the SSADH enzyme leads to an accumulation of succinic semialdehyde, which is then alternatively reduced to γ-hydroxybutyrate (GHB). Elevated levels of GHB can then be further metabolized, including through β-oxidation, to form 3,4-DHBA.

GABA_Degradation_Pathway cluster_ssadh_deficiency SSADH Deficiency GABA γ-Aminobutyric Acid (GABA) SSA Succinic Semialdehyde GABA->SSA GABA Transaminase Succinate Succinate SSA->Succinate SSADH (Succinic Semialdehyde Dehydrogenase) GHB γ-Hydroxybutyrate (GHB) SSA->GHB Succinic Semialdehyde Reductase SSADH_block TCA Citric Acid Cycle Succinate->TCA DHBA This compound GHB->DHBA β-Oxidation SSADH_block->Succinate Blocked

GABA Degradation and its Alteration in SSADH Deficiency.
Metabolism of GHB

This compound is also recognized as a metabolite of exogenously administered or endogenously elevated GHB. The β-oxidation of GHB is a proposed pathway for the formation of 3,4-DHBA. This metabolic link is of significant interest in clinical and forensic toxicology for identifying biomarkers of GHB intake.

GHB_Metabolism GHB γ-Hydroxybutyrate (GHB) DHBA This compound GHB->DHBA β-Oxidation Glycolic_Acid Glycolic Acid DHBA->Glycolic_Acid Further Metabolism

Metabolic Conversion of GHB to this compound.
Microbial Biosynthesis

Engineered strains of Escherichia coli have been developed to produce this compound from renewable feedstocks like glucose. These biosynthetic pathways typically involve the introduction of heterologous enzymes and the optimization of native metabolic routes to channel carbon flux towards the desired product.

Microbial_Biosynthesis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Intermediate1 Key Intermediate (e.g., Glyoxylate) Glycolysis->Intermediate1 Engineered Pathway Intermediate2 Precursor Molecule Intermediate1->Intermediate2 Enzymatic Conversion DHBA This compound Intermediate2->DHBA Enzymatic Conversion

Engineered Microbial Biosynthesis of 3,4-DHBA.

Experimental Protocols

The accurate detection and quantification of this compound in biological matrices are crucial for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Sample Preparation Workflow

Sample_Prep_Workflow Start Biological Sample (Urine, Plasma) Extraction Extraction Start->Extraction LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE PP Protein Precipitation (for Plasma/Serum) Extraction->PP Derivatization Derivatization (for GC-MS) LLE->Derivatization Analysis Analysis LLE->Analysis SPE->Derivatization SPE->Analysis PP->Derivatization PP->Analysis Silylation Silylation Derivatization->Silylation GCMS GC-MS Silylation->GCMS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS End Data Acquisition & Analysis GCMS->End LCMSMS->End

General Workflow for the Analysis of 3,4-DHBA.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,4-DHBA in Urine

This protocol describes a general procedure for the analysis of 3,4-DHBA in urine, involving liquid-liquid extraction and silylation derivatization.

1. Sample Preparation and Extraction:

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of 3,4-DHBA).

  • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

  • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction process twice more, pooling the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the 3,4-DHBA-TMS derivative.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 3,4-DHBA in Plasma

This protocol outlines a general procedure for the analysis of 3,4-DHBA in plasma using protein precipitation.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a high aqueous composition (e.g., 5% B) and increasing the organic content to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Ion Source Parameters: Optimize spray voltage, gas flows, and temperature for the specific instrument.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor to product ion transition specific for 3,4-DHBA (e.g., m/z 119 -> m/z 73, 101).

Conclusion

This compound is a multifaceted molecule with significant implications in human health, disease, and biotechnology. Its role as a metabolite in the GABA degradation pathway and its association with SSADH deficiency and GHB metabolism highlight its importance as a potential biomarker. The development of microbial biosynthesis routes further underscores its potential as a platform chemical. The analytical protocols provided in this guide offer a foundation for the reliable detection and quantification of 3,4-DHBA, enabling further research into its physiological roles and clinical utility. This comprehensive overview serves as a valuable resource for professionals in the fields of biomedical research and drug development.

References

An In-depth Technical Guide to the 3,4-Dihydroxybutanoic Acid Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid (3,4-DHBA) is a metabolite of significant interest due to its association with the metabolism of gamma-hydroxybutyric acid (GHB), a neurotransmitter and a drug of abuse. Elevated levels of 3,4-DHBA are a key biomarker for the inherited metabolic disorder, succinic semialdehyde dehydrogenase (SSADH) deficiency. This technical guide provides a comprehensive overview of the 3,4-DHBA metabolic pathway, including its enzymatic steps, quantitative data, relevant experimental protocols, and regulatory mechanisms.

Core Metabolic Pathway

The formation of this compound is primarily understood as a minor pathway in the metabolism of gamma-hydroxybutyric acid (GHB). The major route for GHB catabolism involves its oxidation to succinic semialdehyde (SSA) by GHB dehydrogenase, which then enters the Krebs cycle after being converted to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH).[1][2]

However, a secondary pathway, proposed to be a β-oxidation spiral, is responsible for the conversion of GHB to 3,4-DHBA.[3][4] While the specific mammalian enzymes for each step of this pathway for GHB are not yet fully elucidated, the canonical steps of β-oxidation provide a framework for understanding this process.

The proposed β-oxidation pathway of GHB to 3,4-DHBA involves the following theoretical steps:

  • Activation of 4-hydroxybutyrate: GHB is first activated to its coenzyme A (CoA) ester, 4-hydroxybutyryl-CoA. This reaction is likely catalyzed by an acyl-CoA synthetase.

  • Dehydrogenation: 4-hydroxybutyryl-CoA is then oxidized to 3-oxo-4-hydroxybutyryl-CoA.

  • Hydration: The subsequent hydration of the double bond would yield 3,4-dihydroxybutyryl-CoA.

  • Thiolysis: While typical β-oxidation would involve thiolytic cleavage, the presence of the hydroxyl group at the 4th position alters the final steps, leading to the formation of this compound. Further oxidation can lead to the formation of glycolic acid.[5]

GHB_Metabolism * Enzymes for this specific pathway in mammals are not fully characterized. cluster_beta_oxidation Proposed β-Oxidation Pathway GABA γ-Aminobutyric acid (GABA) SSA Succinic Semialdehyde (SSA) GABA->SSA GABA Transaminase GHB γ-Hydroxybutyric acid (GHB) SSA->GHB Succinic Semialdehyde Reductase Succinate Succinate SSA->Succinate Succinic Semialdehyde Dehydrogenase (SSADH) GHB->SSA GHB Dehydrogenase GHB_CoA 4-Hydroxybutyryl-CoA GHB->GHB_CoA Acyl-CoA Synthetase Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle Oxo_GHB_CoA 3-Oxo-4-hydroxybutyryl-CoA GHB_CoA->Oxo_GHB_CoA Acyl-CoA Dehydrogenase DHBA_CoA 3,4-Dihydroxybutyryl-CoA Oxo_GHB_CoA->DHBA_CoA Enoyl-CoA Hydratase DHBA This compound DHBA_CoA->DHBA Thioesterase Glycolic_Acid Glycolic Acid DHBA->Glycolic_Acid Further Oxidation

In the context of SSADH deficiency, the major pathway of GHB degradation is blocked, leading to an accumulation of GHB. This surplus of substrate likely drives the flux through the alternative β-oxidation pathway, resulting in the elevated levels of 3,4-DHBA observed in patients.[6][7]

Quantitative Data

The following tables summarize key quantitative data related to the this compound metabolic pathway.

Table 1: Concentrations of this compound in Human Biological Fluids

AnalyteMatrixConditionConcentrationReference
(S)-3,4-Dihydroxybutyric acidUrineNormal Adult0.37 ± 0.15 mmol/24 hr[6]
3,4-Dihydroxybutyric acidUrineSSADH Deficiency810-1366 mmol/mol creatinine[8]
3,4-Dihydroxybutyric acidSerumNormal<0.13–2.59 mg/L[9]
3,4-Dihydroxybutyric acidCerebrospinal Fluid (CSF)Detected-[10]

Table 2: Concentrations of GHB in Human Biological Fluids

AnalyteMatrixConditionConcentrationReference
GHBBloodTherapeutic (Anesthesia)50–250 mg/L[1]
GHBBloodAfter 25 mg/kg oral dose (peak)~50-70 mg/L[2]
GHBBloodImpaired Driving Cases30–100 mg/L[1]
GHBBloodFatal Overdose100–1000 mg/L[1]
GHBUrineNormal<0.03 to 1.94 mg/L[11]

Table 3: Kinetic Parameters of Related Enzymes

EnzymeSourceSubstrateKmVmaxReference
GHB DehydrogenaseRalstonia eutrophaGHB1.0 mmol/L3.37 mmol/min/mg[12]
Succinic Semialdehyde ReductaseBovine BrainSuccinic Semialdehyde--[1]
Succinic Semialdehyde DehydrogenaseCyanothece sp.Succinic Semialdehyde--[13]

Note: Kinetic data for the specific mammalian enzymes of the GHB β-oxidation pathway are not currently well-documented in the literature.

Experimental Protocols

Quantification of this compound in Urine by GC-MS

This protocol outlines a general procedure for the analysis of organic acids, including 3,4-DHBA, in urine using gas chromatography-mass spectrometry (GC-MS).

a. Sample Preparation and Extraction

  • Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For quantitative analysis, a 24-hour urine collection can be used. Store samples at -20°C or lower prior to analysis.

  • Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add an appropriate internal standard, such as a stable isotope-labeled 3,4-DHBA or a structural analog like 2,2-dimethylsuccinic acid.[8]

  • Acidification: Acidify the urine sample to a pH of less than 2 by adding 5M HCl.

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process to ensure complete recovery.

  • Drying: Dry the pooled organic extracts under a stream of nitrogen gas.

b. Derivatization

To increase volatility for GC analysis, the dried extract must be derivatized. A common method is silylation.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent like pyridine.

  • Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the reconstituted extract.[14][15]

  • Incubation: Heat the mixture at a specific temperature (e.g., 70-75°C) for a defined period (e.g., 25-30 minutes) to allow for complete derivatization.[14]

c. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., HP-5ms). The oven temperature program should be optimized to separate the analytes of interest. An example program could be: hold at 70°C for 1 minute, ramp to 100°C at 4°C/min, then ramp to 295°C at 30°C/min, and hold for 1 minute.[14]

  • Mass Spectrometry: Operate the mass spectrometer in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized 3,4-DHBA.

GCMS_Workflow start Urine Sample internal_standard Add Internal Standard start->internal_standard acidification Acidify (pH < 2) internal_standard->acidification extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidification->extraction drying Dry under Nitrogen extraction->drying derivatization Silylation (BSTFA + TMCS) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis

Enzymatic Assay for GHB Dehydrogenase Activity

This protocol is based on the spectrophotometric measurement of NADH formation.

a. Reagents

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8-9.0)

  • Substrate Solution (GHB)

  • Cofactor Solution (NAD+)

  • Enzyme Sample (e.g., tissue homogenate)

b. Procedure

  • Prepare a reaction mixture in a cuvette containing the assay buffer, GHB solution, and NAD+ solution.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Regulation of the this compound Pathway

The regulation of 3,4-DHBA formation is intrinsically linked to the regulation of GHB metabolism and the principles of fatty acid β-oxidation.

Signaling Pathways
  • Hormonal Regulation: The β-oxidation of fatty acids is under tight hormonal control. Glucagon and epinephrine (B1671497) promote fatty acid breakdown, while insulin (B600854) has an inhibitory effect.[16] It is plausible that similar hormonal signaling could influence the β-oxidation of GHB, especially under conditions of fasting or metabolic stress. Female sex hormones have also been shown to influence GHB toxicokinetics, suggesting a role in regulating its metabolic pathways.[17]

  • Cellular Energy Status: The energy state of the cell, reflected by the ratios of AMP/ATP and NADH/NAD+, is a critical regulator of β-oxidation. High AMP levels activate AMP-activated protein kinase (AMPK), which promotes fatty acid oxidation. Conversely, high NADH/NAD+ and acetyl-CoA/CoA ratios inhibit β-oxidation.[10]

Beta_Oxidation_Regulation Hormones Hormones (Glucagon, Epinephrine) Beta_Oxidation β-Oxidation of GHB Hormones->Beta_Oxidation stimulates Insulin Insulin CPT1 CPT1 Insulin->CPT1 inhibits AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK activates AMPK->CPT1 stimulates CPT1->Beta_Oxidation facilitates NADH_AcetylCoA High NADH/NAD+ and Acetyl-CoA/CoA Ratios NADH_AcetylCoA->Beta_Oxidation inhibits

Allosteric and Transcriptional Regulation
  • Allosteric Regulation: Malonyl-CoA, an intermediate in fatty acid synthesis, is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[10] While the specific transporters for GHB into the mitochondria for β-oxidation are not fully defined, similar allosteric mechanisms may be at play. The enzymes of the β-oxidation spiral are also subject to product inhibition.[10]

  • Transcriptional Regulation: The expression of genes encoding β-oxidation enzymes is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs).[10] These nuclear receptors are activated by fatty acids and their derivatives and upregulate the transcription of genes involved in fatty acid catabolism.

Conclusion

The metabolic pathway leading to this compound, while a minor route for GHB catabolism, is of significant clinical and forensic importance. Its role as a key biomarker in SSADH deficiency underscores the need for a thorough understanding of its biochemistry. While the broader strokes of this proposed β-oxidation pathway are outlined, further research is required to identify the specific mammalian enzymes involved in each step. A deeper understanding of the regulation of this pathway could open new avenues for therapeutic interventions in SSADH deficiency and for the development of more robust diagnostic tools for GHB exposure.

References

The Role of 3,4-Dihydroxybutanoic Acid in Succinic Semialdehyde Dehydrogenase Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinic semialdehyde dehydrogenase (SSADH) deficiency is a rare autosomal recessive disorder of GABA metabolism characterized by the accumulation of gamma-aminobutyric acid (GABA) and gamma-hydroxybutyric acid (GHB). Among the spectrum of metabolites that are altered in this condition, 3,4-dihydroxybutanoic acid (3,4-DHBA) has emerged as a consistent and valuable biomarker. This technical guide provides an in-depth exploration of the role of 3,4-DHBA in SSADH deficiency, consolidating current knowledge on its biochemical origins, pathophysiological implications, and utility in diagnosis and monitoring. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for its measurement, and visualizations of the key pathways and workflows to support ongoing research and therapeutic development in the field.

Introduction

Succinic semialdehyde dehydrogenase (SSADH) deficiency, also known as 4-hydroxybutyric aciduria, is a rare inborn error of GABA metabolism.[1] The enzymatic defect in SSADH leads to the accumulation of succinic semialdehyde, which is subsequently reduced to gamma-hydroxybutyric acid (GHB).[2][3] This accumulation of GHB and GABA is believed to be the primary driver of the neurological symptoms observed in patients, which include intellectual disability, developmental delay, hypotonia, seizures, and ataxia.[4][5]

In the quest for reliable biomarkers to diagnose and monitor SSADH deficiency, this compound (3,4-DHBA) has been identified as a consistently elevated metabolite in the urine of affected individuals.[6][7] While the pathophysiology of SSADH deficiency is largely attributed to the neurotoxic effects of GABA and GHB, the role of other downstream metabolites like 3,4-DHBA is an area of active investigation. This guide aims to provide a detailed technical overview of the current understanding of 3,4-DHBA in the context of SSADH deficiency.

Biochemical Pathway of this compound Formation

In individuals with SSADH deficiency, the canonical pathway for GABA degradation is blocked. This leads to the shunting of succinic semialdehyde towards the production of GHB. While the majority of the pathophysiology is attributed to the accumulation of GABA and GHB, GHB itself can be further metabolized. Evidence suggests that GHB can undergo both alpha- and beta-oxidation, leading to the formation of 2,4-dihydroxybutanoic acid (2,4-DHBA) and this compound (3,4-DHBA), respectively.[6][8] The precise enzymatic machinery responsible for the conversion of GHB to 3,4-DHBA in humans has not been fully elucidated but is a critical area for future research.

GABA Metabolism in SSADH Deficiency Biochemical Pathway of 3,4-DHBA Formation GABA GABA SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate (B1194679) Succinic Acid SSA->Succinate SSADH GHB GHB (4-Hydroxybutyric Acid) SSA->GHB Aldo-Keto Reductase SSADH_Deficiency SSADH Deficiency (Block) TCA TCA Cycle Succinate->TCA DHBA_3_4 This compound GHB->DHBA_3_4 Beta-Oxidation (?) DHBA_2_4 2,4-Dihydroxybutanoic Acid GHB->DHBA_2_4 Alpha-Oxidation (?)

GABA Metabolism in SSADH Deficiency

Pathophysiological Role of this compound

The primary drivers of pathology in SSADH deficiency are considered to be the accumulation of GABA and GHB, which are neuroactive compounds that can disrupt normal brain function.[9] The direct pathological contribution of 3,4-DHBA is less clear and is thought to be of a lesser magnitude compared to GABA and GHB.

However, the metabolic processes that lead to the formation of 3,4-DHBA may contribute to the overall cellular stress observed in SSADH deficiency. The metabolism of excess GHB could potentially contribute to oxidative stress, a finding that has been reported in both animal models and patients with SSADH deficiency.[9][10][11] Further research is needed to elucidate the specific signaling pathways that may be affected by elevated levels of 3,4-DHBA and to determine if it plays a direct role in the neurotoxicity observed in this disorder.

Pathophysiological Effects in SSADH Deficiency Pathophysiological Cascade in SSADH Deficiency SSADH_Deficiency SSADH Deficiency GABA_Accumulation Increased GABA SSADH_Deficiency->GABA_Accumulation GHB_Accumulation Increased GHB SSADH_Deficiency->GHB_Accumulation Neurotoxicity Neurotoxicity GABA_Accumulation->Neurotoxicity DHBA_Accumulation Increased 3,4-DHBA GHB_Accumulation->DHBA_Accumulation GHB_Accumulation->Neurotoxicity Oxidative_Stress Oxidative Stress GHB_Accumulation->Oxidative_Stress DHBA_Accumulation->Oxidative_Stress Potential Contribution Clinical_Phenotype Clinical Phenotype (Seizures, Ataxia, etc.) Neurotoxicity->Clinical_Phenotype Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Clinical_Phenotype

Pathophysiological Cascade

Quantitative Data of this compound

The quantification of 3,4-DHBA in biological fluids, particularly urine, is a key diagnostic indicator for SSADH deficiency. The levels of this metabolite are significantly elevated in affected individuals compared to the general population.

AnalyteMatrixPatient PopulationConcentration RangeControl RangeReference
This compound UrineSSADH Deficiency810 - 1366 mmol/mol creatinine67.4 ± 56.2 mmol/mol creatinine[6][7]
This compound UrineHealthy Adults0.37 ± 0.15 mmol/24 hrN/A[4][12]
This compound SerumHealthy Volunteers<0.13 - 2.59 mg/LN/A[2][12]
This compound UrineHealthy Volunteers1.88 - 122 mg/LN/A[2][12]
Gamma-Hydroxybutyric Acid (GHB) UrineSSADH Deficiency880 - 3628 mmol/mol creatinine3.3 ± 3.3 mmol/mol creatinine[6][7]

Experimental Protocols

The accurate quantification of 3,4-DHBA in biological samples is crucial for the diagnosis and management of SSADH deficiency. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Quantification of 3,4-DHBA in Urine by GC-MS

This protocol provides a generalized procedure for the analysis of 3,4-DHBA in urine using GC-MS, based on common practices in metabolomics.

5.1.1. Sample Preparation

  • Urine Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection can be performed.

  • Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of a suitable internal standard, such as a deuterated analog of 3,4-DHBA or another non-endogenous organic acid (e.g., 2,2-dimethylsuccinic acid).[7]

  • Urease Treatment (Optional): To reduce interference from urea, which can be abundant in urine, samples can be treated with urease.[7]

  • Extraction: Perform a liquid-liquid extraction. Acidify the urine sample with HCl and extract the organic acids with a solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen gas.

5.1.2. Derivatization

To increase the volatility and thermal stability of 3,4-DHBA for GC-MS analysis, a derivatization step is necessary. Silylation is a common method.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 60 minutes) to ensure complete derivatization.

5.1.3. GC-MS Analysis

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column suitable for the separation of organic acids (e.g., a DB-5ms column). Program the oven temperature with a gradient to achieve optimal separation of the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in either scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of 3,4-DHBA and the internal standard.

GC-MS Workflow for 3,4-DHBA Analysis GC-MS Workflow for 3,4-DHBA Analysis Start Urine Sample Spike_IS Spike with Internal Standard Start->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

GC-MS Workflow for 3,4-DHBA
Quantification of 3,4-DHBA in Biological Fluids by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation compared to GC-MS.

5.2.1. Sample Preparation

  • Sample Collection: Collect urine, plasma, or cerebrospinal fluid (CSF) using standard procedures.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled 3,4-DHBA) to an aliquot of the sample.

  • Protein Precipitation (for plasma/CSF): For plasma or CSF samples, precipitate proteins by adding a solvent like acetonitrile (B52724). Centrifuge the sample and collect the supernatant.

  • Dilution: Dilute the sample (or the supernatant from protein precipitation) with the initial mobile phase.

5.2.2. LC-MS/MS Analysis

  • Liquid Chromatography: Use a reverse-phase C18 column for separation. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the tandem mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3,4-DHBA and its internal standard for highly selective and sensitive quantification.

Conclusion and Future Directions

This compound is a reliable and quantifiable biomarker for SSADH deficiency. Its significant elevation in the urine of patients provides a valuable tool for diagnosis and for monitoring the biochemical response to therapeutic interventions. While the primary pathophysiology of SSADH deficiency is attributed to the accumulation of GABA and GHB, further research is warranted to fully understand the potential contribution of 3,4-DHBA to the clinical phenotype, particularly in the context of oxidative stress.

Future research should focus on:

  • Elucidating the enzymatic pathway for 3,4-DHBA formation from GHB in humans.

  • Investigating the direct pathophysiological effects of 3,4-DHBA on neuronal function and signaling pathways.

  • Developing and validating high-throughput analytical methods for the quantification of 3,4-DHBA to facilitate larger clinical studies and newborn screening efforts.

  • Exploring the therapeutic potential of targeting the metabolic pathways that lead to the formation of 3,4-DHBA as a secondary approach to managing SSADH deficiency.

By continuing to investigate the role of 3,4-DHBA, the scientific and medical communities can gain a more comprehensive understanding of the complex metabolic disturbances in SSADH deficiency, paving the way for the development of more effective treatments for this devastating disorder.

References

3,4-Dihydroxybutanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Key Human Metabolite Implicated in Neurological and Systemic Disease

Abstract

3,4-Dihydroxybutanoic acid (3,4-DHBA), also known as 2-deoxytetronic acid, is a human metabolite of growing interest due to its significant elevation in the rare neurometabolic disorder, Succinic Semialdehyde Dehydrogenase (SSADH) deficiency. Beyond this primary association, emerging research has implicated 3,4-DHBA as a potential biomarker in dementia and neonatal sepsis, highlighting its broader relevance in human health and disease. This technical guide provides a comprehensive overview of 3,4-DHBA, detailing its biochemical origins, metabolic pathways, and physiological roles. A key focus is placed on the quantitative analysis of this metabolite, with detailed methodologies for its detection and quantification in biological matrices. Furthermore, this guide presents signaling pathways and experimental workflows in a visually accessible format to aid researchers and drug development professionals in understanding and targeting the metabolic perturbations associated with 3,4-DHBA.

Introduction

This compound is a four-carbon organic acid that is normally present in human biological fluids at low concentrations.[1][2] Its chemical structure features hydroxyl groups at the third and fourth carbon positions, contributing to its polarity and metabolic reactivity.[3] While considered a normal constituent of human metabolism, its accumulation under specific pathological conditions has brought it to the forefront of metabolic research.

The most well-established clinical significance of 3,4-DHBA is its dramatic increase in individuals with SSADH deficiency, an autosomal recessive inborn error of GABA (gamma-aminobutyric acid) metabolism.[2][4] This disorder leads to a range of neurological symptoms, including developmental delay, intellectual disability, and seizures.[2] The measurement of 3,4-DHBA, alongside other metabolites, is a key diagnostic marker for this condition.[4]

Recent metabolomic studies have expanded the clinical relevance of 3,4-DHBA, identifying it as a potential biomarker for the early detection of dementia and as a discriminatory metabolite in neonatal sepsis.[1][5] These findings suggest that altered 3,4-DHBA levels may reflect systemic metabolic dysregulation in a broader range of diseases. This guide aims to consolidate the current knowledge on 3,4-DHBA to support ongoing research and therapeutic development.

Biosynthesis and Metabolic Pathways

The primary routes for the biosynthesis of 3,4-DHBA in humans are linked to the metabolism of the inhibitory neurotransmitter GABA and its metabolite, gamma-hydroxybutyrate (GHB).[6][7]

GABA Metabolism and SSADH Deficiency

Under normal physiological conditions, GABA is catabolized to succinic semialdehyde by GABA transaminase. Succinic semialdehyde is then oxidized to succinic acid by the enzyme succinic semialdehyde dehydrogenase (SSADH), which then enters the Krebs cycle.[8] In SSADH deficiency, the blockage of this pathway leads to the accumulation of succinic semialdehyde. This excess succinic semialdehyde is subsequently reduced to GHB.[8] The elevated levels of GHB are then thought to be further metabolized, in part through a β-oxidation pathway, to produce 3,4-DHBA.[7]

GABA_Metabolism_and_SSADH_Deficiency GABA GABA SSA Succinic Semialdehyde GABA->SSA GABA Transaminase SA Succinic Acid SSA->SA SSADH GHB gamma-Hydroxybutyrate (GHB) SSA->GHB Succinic Semialdehyde Reductase Krebs Krebs Cycle SA->Krebs DHBA This compound GHB->DHBA β-oxidation SSADH_Deficiency SSADH Deficiency SSADH_Deficiency->SSA

GABA metabolism and the impact of SSADH deficiency.
Other Potential Sources

While SSADH deficiency is the most pronounced cause of elevated 3,4-DHBA, other sources may contribute to its basal levels. These include the degradation of dietary carbohydrates and the metabolic activity of gut microbiota, such as Escherichia coli.[2]

Quantitative Data

The concentration of 3,4-DHBA in biological fluids is a critical parameter for both diagnostic purposes and research. The following tables summarize the reported quantitative data in healthy individuals and in various pathological states.

Table 1: Concentration of this compound in Healthy Individuals
Biological MatrixConcentration RangeReference(s)
Urine 1.88 – 122 mg/L[9][10]
0.37 ± 0.15 mmol/24 hr[2][11]
67.4 ± 56.2 mmol/mol creatinine[4]
Serum <0.13 – 2.59 mg/L[9][10]
Table 2: Concentration of this compound in Pathological Conditions
ConditionBiological MatrixConcentration RangeReference(s)
SSADH Deficiency Urine 810 – 1366 mmol/mol creatinine[4]
Markedly elevated[12][13]
Plasma Elevated[14]
Cerebrospinal Fluid (CSF) Elevated[6][15]
Dementia Serum Upregulated (5-55% increase)[1]
Neonatal Sepsis Urine Upregulated[5]

Experimental Protocols

The accurate quantification of 3,4-DHBA is essential for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) is the most commonly cited method, though liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques are also employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Outline

This protocol provides a general workflow for the analysis of 3,4-DHBA in biological fluids.

GCMS_Workflow Sample Biological Sample (Urine, Serum, CSF) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., with MSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (e.g., DB-5 column) GC_Injection->GC_Separation MS_Detection MS Detection (EI mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

General workflow for GC-MS analysis of 3,4-DHBA.

4.1.1. Sample Preparation

  • Internal Standard Addition: An internal standard, such as a deuterated analog of 3,4-DHBA, is added to the sample to correct for variations in extraction and derivatization efficiency.[11]

  • Extraction: Liquid-liquid extraction is commonly used to isolate organic acids from the aqueous biological matrix.[9][16]

  • Drying: The organic extract is dried, often under a stream of nitrogen.

4.1.2. Derivatization

Due to the low volatility of 3,4-DHBA, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[9][16]

4.1.3. GC-MS Analysis

  • Injection: The derivatized sample is injected into the gas chromatograph.[17]

  • Separation: A capillary column, such as a DB-5 or equivalent, is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.[17]

  • Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. Quantification is achieved by monitoring specific ions characteristic of the derivatized 3,4-DHBA and its internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Considerations

LC-MS/MS offers an alternative approach that may not require derivatization, thereby simplifying sample preparation.[18]

  • Chromatography: Reversed-phase or HILIC chromatography can be used to separate 3,4-DHBA from other sample components.[2]

  • Ionization: Electrospray ionization (ESI) in negative mode is typically used to generate ions of 3,4-DHBA.

  • Detection: A triple quadrupole mass spectrometer is used for sensitive and selective detection using multiple reaction monitoring (MRM).

Physiological and Pathological Roles

Role in Satiety

Some studies have suggested that 3,4-DHBA may play a role in the regulation of food intake and satiety.[2][11] Its structural similarity to other endogenous signaling molecules involved in energy homeostasis warrants further investigation into its potential neuroregulatory functions.

Neurological Implications in SSADH Deficiency

In SSADH deficiency, the accumulation of GHB and subsequently 3,4-DHBA is thought to contribute to the neurological phenotype.[8] The exact mechanisms by which these metabolites exert their neurotoxic effects are still under investigation but may involve alterations in neurotransmitter systems and cellular energy metabolism.

Biomarker Potential
  • Dementia: Elevated serum levels of 3,4-DHBA have been observed in individuals with dementia and may be detectable up to five years before a clinical diagnosis.[1] This suggests that 3,4-DHBA could be a valuable component of a biomarker panel for early risk assessment.

  • Neonatal Sepsis: Increased urinary levels of 3,4-DHBA have been identified in neonates with sepsis, indicating its potential as a non-invasive diagnostic marker for this life-threatening condition.[5]

Future Directions and Conclusion

This compound is a multifaceted human metabolite with established significance in the diagnosis of SSADH deficiency and emerging roles as a biomarker in other complex diseases. Future research should focus on elucidating the precise molecular mechanisms through which 3,4-DHBA contributes to the pathophysiology of these conditions. For drug development professionals, understanding the metabolic pathways leading to 3,4-DHBA accumulation may reveal novel therapeutic targets for SSADH deficiency and other related disorders. The continued development and refinement of analytical methodologies for the accurate and high-throughput quantification of 3,4-DHBA will be crucial for advancing both basic research and clinical applications. This technical guide provides a solid foundation for these future endeavors, consolidating the current state of knowledge and highlighting key areas for further exploration.

References

Biosynthesis of 3,4-Dihydroxybutanoic Acid from Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of 3,4-dihydroxybutanoic acid (3,4-DHBA) from glucose. 3,4-DHBA is a valuable chiral precursor for various pharmaceuticals and specialty chemicals. This document details the engineered metabolic pathway in Escherichia coli, presents quantitative production data, and provides comprehensive experimental protocols.

Introduction to 3,4-DHBA and its Biosynthesis

This compound is a C4 platform chemical with significant potential in the chemical and pharmaceutical industries. Traditional chemical synthesis routes often involve hazardous materials and harsh reaction conditions. As a sustainable alternative, microbial fermentation using engineered microorganisms offers a promising approach for the production of 3,4-DHBA from renewable feedstocks like glucose.

Researchers at the Massachusetts Institute of Technology developed a novel biosynthetic pathway in Escherichia coli for the stereospecific synthesis of 3,4-DHBA from glucose as the sole carbon source. This pathway ingeniously integrates the endogenous glyoxylate (B1226380) shunt with a heterologous 3-hydroxyalkanoic acid (3HA) synthesis platform.[1] By co-overexpressing a suite of seven genes, this engineered system redirects carbon flux from central metabolism towards the target molecule, achieving titers up to 0.7 g/L in shake flask experiments.[1]

The Engineered Biosynthetic Pathway from Glucose

The production of 3,4-DHBA from glucose in the engineered E. coli strain is achieved through a synthetic pathway that combines enzymes from the native glyoxylate shunt and a modified polyhydroxyalkanoate (PHA) synthesis pathway. The overall strategy involves the condensation of glyoxylate and acetyl-CoA to form 3,4-dihydroxybutyryl-CoA, which is then hydrolyzed to the final product.

The key steps in this pathway are:

  • Activation of the Glyoxylate Shunt: The glyoxylate shunt is a metabolic pathway that allows cells to utilize two-carbon compounds by bypassing the decarboxylation steps of the TCA cycle. In this engineered system, the overexpression of the glyoxylate shunt enzymes, isocitrate lyase (aceA) and malate (B86768) synthase (glcB), is crucial to provide the precursor glyoxylate.

  • Conversion of Glyoxylate to Glycolyl-CoA: Glyoxylate is first reduced to glycolate, which is then activated to glycolyl-CoA. This activation is a critical step to prepare the C2 unit for condensation.

  • Condensation to Form 3,4-Dihydroxybutyryl-CoA: Glycolyl-CoA is condensed with acetyl-CoA, a central metabolite derived from glucose via glycolysis, to form a four-carbon intermediate.

  • Reduction and Hydrolysis to 3,4-DHBA: A series of reduction and hydrolysis steps convert the C4 intermediate into the final product, this compound.

To achieve this, seven genes are co-overexpressed in the engineered E. coli strain.[1] These enzymes and their corresponding genes are detailed in the experimental protocols section.

3,4-DHBA_Biosynthesis_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA Isocitrate Isocitrate Glycolysis->Isocitrate via TCA Cycle beta_Keto_Acyl_CoA Glycolyl-acetyl-CoA AcetylCoA->beta_Keto_Acyl_CoA bktB (β-ketothiolase) Glyoxylate_Shunt Glyoxylate Shunt Isocitrate->Glyoxylate_Shunt Glyoxylate Glyoxylate Glyoxylate_Shunt->Glyoxylate aceA (Isocitrate lyase) Glycolate Glycolate Glyoxylate->Glycolate ghrA (Glyoxylate reductase) Glycolyl_CoA Glycolyl-CoA Glycolate->Glycolyl_CoA acs (Acetyl-CoA synthetase) Glycolyl_CoA->beta_Keto_Acyl_CoA Three_Hydroxyacyl_CoA 3,4-dihydroxybutyryl-CoA beta_Keto_Acyl_CoA->Three_Hydroxyacyl_CoA phaB (Acetoacetyl-CoA reductase) DHBA 3,4-Dihydroxybutanoic acid Three_Hydroxyacyl_CoA->DHBA pct (Propionyl-CoA transferase) + tesB (Acyl-CoA thioesterase)

Biosynthetic pathway for 3,4-DHBA from glucose.

Quantitative Data on 3,4-DHBA Production

The following table summarizes the quantitative data obtained from shake flask cultivation of engineered E. coli strains designed for 3,4-DHBA production from glucose. The data is adapted from Dhamankar et al., 2014.[1]

StrainRelevant GenotypeInducersTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)
HD25Overexpression of bktB, phaB, pct, tesB, ghrA, acs, aceA, glcBIPTG, Arabinose0.70.070.015
ControlEmpty vectorsIPTG, Arabinose000

Experimental Protocols

Strain Construction and Plasmids

The primary host strain used is E. coli BW25113. Gene knockouts of competing pathways, such as those involved in acetate (B1210297) formation (ackA-pta, poxB) and lactate (B86563) production (ldhA), are beneficial for increasing carbon flux towards 3,4-DHBA.

The seven genes for the pathway are typically cloned into two compatible plasmids with different induction systems to balance the metabolic load. For example, an arabinose-inducible pBAD vector and an IPTG-inducible pET vector can be used.[1]

  • pBAD Plasmid (Arabinose-inducible):

    • aceA: Isocitrate lyase from E. coli

    • glcB: Malate synthase from E. coli

    • ghrA: Glyoxylate reductase from E. coli

    • acs: Acetyl-CoA synthetase from E. coli

  • pET Plasmid (IPTG-inducible):

    • bktB: β-ketothiolase from Cupriavidus necator

    • phaB: Acetoacetyl-CoA reductase from C. necator

    • pct: Propionyl-CoA transferase from Megasphaera elsdenii

    • tesB: Acyl-CoA thioesterase from E. coli

Experimental_Workflow Strain_Construction Strain Construction (E. coli BW25113) Transformation Transformation with pBAD and pET plasmids Strain_Construction->Transformation Seed_Culture Seed Culture (LB medium, 37°C) Transformation->Seed_Culture Fermentation Shake Flask Fermentation (M9 minimal medium + Glucose) Seed_Culture->Fermentation Induction Induction (Arabinose and IPTG) Fermentation->Induction Sampling Periodic Sampling (OD600, Glucose, 3,4-DHBA) Induction->Sampling Extraction Supernatant Collection and Acidification Sampling->Extraction Quantification Quantification (GC-MS or HPLC) Extraction->Quantification Purification Purification (Liquid-Liquid Extraction, Chromatography) Quantification->Purification

General experimental workflow for 3,4-DHBA production.
Fermentation Protocol

  • Seed Culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics (e.g., ampicillin (B1664943) and kanamycin). Incubate overnight at 37°C with shaking at 250 rpm.

  • Production Culture: Inoculate 50 mL of M9 minimal medium supplemented with 20 g/L glucose and appropriate antibiotics in a 250 mL shake flask with the overnight seed culture to an initial optical density at 600 nm (OD600) of 0.1.

  • Induction: Grow the culture at 37°C with shaking at 250 rpm. When the OD600 reaches 0.6-0.8, induce the expression of the biosynthetic pathway genes by adding L-arabinose to a final concentration of 0.2% (w/v) and isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

  • Fermentation: After induction, reduce the temperature to 30°C and continue the fermentation for 48-72 hours.

  • Sampling: Periodically withdraw samples to measure cell density (OD600) and for analysis of glucose consumption and 3,4-DHBA production.

Purification and Quantification of 3,4-DHBA

Sample Preparation:

  • Centrifuge the culture sample at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant to a pH of 2.0 using concentrated HCl. This step also facilitates the extraction of the acid form of the product.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Extraction: Extract the acidified supernatant twice with an equal volume of ethyl acetate.

  • Drying: Pool the organic phases and dry them over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Derivatize the dried residue by adding 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 1 hour.

  • GC-MS Analysis: Analyze the derivatized sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a standard temperature gradient for separation. Quantify the 3,4-DHBA peak by comparing its area to a standard curve of derivatized authentic 3,4-DHBA.

Conclusion

The biosynthesis of this compound from glucose in engineered E. coli represents a significant advancement in the sustainable production of valuable chemicals. The pathway, which leverages the glyoxylate shunt, demonstrates the power of synthetic biology and metabolic engineering to create novel production routes. While the reported titers are promising for initial studies, further optimization of the pathway enzymes, host strain, and fermentation process is necessary to achieve industrially relevant production levels. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to improve and scale up the bio-based production of 3,4-DHBA.

References

3,4-Dihydroxybutanoic Acid: A Comprehensive Technical Guide on its Role in Satiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybutanoic acid (3,4-DHBA), also known as 2-deoxytetronic acid, is an endogenous sugar acid that has been identified as a potential regulator of food intake. Found in mammalian serum and certain foods, this molecule has demonstrated a notable effect on satiety, primarily through its interaction with key appetite-regulating centers in the brain. This technical guide provides a detailed overview of the current understanding of 3,4-DHBA, including its effects on food consumption, its proposed mechanism of action involving hypothalamic neurons, and relevant experimental protocols for its study. The information is intended to serve as a resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development who are interested in the therapeutic potential of 3,4-DHBA and related compounds for the management of appetite and obesity.

Introduction

This compound is a naturally occurring compound in the human body, found in blood, urine, and cerebrospinal fluid.[1][2][3] It is also present in some foods, and its formation can be a result of the degradation of di- and polysaccharides during cooking.[2] Early research has established a potential role for 3,4-DHBA as an endogenous satiety factor, capable of suppressing food intake.[1] This guide synthesizes the available scientific literature to provide a detailed technical overview of 3,4-DHBA's relationship with satiety.

Quantitative Data on Satiety Effects

The primary evidence for the satiety-inducing effects of 3,4-DHBA comes from studies involving intracerebroventricular (ICV) administration in rat models. The following table summarizes the key quantitative findings from these studies.

Compound AdministeredDoseAdministration RouteAnimal ModelKey Quantitative FindingsReference
This compound (2-Deoxytetronic acid)2.5 µmolThird Cerebral VentricleRats (Chronic)Suppressed food intake for 24 hours, even in 72-hour food-deprived animals.Shimizu et al., 1984[1]
This compound γ-lactone2.50 µmolThird Cerebral VentricleRatsDecreased food intake for up to 24 hours. Depressed the size of the first meal after infusion.Sakata et al., 1988[4]
Satietin (r-SAT)100 µ g/rat Third Cerebral VentricleRats (Chronic)Significantly reduced food intake during fluid access and for 24 hours. Treated rats lost more body weight than saline-treated animals, a difference that remained significant for seven days post-infusion.Bellinger & Mendel, 1987[1]
Satietin (human, semi-purified)25 µ g/day Third Cerebral Ventricle (Continuous Infusion)Male Sprague Dawley RatsDaily chow intake was reduced on days 1 and 2. Body weight decreased by 42 grams by day 4, while the control group's weight remained constant.Bellinger & Mendel, 1987[2]

Proposed Mechanism of Action: Hypothalamic Signaling

The hypothalamus is a critical brain region for the regulation of energy homeostasis, integrating signals of hunger and satiety.[5] Research indicates that 3,4-DHBA exerts its effects by directly modulating the activity of neurons within specific hypothalamic nuclei, namely the lateral hypothalamic area (LHA) and the paraventricular nucleus (PVN).

Effects on the Lateral Hypothalamic Area (LHA)

The LHA is traditionally considered a feeding center.[6] Studies have shown that 3,4-DHBA specifically suppresses the activity of glucose-sensitive neurons within the LHA.[1] This inhibitory action on a region that promotes feeding is a key component of its proposed satiety-inducing mechanism.

Effects on the Paraventricular Nucleus (PVN)

The PVN is another crucial site for appetite regulation, integrating various hormonal and neural signals.[7] In vitro studies have demonstrated that 3,4-DHBA dose-dependently inhibits the spontaneous activity of a significant portion of PVN neurons.[2] This suggests that 3,4-DHBA may act on multiple hypothalamic sites to orchestrate a comprehensive satiety response.

Potential Interaction with GABAergic Systems

While the direct receptor target for 3,4-DHBA has not been definitively identified, its structural similarity to γ-hydroxybutyric acid (GHB) suggests a possible interaction with the GABAergic system. GHB is known to be a partial agonist at specific subtypes of GABA-A receptors, particularly those containing α4 and δ subunits.[8][9][10] It is hypothesized that 3,4-DHBA might exert its inhibitory effects on hypothalamic neurons through a similar mechanism, by enhancing GABAergic neurotransmission. However, direct evidence for the interaction of 3,4-DHBA with GABA receptors is currently lacking and requires further investigation.[11]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for 3,4-DHBA in promoting satiety.

G cluster_blood Systemic Circulation cluster_brain Hypothalamus DHBA 3,4-DHBA LHA Lateral Hypothalamic Area (LHA) (Feeding Center) DHBA->LHA Inhibits glucose-sensitive neurons PVN Paraventricular Nucleus (PVN) DHBA->PVN Inhibits neuronal activity GABA_A GABA-A Receptor (α4βδ subtype - speculative) DHBA->GABA_A Potential Interaction Satiety Satiety Signal LHA->Satiety PVN->Satiety GABA_A->LHA Enhances Inhibition GABA_A->PVN Enhances Inhibition FoodIntake Decreased Food Intake Satiety->FoodIntake

Proposed signaling pathway of 3,4-DHBA in satiety regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3,4-DHBA and satiety.

Intracerebroventricular (ICV) Cannulation and Infusion in Rats

This protocol is essential for delivering compounds directly into the brain, bypassing the blood-brain barrier.

Objective: To surgically implant a cannula into the third cerebral ventricle of a rat for the administration of 3,4-DHBA.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • Anchor screws

  • Infusion pump and tubing

  • This compound solution in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Stereotaxic Surgery:

    • Mount the anesthetized rat in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface and identify bregma and lambda.

    • Drill a small hole for the guide cannula at the appropriate coordinates for the third ventricle (coordinates are determined based on a rat brain atlas, e.g., Paxinos and Watson).

    • Insert anchor screws into the skull to secure the dental cement.

  • Cannula Implantation:

    • Lower the guide cannula through the drilled hole to the target depth.

    • Secure the cannula to the skull and anchor screws using dental cement.

    • Insert the dummy cannula into the guide cannula to maintain patency.

  • Post-operative Care:

    • Administer analgesics as per institutional guidelines.

    • Allow the animal to recover for at least one week before any experimental infusions.

  • Infusion:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula and connect the infusion tubing (pre-filled with the 3,4-DHBA solution) to the guide cannula.

    • Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using an infusion pump.[4]

    • After infusion, leave the infusion cannula in place for a short period to prevent backflow, then replace it with the dummy cannula.

Quantification of this compound in Biological Samples by GC-MS

This protocol outlines a general method for the analysis of 3,4-DHBA in plasma or other biological fluids.

Objective: To extract, derivatize, and quantify 3,4-DHBA from biological samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Organic solvents (e.g., ethyl acetate, acetonitrile)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., a deuterated analog of 3,4-DHBA)

  • Centrifuge, evaporator

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add the internal standard.

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction with a solvent such as ethyl acetate.

    • Collect the organic phase.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Add the derivatizing agent (e.g., BSTFA) to the dried extract to create a volatile derivative of 3,4-DHBA.

    • Incubate to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the components on a suitable capillary column.

    • Detect and quantify the derivatized 3,4-DHBA and internal standard using the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[12]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of 3,4-DHBA on satiety.

G cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A1 Acclimatization of Rats A2 Intracerebroventricular (ICV) Cannulation Surgery A1->A2 A3 Post-operative Recovery A2->A3 B1 Baseline Food Intake & Body Weight Measurement A3->B1 B2 ICV Infusion of 3,4-DHBA or Vehicle Control B1->B2 B3 Monitor Food Intake, Water Intake, and Behavior B2->B3 B4 Measure Body Weight Changes B3->B4 C4 Statistical Analysis of Food Intake and Body Weight Data B3->C4 C1 Blood/CSF Collection B4->C1 B4->C4 C2 Quantification of 3,4-DHBA (e.g., by GC-MS) C1->C2 C3 Hormone Level Analysis (e.g., ELISA for Ghrelin, Leptin) C1->C3

Experimental workflow for satiety studies of 3,4-DHBA.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is an endogenous molecule with the potential to act as a satiety signal, primarily through its inhibitory effects on key hypothalamic feeding centers. The quantitative data, though limited, demonstrates a significant reduction in food intake following central administration in animal models.

However, several critical questions remain to be addressed to fully understand the therapeutic potential of 3,4-DHBA:

  • Receptor Identification: The specific receptor(s) through which 3,4-DHBA mediates its effects are yet to be identified. Elucidating this will be crucial for understanding its mechanism of action and for targeted drug development.

  • Peripheral Effects: The studies to date have focused on central administration. The effects of peripheral administration and the ability of 3,4-DHBA to cross the blood-brain barrier need to be thoroughly investigated.

  • Hormonal Interactions: The impact of 3,4-DHBA on the secretion and signaling of key appetite-regulating hormones such as ghrelin, leptin, PYY, and CCK is unknown and represents a significant gap in our understanding.

  • Human Studies: To date, the research has been confined to animal models. Clinical trials in humans are necessary to determine the efficacy and safety of 3,4-DHBA or its analogs as potential anti-obesity therapeutics.

References

The Endogenous Metabolite: A Technical Guide to 3,4-Dihydroxybutanoic Acid in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, metabolism, and analysis of 3,4-dihydroxybutanoic acid (3,4-DHBA), an endogenous metabolite found in mammals. Initially identified in the mid-1970s, this molecule has garnered increasing interest due to its association with various physiological and pathological states, including inborn errors of metabolism, neurological conditions, and its role as a potential biomarker. This document details the historical context of its discovery, its metabolic pathways, quantitative data on its presence in biological fluids, and in-depth experimental protocols for its detection and quantification. Furthermore, this guide presents visual representations of key pathways and workflows to facilitate a deeper understanding of the science surrounding this intriguing molecule.

Introduction

This compound, also known as 2-deoxytetronic acid, is a naturally occurring short-chain fatty acid in mammals. Its presence in human biological fluids was first reported in 1975.[1] While found in healthy individuals, its concentration is significantly elevated in certain metabolic disorders, most notably succinic semialdehyde dehydrogenase (SSADH) deficiency, an inherited disorder of γ-aminobutyric acid (GABA) degradation.[1] This has led to its use as a diagnostic marker for this condition. More recently, fluctuations in 3,4-DHBA levels have been linked to other conditions, including dementia and neonatal sepsis, highlighting its potential as a broader biomarker.[1] This guide aims to consolidate the current knowledge on 3,4-DHBA for the scientific community.

The Discovery of this compound in Mammals

The seminal work identifying this compound in mammalian systems was published in 1975 by Fell, Lee, and Pollitt. Their research, titled "The occurrence of (S)-3,4-dihydroxybutyrate in human blood and urine," was a pivotal moment in the understanding of endogenous metabolites.[1] The discovery was closely linked to the study of inborn errors of metabolism, particularly those affecting the degradation of the inhibitory neurotransmitter GABA. The first case of SSADH deficiency was identified in 1981 by Cornelis Jakobs, which further solidified the importance of 3,4-DHBA's enantiomer, γ-hydroxybutyric acid (GHB), and consequently 3,4-DHBA itself, in neurochemistry and disease.[2][3][4]

Metabolic Pathways

This compound is primarily formed as a metabolite of γ-hydroxybutyric acid (GHB) through a process of β-oxidation.[5] GHB itself is a metabolite of GABA. The metabolic cascade begins with the conversion of GABA to succinic semialdehyde. In individuals with SSADH deficiency, this enzyme is deficient, leading to an accumulation of succinic semialdehyde, which is then reduced to GHB. Subsequently, GHB can undergo β-oxidation to form this compound. It is also suggested that 3,4-DHBA can originate from the degradation of carbohydrates.[1]

metabolic_pathway Metabolic Pathway of this compound GABA γ-Aminobutyric Acid (GABA) SSA Succinic Semialdehyde GABA->SSA GHB γ-Hydroxybutyric Acid (GHB) SSA->GHB SSADH_deficiency SSADH Deficiency leads to accumulation SSA->SSADH_deficiency DHBA This compound GHB->DHBA β-oxidation Carbs Carbohydrate Degradation Carbs->DHBA SSADH_deficiency->GHB

Metabolic pathway leading to 3,4-DHBA.

Signaling Pathways

The direct signaling pathways initiated by this compound are not yet fully elucidated. However, given its close metabolic relationship with GABA and GHB, it is plausible that it may interact with GABAergic systems. Research into the structurally similar molecule, 3-hydroxybutyrate, has shown that it can act as a signaling molecule, influencing histone deacetylases (HDACs) and G-protein coupled receptors (GPCRs). While direct evidence for 3,4-DHBA is pending, this provides a promising avenue for future research into its potential neuromodulatory roles.

Quantitative Data

The concentration of this compound varies in different biological fluids and can be influenced by physiological and pathological conditions. The following tables summarize the reported endogenous concentrations in humans.

Table 1: Endogenous Concentration of this compound in Human Serum

AnalyteMatrixNumber of VolunteersConcentration Range (mg/L)
This compoundSerum101<0.13 - 2.59

Data sourced from a study on GHB metabolites.[5]

Table 2: Endogenous Concentration of this compound in Human Urine

AnalyteMatrixNumber of VolunteersConcentration Range (mg/L)24-hour Excretion (mmol)
This compoundUrine1321.88 - 1220.37 ± 0.15 (SD)

Concentration range data from a study on GHB metabolites.[5] 24-hour excretion data from the seminal 1975 discovery paper.[1]

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for both research and diagnostic purposes. The primary method employed is gas chromatography-mass spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Modern Protocol)

This method allows for the sensitive and specific quantification of 3,4-DHBA in blood and urine.

Sample Preparation and Extraction:

  • Internal Standard: Add a deuterated internal standard of this compound to the sample to correct for extraction losses and analytical variability.

  • Deproteinization: For blood/serum samples, deproteinize by adding a solvent such as acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Acidify the sample (urine or deproteinized serum) and extract the organic acids using an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

Derivatization:

  • The hydroxyl and carboxyl groups of 3,4-DHBA make it non-volatile. Therefore, derivatization is necessary for GC-MS analysis.

  • Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.

  • Incubate the mixture to allow for the complete formation of trimethylsilyl (B98337) (TMS) derivatives.

GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the analytes. A temperature gradient program is employed to achieve optimal separation.

  • Ionization and Detection: Use electron ionization (EI) to fragment the molecules. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized 3,4-DHBA and its internal standard.

gcms_workflow GC-MS Workflow for 3,4-DHBA Quantification cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Urine/Serum) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Add MSTFA and Incubate Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

Workflow for GC-MS quantification of 3,4-DHBA.
Original Method of Discovery (Fell, Lee, and Pollitt, 1975)

The original method utilized a gas chromatographic-mass spectrometric approach with a deuterium-labeled internal standard.

Extraction and Derivatization:

  • Sample Collection: 24-hour urine collections and blood samples were obtained.

  • Internal Standard: A deuterium-labeled analogue of 3,4-dihydroxybutyrate was added to the samples.

  • Extraction: The specific details of the extraction procedure are not fully elaborated in the abstract but would have involved isolating the organic acid fraction from the biological matrix.

  • Derivatization: The extracted material was derivatized to make it volatile for gas chromatography.

Analysis:

  • Gas Chromatography: The derivatized sample was injected into a gas chromatograph for separation.

  • Mass Spectrometry: The separated components were introduced into a mass spectrometer for identification and quantification based on their mass spectra and comparison with the internal standard.[1]

Conclusion and Future Directions

This compound is an important endogenous metabolite with established clinical relevance in the diagnosis of SSADH deficiency. Its role as a potential biomarker for other neurological and systemic diseases is an active area of research. Future studies should focus on elucidating its specific signaling pathways to better understand its physiological functions. Furthermore, expanding the quantitative analysis to a wider range of mammalian species and tissues will provide a more complete picture of its distribution and comparative physiology. The continued development of sensitive and high-throughput analytical methods will be crucial in advancing our knowledge of this fascinating molecule and its role in health and disease.

References

Endogenous 3,4-Dihydroxybutanoic Acid in Humans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid (3,4-DHB), also known as 2-deoxytetronic acid, is an endogenous short-chain fatty acid found in human biological fluids. It is a metabolite in the degradation pathway of γ-hydroxybutyric acid (GHB) and is also linked to carbohydrate metabolism. Interest in 3,4-DHB has grown due to its potential role as a biomarker for exogenous GHB administration and its association with certain metabolic disorders, such as succinic semialdehyde dehydrogenase (SSADH) deficiency. This technical guide provides a comprehensive overview of the endogenous levels of 3,4-DHB in various human biological matrices, details of analytical methodologies for its quantification, and an exploration of its metabolic context.

Data Presentation: Quantitative Levels of Endogenous this compound

The concentration of this compound varies across different biological fluids and can be influenced by underlying health conditions. The following tables summarize the reported endogenous levels in healthy human populations and in patients with SSADH deficiency.

Biological Matrix Analyte Concentration Range Subject Group Citation
Serum This compound<0.13 - 2.59 mg/L101 healthy volunteers[1]
Urine This compound1.88 - 122 mg/L132 healthy volunteers[1]
Urine This compound0.37 ± 0.15 mmol/24 hrNormal adults[2]
Urine This compound42.2 (21.9–56.1) µM/mM creatinine (B1669602) (Median, IQR)Healthy individuals
Cerebrospinal Fluid (CSF) This compoundDetected, but not quantifiedHealthy individuals[3]

Table 1: Endogenous Levels of this compound in Healthy Humans

Biological Matrix Analyte Concentration Range Subject Group Citation
Urine This compound810 - 1160 µmol/mmol creatinineInfant (0-1 year old) with SSADH deficiency

Table 2: Levels of this compound in a Disease State

Metabolic and Signaling Pathways

Endogenous this compound is primarily formed as a metabolite of γ-hydroxybutyric acid (GHB). In the central nervous system, the inhibitory neurotransmitter γ-aminobutyric acid (GABA) is transaminated to succinic semialdehyde. In a metabolic disorder known as succinic semialdehyde dehydrogenase (SSADH) deficiency, the enzyme responsible for converting succinic semialdehyde to succinic acid is deficient. This leads to an accumulation of succinic semialdehyde, which is then reduced to GHB. Subsequently, GHB can undergo β-oxidation to form this compound.[2][4]

While a direct signaling pathway initiated by 3,4-DHB has not been fully elucidated, some evidence suggests a potential role in satiety. Studies in animal models have indicated that its lactone form, 3-hydroxy-4-butanolide, can suppress food intake by acting on neurons in the hypothalamus.[2] However, the precise molecular mechanisms and receptors involved in this process in humans remain to be determined.

Metabolic_Pathway_of_3_4_DHB Metabolic Pathway of this compound GABA γ-Aminobutyric Acid (GABA) SSA Succinic Semialdehyde GABA->SSA GABA Transaminase SA Succinic Acid SSA->SA Succinic Semialdehyde Dehydrogenase (SSADH) GHB γ-Hydroxybutyric Acid (GHB) SSA->GHB Succinic Semialdehyde Reductase SSADH_Deficiency SSADH Deficiency (Metabolic Block) SSA->SSADH_Deficiency TCA TCA Cycle SA->TCA DHB This compound GHB->DHB β-Oxidation SSADH_Deficiency->GHB Increased Flux

Metabolic origin of this compound.

Experimental Protocols: Quantification of this compound by GC-MS

The quantification of this compound in biological matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) following derivatization to increase volatility.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine or serum, add an internal standard (e.g., a deuterated analog of 3,4-DHB).

  • Acidify the sample to a pH of 1-2 using hydrochloric acid.

  • Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add a derivatizing agent. A common agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for the complete formation of trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

    • Injection: Use a splitless injection mode to maximize sensitivity.

    • Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions of the derivatized 3,4-DHB and the internal standard.

Experimental_Workflow_for_3_4_DHB_Quantification Experimental Workflow for 3,4-DHB Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Serum, Urine, CSF) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidification Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Dry Evaporation to Dryness LLE->Dry Deriv Add Derivatizing Agent (e.g., MSTFA) Dry->Deriv Incubate Incubation Deriv->Incubate GCMS GC-MS Analysis (SIM Mode) Incubate->GCMS Data Data Processing and Quantification GCMS->Data

Workflow for 3,4-DHB quantification.

Conclusion

This technical guide provides a summary of the current knowledge on endogenous this compound in humans. The quantitative data presented highlights the baseline levels in healthy individuals and the significant elevations observed in SSADH deficiency. The detailed experimental protocol for GC-MS analysis offers a practical framework for researchers aiming to quantify this metabolite. While the metabolic origins of 3,4-DHB are reasonably well understood, its potential role as a signaling molecule, particularly in the context of satiety, warrants further investigation to elucidate the specific pathways and receptors involved. The lack of quantitative data for 3,4-DHB in cerebrospinal fluid represents a knowledge gap that future research should aim to address.

References

An In-depth Technical Guide to Structural Analogs of 3,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid (3,4-DHBA) is a naturally occurring four-carbon organic acid that has garnered significant interest in the scientific community. Its structural similarity to the neurotransmitter γ-hydroxybutyric acid (GHB) has made its analogs a focal point for research into central nervous system (CNS) depressants, with potential therapeutic applications and implications in toxicology. This technical guide provides a comprehensive overview of the core structural analogs of 3,4-DHBA, their synthesis, pharmacological activities, and the signaling pathways they modulate.

Core Structural Analogs and Pharmacological Activity

The structural analogs of 3,4-DHBA primarily include derivatives of GHB, its prodrugs, and conformationally restricted analogs designed to probe receptor binding and function. These compounds predominantly interact with two key receptors in the CNS: the high-affinity GHB receptor and the low-affinity GABA-B receptor. Their pharmacological effects are often a composite of their activities at these two sites.

Key Structural Analogs
  • Gamma-Hydroxybutyric Acid (GHB): The parent compound, known for its sedative and anesthetic properties. It is a weak partial agonist at GABA-B receptors and a more potent agonist at its own specific GHB receptor.

  • Gamma-Butyrolactone (GBL): A prodrug that is rapidly converted to GHB in the body by lactonase enzymes found in the blood.[1] GBL is more lipophilic than GHB, leading to faster absorption and higher bioavailability.[1]

  • 1,4-Butanediol (1,4-BD): Another prodrug that is metabolized to GHB, generally exhibiting a slower onset and longer duration of action compared to GHB.[1]

  • 4-Methyl-GHB (GHV) and γ-Valerolactone (GVL): Analogs with a methyl group addition. Available evidence suggests they are less potent but more toxic than GHB.[2]

  • Conformationally Restricted Analogs: These include compounds like 3-hydroxycyclohex-1-enecarboxylic acid (HOCHCA) and 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), which have been synthesized to have high affinity and selectivity for the GHB receptor.[2]

  • Phenyl-Substituted Analogs: Compounds such as 4-hydroxy-4-phenylbutanoic acid have also been investigated to understand the structure-activity relationships at the GHB receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinities and functional activities of various 3,4-DHBA analogs at the GHB and GABA-B receptors.

CompoundReceptorAssay TypeValueUnitsReference
GHBGHB ReceptorIC50 ([3H]NCS-382 displacement)53 ± 8nM[3]
GHBGABA-B ReceptorEC50 (membrane hyperpolarization)0.88 ± 0.21mM[4]
(RS)-HOCHCAGHB ReceptorIC50 ([3H]NCS-382 displacement)~6nM[2]
(RS)-HOCPCAGHB ReceptorIC50 ([3H]NCS-382 displacement)~2nM[2]
(R)-HOCPCAGHB ReceptorIC50 ([3H]NCS-382 displacement)~1.4nM[2]
NCS-382GHB ReceptorIC50 ([3H]GHB displacement)120 ± 18nM[3]
UMB86GHB ReceptorIC50 ([3H]NCS-382 displacement)1,200nM[5]
UMB72GHB ReceptorIC50 ([3H]NCS-382 displacement)3,100nM[5]
4-hydroxy-4-phenylbutyric acidGHB ReceptorIC50 ([3H]NCS-382 displacement)10,000nM[5]
CompoundLD50 (Lethal Dose, 50%)SpeciesRouteReference
Gamma-Butyrolactone (GBL)1540RatOral[5]
1,4-Butanediol (1,4-BD)1700RatOral[6]
GHB~3500-7000 (lethal dose range for a 70kg adult)HumanOral[3]

Signaling Pathways

The physiological and pharmacological effects of 3,4-DHBA analogs are mediated through distinct signaling pathways associated with the GHB receptor and the GABA-B receptor.

GHB Receptor Signaling Pathway

Recent research has identified the α-subunit of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα) as a high-affinity binding site for GHB.[7][8] Activation of the GHB receptor leads to the modulation of CaMKIIα activity, which in turn influences synaptic plasticity and neuronal excitability. This pathway is distinct from the GABA-B receptor pathway and is thought to mediate some of the excitatory and neuroprotective effects of GHB.

GHB_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GHB_Analog GHB Analog GHB_Receptor GHB Receptor (CaMKIIα Hub Domain) GHB_Analog->GHB_Receptor Binds to Hub Domain CaMKIIa CaMKIIα Holoenzyme GHB_Receptor->CaMKIIa Stabilizes Hub Oligomer Downstream_Effectors Downstream Effectors (e.g., Synaptic Proteins) CaMKIIa->Downstream_Effectors Alters Kinase Activity Neuronal_Response Modulation of Synaptic Plasticity & Neuroprotection Downstream_Effectors->Neuronal_Response

GHB Receptor Signaling via CaMKIIα

GABA-B Receptor Signaling Pathway

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission.[9] Upon activation by GHB or its analogs, the receptor initiates a signaling cascade involving the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. The Gαi/o subunit inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels and subsequently protein kinase A (PKA) activity.

GABAB_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GHB_Analog GHB Analog GABAB_Receptor GABA-B Receptor GHB_Analog->GABAB_Receptor Binds G_Protein G-Protein (Gi/o) GABAB_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma GIRK GIRK Channel Hyperpolarization Hyperpolarization (Inhibition) GIRK->Hyperpolarization Ca_Channel Voltage-gated Ca2+ Channel Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->Ca_Channel Inhibits PKA PKA cAMP->PKA Decreases Reduced_Signaling Reduced Downstream Signaling PKA->Reduced_Signaling

GABA-B Receptor Signaling Pathway

Experimental Protocols

Synthesis of 4-Phenylbutyric Acid

This protocol describes a method for synthesizing 4-phenylbutyric acid, a structural analog of GHB, from benzene (B151609) and butyrolactone.[10][11]

Materials:

  • Benzene

  • Butyrolactone

  • Aluminum chloride (powdered)

  • Ice

  • 5% Sodium hydroxide (B78521) solution

  • Hydrochloric acid

  • Carbon tetrachloride

  • Acetone

  • Methanol

  • Activated charcoal

Procedure:

  • Add 200 g of powdered aluminum chloride to 400 g of benzene and stir for 10 minutes at 50°C.

  • Add 86 g of butyrolactone in small portions, maintaining the temperature between 50 and 60°C for 90 minutes.

  • Add the reaction mixture to a stirred mixture of ice and 5% sodium hydroxide, keeping the temperature below 35°C and the pH between 9 and 9.5 for 2 hours.

  • Filter the mixture under vacuum.

  • Precipitate the 4-phenylbutyric acid from the aqueous fraction by adding ice and hydrochloric acid.

  • Isolate the crude 4-phenylbutyric acid by vacuum filtration.

  • Purify the crude product by vacuum distillation (120-125°C, 1 mm Hg).

  • Dissolve the distilled acid in 5% sodium hydroxide and agitate with carbon tetrachloride for 15 minutes.

  • Remove the carbon tetrachloride layer. Mix the aqueous solution with acetone, methanol, and a small amount of activated charcoal for 15 minutes at room temperature.

  • Filter the mixture and acidify with HCl to precipitate the pure 4-phenylbutyric acid.

  • Isolate the crystals and dry by lyophilization.

Radioligand Binding Assay for GHB Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GHB receptor using [3H]NCS-382 as the radioligand.[2]

Materials:

  • Rat brain cortex tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]NCS-382 (specific activity ~20-40 Ci/mmol)

  • Unlabeled NCS-382 (for non-specific binding)

  • Test compounds (3,4-DHBA analogs)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in the assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 100 µL of membrane preparation, 50 µL of [3H]NCS-382 (final concentration ~1-2 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 100 µL of membrane preparation, 50 µL of [3H]NCS-382, and 50 µL of unlabeled NCS-382 (final concentration ~10 µM).

    • Competition: 100 µL of membrane preparation, 50 µL of [3H]NCS-382, and 50 µL of test compound at various concentrations.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters three times with ice-cold buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The structural analogs of this compound represent a diverse class of compounds with significant effects on the central nervous system. Their interactions with the GHB and GABA-B receptors give rise to a complex pharmacological profile with potential for both therapeutic development and abuse. A thorough understanding of their synthesis, quantitative pharmacology, and the intricate signaling pathways they modulate is crucial for researchers and drug development professionals working in this field. This guide provides a foundational overview to aid in these endeavors, highlighting the key molecular targets and experimental approaches for the continued investigation of these fascinating molecules.

References

An In-depth Technical Guide to 3,4-Dihydroxybutanoic Acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of 3,4-dihydroxybutanoic acid (3,4-DHBA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physical and Chemical Properties

This compound is an organic compound that plays a role in human metabolism. It is a colorless, crystalline solid that is soluble in water.[1] Its structure contains two hydroxyl groups and a carboxylic acid functional group, making it a versatile molecule in chemical reactions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 3,4-Dihydroxybutyric acid, 2-Deoxytetronic acid[2][3]
CAS Number 1518-61-2[3]
Molecular Formula C₄H₈O₄[2]
Molecular Weight 120.10 g/mol [2]
Physical State Solid[2]
Melting Point Not Experimentally Determined[2]
Boiling Point 408.9 °C (Predicted)
Water Solubility Soluble[1]
pKa (strongest acidic) 4.09 (Predicted)[2]
Density 1.42 g/cm³ (Predicted)

Experimental Protocols

A described method for the preparation of (S)-3,4-dihydroxybutanoic acid involves the alkaline peroxide oxidation of a glucose source containing 1,4-linked glucose, such as maltose (B56501) or starch.[4]

Materials:

  • Maltose monohydrate (or other suitable glucose source)

  • 0.16 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Silica (B1680970) gel for chromatography (for purification)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve the glucose source (e.g., 0.10 g maltose monohydrate) in the 0.16 M sodium hydroxide solution (5 ml).[4]

  • Add 30% hydrogen peroxide (40 µL) to the solution.[4]

  • Heat the reaction mixture at 70°C for 24 hours. This reaction produces a mixture of (S)-3,4-dihydroxybutanoic acid and glycolic acid.[4]

  • Acidify the reaction mixture. Upon acidification and concentration, the this compound will be converted to its gamma-lactone.[4]

  • The lactone can be isolated and purified by column chromatography on silica gel.[4]

  • Alternatively, the acidic reaction mixture can be distilled under reduced pressure to yield 2(5H)-furanone.[4]

A biosynthetic pathway for the stereospecific synthesis of 3,4-DHBA from glucose has been established in engineered Escherichia coli. This pathway utilizes enzymes from the natural polyhydroxyalkanoate (PHA) synthesis pathway and the endogenous glyoxylate (B1226380) shunt.[1][5] While a detailed, step-by-step protocol for laboratory replication is not fully outlined in the public literature, the general approach involves:

  • Strain Engineering: Modifying E. coli to express the necessary enzymes for the conversion of glucose-derived metabolites into 3,4-DHBA. This involves overcoming the repression of the glyoxylate shunt and controlling the expression of the pathway enzymes.[1][5]

  • Fermentation: Culturing the engineered E. coli strain in a suitable medium with glucose as the primary carbon source. Fermentation conditions, such as pH, need to be carefully controlled to optimize product yield.[1]

  • Purification: Isolating and purifying 3,4-DHBA from the culture supernatant using techniques such as preparative chromatography.[5]

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples

GC-MS is a common method for the detection and quantification of 3,4-DHBA in biological fluids like urine and serum.[6]

Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the biological sample to isolate the organic acids.[6]

  • Derivatization: To increase volatility for GC analysis, the carboxyl and hydroxyl groups of 3,4-DHBA must be derivatized. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the analyte into its trimethylsilyl (B98337) (TMS) derivative.[7] The sample is typically incubated with the derivatizing agent at an elevated temperature (e.g., 70°C) for a set time.[7]

GC-MS Analysis:

  • Column: A non-polar capillary column, such as a DB-5 MS, is typically used.[8]

  • Injection: A splitless injection is often employed for trace analysis.[8]

  • Temperature Program: An optimized temperature gradient is used to separate the analytes. For example, starting at a low temperature (e.g., 45°C), ramping up to a high temperature (e.g., 320°C).[8]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used, targeting characteristic ions of the derivatized 3,4-DHBA.[7]

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol:

  • Sample Preparation: Dissolve a small amount of purified 3,4-DHBA in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent is critical as labile protons from the hydroxyl and carboxylic acid groups may exchange with deuterium.

  • Acquisition: Record 1H and 13C NMR spectra on a high-field NMR spectrometer. For 1H NMR in aqueous solutions, a solvent suppression technique may be necessary.

  • Analysis: The resulting spectra would be analyzed for chemical shifts, coupling constants, and integration to confirm the structure of the molecule.

2.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound.

General Protocol:

  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or viscous oil. For a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid or liquid sample.

  • Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: The spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-O stretches (in the 1300-1000 cm⁻¹ region).

Biological Significance and Signaling Pathways

The primary biological significance of this compound is its association with Succinic Semialdehyde Dehydrogenase (SSADH) deficiency , a rare autosomal recessive disorder of GABA (γ-aminobutyric acid) metabolism.[2][9]

In a healthy individual, the inhibitory neurotransmitter GABA is metabolized to succinic semialdehyde by GABA transaminase, and then to succinic acid by SSADH, which enters the Krebs cycle.[9] In SSADH deficiency, the non-functional SSADH enzyme leads to an accumulation of succinic semialdehyde. This excess succinic semialdehyde is then reduced to γ-hydroxybutyric acid (GHB).[9] this compound is found in increased concentrations in the urine of patients with SSADH deficiency and is considered a related metabolite.[10]

GABA_Metabolism cluster_SSADH_Deficiency SSADH Deficiency Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA Transaminase Succinate Succinic Acid SSA->Succinate SSADH GHB γ-Hydroxybutyric Acid (GHB) SSA->GHB Succinic Semialdehyde Reductase SSA_accumulates Accumulation SSADH_block Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle DHBA This compound GHB->DHBA Further Metabolism SSADH_block->Succinate Blocked

While 3,4-DHBA is a clear biomarker for SSADH deficiency, there is currently no direct evidence to suggest that it actively participates in or modulates specific signaling pathways in the same way as a neurotransmitter or hormone. Its elevated levels are a consequence of a metabolic block rather than a primary signaling event.

However, it is worth noting that structurally related compounds have shown neurological effects. For instance, γ-hydroxybutyric acid (GHB) has its own receptors and also interacts with GABA receptors.[11] Additionally, a study on methyl 3,4-dihydroxybenzoate, a compound with a similar dihydroxy-substituted carbon backbone, demonstrated neurotrophic effects by promoting neurite outgrowth, potentially through the brain-derived neurotrophic factor (BDNF) signaling pathway.[3] These findings suggest that while a direct signaling role for this compound has not been established, the potential for biological activity warrants further investigation.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Chemical Synthesis (e.g., from Glucose) C Column Chromatography A->C B Microbial Synthesis (Engineered E. coli) B->C D GC-MS (with Derivatization) C->D E NMR (1H, 13C) C->E F FTIR C->F

References

In-depth Technical Guide: Spectroscopic Data of 3,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3,4-Dihydroxybutanoic acid, a significant human metabolite. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data in structured tables, outlines experimental protocols, and visualizes a relevant metabolic pathway.

Introduction

This compound (also known as 3,4-dihydroxybutyric acid) is an omega-hydroxy fatty acid.[1] It plays a role as a human metabolite and is functionally related to butyric acid.[1] This compound is of particular interest due to its association with the metabolism of gamma-hydroxybutyrate (GHB) and its elevated levels in individuals with succinic semialdehyde dehydrogenase (SSADH) deficiency, a rare genetic disorder affecting the degradation of the neurotransmitter GABA.[2][3] Understanding its spectroscopic properties is crucial for its identification and quantification in biological samples, which can aid in the diagnosis and monitoring of metabolic disorders and in forensic analysis.

Spectroscopic Data

This section details the available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for this compound.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for the identification of this compound in biological matrices. The following table summarizes the electron ionization (EI) mass spectral data obtained from a GC-EI-TOF instrument.

Table 1: GC-MS Data for this compound

m/zRelative Intensity (%)
147.0100
189.048.95
117.046.25
133.045.25
101.038.64

Source: PubChem CID 150929[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound is not extensively available in the public domain. However, predicted spectral data offers valuable insights for its structural elucidation.

A patent describing the synthesis of (S)-3,4-dihydroxybutanoic acid provides a qualitative description of the ¹H-NMR spectrum, noting a pair of mutually-coupled doublet of doublets centered at 2.34 ppm, which are assigned to the methylene (B1212753) protons (H2). Predicted ¹H NMR data is available from the Human Metabolome Database (HMDB).

Table 2: Predicted ¹H-NMR Data for this compound

AtomChemical Shift (ppm)Multiplicity
H22.39dd
H2'2.47dd
H34.02m
H43.46dd
H4'3.58dd

Note: This is predicted data and should be used as a reference. Actual experimental values may vary.

Predicted ¹³C-NMR data for this compound is available from the Human Metabolome Database (HMDB).

Table 3: Predicted ¹³C-NMR Data for this compound

AtomChemical Shift (ppm)
C1 (COOH)179.8
C2 (CH₂)41.5
C3 (CHOH)68.9
C4 (CH₂OH)66.2

Note: This is predicted data and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Broad
O-H (Alcohol)3500-3200Broad
C-H (sp³)3000-2850Medium to Strong
C=O (Carboxylic Acid)1725-1700Strong
C-O (Alcohol/Carboxylic Acid)1300-1000Strong

Experimental Protocols

The following are the methodologies cited for the acquisition of the spectroscopic data.

Mass Spectrometry (GC-MS)
  • Instrument : Leco Pegasus IV Gas Chromatography Time-of-Flight Mass Spectrometer.[1]

  • Ionization Mode : Electron Ionization (EI).

  • Sample Preparation : As this compound is a polar molecule, derivatization (e.g., silylation) is typically required prior to GC-MS analysis to increase its volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument : Varian GEMINI spectrometer.

  • Frequency : 300 MHz for ¹H-NMR.

  • Solvent : Chloroform (CDCl₃) has been mentioned in some literature, though deuterated water (D₂O) or methanol-d₄ (CD₃OD) are also common solvents for this type of compound.

  • Reference : Tetramethylsilane (TMS) as an external standard.

Infrared (IR) Spectroscopy
  • Instrument : NICOLET 710 spectrometer.

  • Sample Preparation : The compound is dissolved in a suitable solvent, such as chloroform, for analysis.

Metabolic Pathway Visualization

This compound is a metabolite of gamma-hydroxybutyrate (GHB). One of the proposed metabolic routes for GHB is through a β-oxidation spiral, which leads to the formation of 3,4-dihydroxybutyric acid.[4] This pathway is particularly relevant in the context of identifying biomarkers for GHB exposure.

GHB_Metabolism cluster_beta_oxidation β-Oxidation Pathway GHB Gamma-Hydroxybutyrate (GHB) DHBA This compound GHB->DHBA Multiple Steps Glycolic_Acid Glycolic Acid DHBA->Glycolic_Acid Further Oxidation caption Proposed β-oxidation pathway of GHB.

Caption: Proposed β-oxidation pathway of GHB.

Conclusion

This technical guide has consolidated the available spectroscopic data for this compound. While quantitative mass spectrometry data is accessible, detailed experimental NMR and IR data remain limited in the public domain, with a current reliance on predicted spectra. The provided information on experimental protocols and the metabolic context of this molecule serves as a foundational resource for researchers. Further experimental elucidation of the complete NMR and IR spectra is warranted to enhance the analytical characterization of this important metabolite.

References

Methodological & Application

Application Note: Quantification of 3,4-Dihydroxybutanoic Acid in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid (3,4-DHBA), a metabolite of γ-hydroxybutyric acid (GHB), is a key biomarker in the diagnosis of Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, a rare autosomal recessive disorder of GABA metabolism.[1][2] Elevated levels of 3,4-DHBA in urine are indicative of this condition, which is characterized by neurological and developmental problems.[1] Furthermore, the quantification of 3,4-DHBA can be relevant in clinical and forensic toxicology to assess exposure to GHB.[3] This application note provides detailed protocols for the quantification of 3,4-DHBA in human urine using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique for this purpose. An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed.

Principles and Significance

The analytical workflow for 3,4-DHBA quantification in urine typically involves three key stages: sample preparation, instrumental analysis, and data processing. Sample preparation is critical for the removal of interfering substances from the complex urine matrix and for the derivatization of 3,4-DHBA to enhance its volatility for GC-MS analysis. Liquid-liquid extraction (LLE) is a common technique to isolate organic acids, followed by a silylation step to convert the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers and esters.

Instrumental analysis by GC-MS separates the derivatized analytes based on their boiling points and retention times on a chromatographic column, followed by detection and quantification using a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for accurate measurement of 3,4-DHBA, even at low endogenous concentrations. For data analysis, the concentration of 3,4-DHBA is typically normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.[4][5]

Biochemical Pathway of this compound Formation in SSADH Deficiency

In a healthy individual, the neurotransmitter GABA is metabolized to succinic acid. However, in individuals with SSADH deficiency, the enzyme responsible for the conversion of succinic semialdehyde to succinic acid is deficient. This leads to an accumulation of succinic semialdehyde, which is then alternatively metabolized to GHB. 3,4-DHBA is subsequently formed as a metabolite of GHB.

SSADH Deficiency Pathway GABA GABA SSA Succinic Semialdehyde GABA->SSA SA Succinic Acid SSA->SA SSADH GHB GHB (γ-Hydroxybutyric Acid) SSA->GHB SSAR Krebs Krebs Cycle SA->Krebs DHBA This compound GHB->DHBA Metabolism GABA_T GABA Transaminase SSADH Succinic Semialdehyde Dehydrogenase SSAR Succinic Semialdehyde Reductase Metabolism Metabolism

Caption: Biochemical pathway illustrating the formation of 3,4-DHBA in SSADH deficiency.

Experimental Protocols

This section provides a detailed protocol for the quantification of 3,4-DHBA in urine using GC-MS.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., a stable isotope-labeled 3,4-DHBA or a structurally similar compound not present in urine)

  • Hydrochloric acid (HCl), 6M

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas, high purity

  • Urine collection containers

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a suitable capillary column (e.g., Agilent CP-Sil 8 CB Low Bleed/MS)

Sample Collection and Storage

Collect first-morning mid-stream urine samples in sterile containers. For short-term storage (up to 24 hours), keep the samples at 2-8°C. For long-term storage, freeze the samples at -20°C or -80°C until analysis.

Sample Preparation: Liquid-Liquid Extraction and Derivatization

The following workflow outlines the steps for preparing urine samples for GC-MS analysis.

Sample Preparation Workflow start Urine Sample acidify Acidify with HCl (pH < 2) start->acidify saturate Saturate with NaCl acidify->saturate extract1 Extract with Ethyl Acetate saturate->extract1 separate1 Centrifuge & Collect Organic Layer extract1->separate1 dry Dry with Na2SO4 separate1->dry evaporate Evaporate to Dryness (under Nitrogen) dry->evaporate derivatize Derivatize with BSTFA + 1% TMCS & Pyridine evaporate->derivatize heat Heat at 60-70°C derivatize->heat end Inject into GC-MS heat->end

Caption: Workflow for the extraction and derivatization of 3,4-DHBA from urine.

Step-by-Step Protocol:

  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at approximately 3000 rpm for 5 minutes to remove any particulate matter.

  • Aliquoting and Internal Standard Spiking: Transfer 1-2 mL of the clear urine supernatant to a clean glass tube. Add a known amount of the internal standard solution.

  • Acidification and Salting Out: Acidify the sample by adding 6M HCl to bring the pH to less than 2.[6] Add solid sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency of the organic acids.[6]

  • Liquid-Liquid Extraction:

    • Add 4 mL of ethyl acetate to the tube.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Repeat the extraction step with another 4 mL of ethyl acetate and combine the organic layers.[7]

  • Drying the Extract: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Derivatization:

    • To the dried residue, add 75 µL of BSTFA with 1% TMCS and 20 µL of pyridine.[6]

    • Cap the vial tightly and vortex to mix.

    • Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization reaction.[7][8]

  • Sample Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature270°C
Carrier GasHelium
Flow RateConstant flow, e.g., 1 mL/min
Oven ProgramInitial: 50°C (hold 1 min), Ramp 1: 10°C/min to 80°C, Ramp 2: 1.7°C/min to 150°C, Ramp 3: 3.5°C/min to 220°C, Ramp 4: 20°C/min to 290°C (hold 10 min)[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

SIM Ions for 3,4-DHBA-TMS derivative: Monitor characteristic ions for the trimethylsilyl derivative of this compound for quantification and confirmation.

Creatinine Normalization

Urinary creatinine concentration should be measured in a separate aliquot of the same urine sample using a standard clinical chemistry analyzer or a dedicated creatinine assay kit. The final concentration of 3,4-DHBA is expressed as mmol/mol of creatinine.

Alternative Method: LC-MS/MS

LC-MS/MS offers an alternative approach for the quantification of 3,4-DHBA that may not require derivatization, thus simplifying sample preparation.

Sample Preparation for LC-MS/MS

A simple "dilute-and-shoot" method can often be employed.

  • Thaw and Centrifuge: As described for the GC-MS protocol.

  • Dilution: Dilute an aliquot of the urine supernatant with a suitable solvent (e.g., water or a weak mobile phase). A dilution factor of 1:10 or higher is common.

  • Internal Standard: Add the internal standard.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Instrumental Parameters
ParameterSetting
Liquid Chromatograph
ColumnReversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientA suitable gradient from low to high organic phase to elute 3,4-DHBA
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), negative mode
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for 3,4-DHBA: Specific precursor-to-product ion transitions for 3,4-DHBA and the internal standard should be optimized for maximum sensitivity and specificity.

Data Presentation: Quantitative Results

The following tables summarize typical urinary concentrations of 3,4-DHBA in healthy individuals and patients with SSADH deficiency.

Table 1: Urinary this compound Concentrations in Healthy Individuals

PopulationConcentration (mg/L)Concentration (mmol/mol creatinine)Reference
Adults1.88 - 122-[3]
Adults-34.9 (12.5 - 57.2)Human Metabolome Database

Table 2: Urinary this compound Concentrations in SSADH Deficiency Patients

PopulationConcentration (mmol/mol creatinine)Reference
PatientsSignificantly elevated compared to controls[1]
Patients100-1200 (for GHB, a related metabolite)[9]

Note: Specific quantitative ranges for 3,4-DHBA in SSADH deficiency can vary between studies and individuals. The key diagnostic feature is a marked elevation above the normal range.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low recovery of 3,4-DHBA Incomplete extractionEnsure urine pH is < 2. Use fresh, high-purity extraction solvents. Ensure vigorous mixing during extraction.
Incomplete derivatizationUse fresh derivatization reagents. Ensure the sample is completely dry before adding reagents. Adhere to recommended reaction time and temperature.
Poor peak shape in GC-MS Active sites in the GC inlet or columnUse a deactivated liner. Condition the column according to the manufacturer's instructions.
Incomplete derivatizationSee above.
High background noise Contamination from reagents or labwareUse high-purity solvents and reagents. Thoroughly clean all glassware.
Matrix effectsOptimize sample cleanup procedures. Consider using a more selective extraction technique like solid-phase extraction (SPE).
Variability in results Inconsistent sample preparationEnsure precise and consistent pipetting and timing for all steps.
Urine dilution differencesAlways normalize results to creatinine concentration.

Conclusion

The quantification of this compound in urine is a valuable tool for the diagnosis of SSADH deficiency and for toxicological investigations. The GC-MS method with liquid-liquid extraction and silylation derivatization is a well-established and reliable approach. Proper sample handling, preparation, and instrumental analysis are crucial for obtaining accurate and reproducible results. Normalization of the data to urinary creatinine is essential to correct for variations in urine concentration. The provided protocols and data serve as a comprehensive guide for researchers and clinicians in this field.

References

Application Note: Quantitative Analysis of 3,4-Dihydroxybutanoic Acid in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of 3,4-dihydroxybutanoic acid (3,4-DHBA) in human serum using Gas Chromatography-Mass Spectrometry (GC-MS). 3,4-DHBA is a metabolite in the degradation pathway of gamma-aminobutyric acid (GABA) and serves as a potential biomarker for certain metabolic disorders, such as succinic semialdehyde dehydrogenase (SSADH) deficiency.[1][2][3] The methodology described herein involves protein precipitation, derivatization to increase analyte volatility, and subsequent analysis by GC-MS. This protocol is intended for researchers, scientists, and professionals in drug development and clinical research.

Introduction

This compound is an organic acid found in biological fluids, including serum and urine.[4] It is a product of the metabolism of γ-hydroxybutyric acid (GHB), a neurotransmitter and a precursor to GABA.[5] Elevated levels of 3,4-DHBA, along with GHB, are indicative of Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, a rare autosomal recessive disorder affecting GABA metabolism.[1][2][6] Accurate and reliable quantification of 3,4-DHBA in serum is crucial for studying the pathophysiology of SSADH deficiency and for monitoring potential therapeutic interventions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds.[7] For non-volatile analytes like 3,4-DHBA, a derivatization step is necessary to increase their volatility for GC-MS analysis.[8][9] This protocol details a silylation derivatization method, which is a common and effective approach for the analysis of organic acids.[10][11]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound in human serum.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., deuterated 3,4-DHBA or other suitable organic acid)

  • Acetone, HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Human serum samples

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • Heating block or oven

  • GC-MS system with autosampler

Sample Preparation
  • Thawing: Thaw frozen serum samples on ice to prevent degradation of analytes.

  • Protein Precipitation:

    • To 100 µL of serum in a microcentrifuge tube, add 400 µL of ice-cold acetone.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]

    • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[8]

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[8]

    • Carefully transfer the supernatant to a clean microcentrifuge tube without disturbing the protein pellet.

Derivatization
  • Drying: Dry the collected supernatant completely under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Silylation:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the tubes tightly and vortex briefly.

    • Incubate the mixture at 60-70°C for 60 minutes to ensure complete derivatization.

    • Allow the samples to cool to room temperature.

    • Transfer the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Parameters

The following are general GC-MS parameters that can be adapted based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan for qualitative analysis.

    • Suggested Ions for TMS-derivatized 3,4-DHBA: Monitor characteristic ions (a specific m/z) for the derivatized analyte and internal standard. The exact ions should be determined by analyzing the mass spectrum of the derivatized standard.

Data Presentation

Quantitative analysis of this compound in serum samples should be performed by constructing a calibration curve using a series of known concentrations of the derivatized standard. The concentration of 3,4-DHBA in the serum samples can then be determined from this curve.

Table 1: Endogenous Serum Concentrations of this compound

AnalyteEndogenous Concentration Range (mg/L) in SerumNumber of VolunteersReference
This compound<0.13–2.59101[12][13]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis serum Serum Sample (100 µL) acetone Add Cold Acetone (400 µL) serum->acetone vortex1 Vortex acetone->vortex1 incubate Incubate (-20°C, 30 min) vortex1->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Supernatant (N2) supernatant->dry reagents Add Pyridine & BSTFA+TMCS dry->reagents heat Incubate (60-70°C, 60 min) reagents->heat derivatized_sample Derivatized Sample heat->derivatized_sample injection Inject 1 µL derivatized_sample->injection gc_ms GC-MS System injection->gc_ms data Data Acquisition & Analysis gc_ms->data

Caption: Workflow for GC-MS analysis of this compound in serum.

Metabolic Pathway of this compound Formation

metabolic_pathway cluster_ssadh_deficiency SSADH Deficiency GABA γ-Aminobutyric Acid (GABA) SSA Succinic Semialdehyde (SSA) GABA->SSA GABA_transaminase GABA Transaminase SA Succinic Acid SSA->SA GHB γ-Hydroxybutyric Acid (GHB) SSA->GHB SSADH Succinic Semialdehyde Dehydrogenase (SSADH) AKR Aldo-Keto Reductase Krebs Krebs Cycle SA->Krebs DHBA This compound GHB->DHBA Metabolism Further Metabolism

Caption: Simplified metabolic pathway of 3,4-DHBA formation in SSADH deficiency.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 3,4-Dihydroxybutansäure für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die 3,4-Dihydroxybutansäure ist eine polare, hydrophile Verbindung, die zwei Hydroxylgruppen und eine Carboxylgruppe enthält. Diese funktionellen Gruppen verleihen dem Molekül einen hohen Siedepunkt und eine geringe thermische Stabilität, was eine direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) unpraktikabel macht. Um die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern, ist ein Derivatisierungsschritt unerlässlich.[1][2]

Die hier beschriebene Methode ist eine robuste zweistufige Derivatisierung, die eine Methoximierung gefolgt von einer Silylierung umfasst. Dieser Ansatz schützt zunächst Carbonylgruppen (obwohl in diesem spezifischen Molekül nicht vorhanden, ist es ein wichtiger Schritt in der Metabolomik, um Isomerenbildung zu verhindern) und wandelt anschließend die aktiven Wasserstoffatome der Hydroxyl- und Carboxylgruppen in unpolare Trimethylsilyl (TMS)-Gruppen um.[1][3][4] Das resultierende Derivat ist ausreichend flüchtig und stabil für eine zuverlässige GC-MS-Analyse.

Experimenteller Arbeitsablauf

Der gesamte Prozess von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt. Er umfasst die Lyophilisierung der Probe, die zweistufige Derivatisierung und die anschließende instrumentelle Analyse.

Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Wässrige Probe mit 3,4-Dihydroxybutansäure lyophilize Lyophilisierung (Gefriertrocknung) start->lyophilize Entfernung von Wasser dried_sample Trockene Probe methoximation Schritt 1: Methoximierung (30-90 min bei 30-37°C) dried_sample->methoximation  + Methoxyamin-HCl  in Pyridin silylation Schritt 2: Silylierung (30-45 min bei 70-75°C) methoximation->silylation + MSTFA derivatized_sample Derivatisierte Probe (TMS-Derivat) silylation->derivatized_sample injection GC-MS Injektion derivatized_sample->injection separation Chromatographische Trennung injection->separation Temperaturprogramm detection Massenspektrometrische Detektion & Identifikation separation->detection Eluierte Analyten

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse von 3,4-Dihydroxybutansäure.

Detaillierte experimentelle Protokolle

3.1. Materialien und Reagenzien

  • 3,4-Dihydroxybutansäure-Standard

  • Methoxyaminhydrochlorid (MeOx)

  • Pyridin (wasserfrei, GC-Qualität)

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Optional: 1% Trimethylchlorsilan (TMCS) in MSTFA als Katalysator zur Verbesserung der Silylierung sterisch gehinderter Gruppen[5]

  • Lösungsmittel (z. B. Acetonitril, Ethylacetat, wasserfrei)

  • Interne Standards (z. B. Ribitol, deuterierte Analoga)

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen und Septen)

  • Heizblock oder Ofen

  • Vortex-Mischer

  • Zentrifuge

  • Stickstoff-Evaporator oder Lyophilisator

3.2. Probenvorbereitung (Trocknung)

Wässrige Proben sind mit den Derivatisierungsreagenzien, insbesondere den Silylierungsmitteln, nicht kompatibel. Daher müssen die Proben vor der Derivatisierung vollständig getrocknet werden.

  • Eine bekannte Menge der Probe (z. B. 100 µL) in ein GC-Vial überführen.

  • Den internen Standard zugeben.

  • Die Probe unter einem sanften Stickstoffstrom bei Raumtemperatur oder mittels eines Lyophilisators zur vollständigen Trockne eindampfen.

3.3. Protokoll 1: Zweistufige Derivatisierung

Dieses Protokoll ist die empfohlene Methode für eine umfassende Derivatisierung von Hydroxysäuren in komplexen Matrizes.

Schritt 1: Methoximierung

  • Eine Lösung von Methoxyaminhydrochlorid in Pyridin (z. B. 20 mg/mL) herstellen.

  • 50 µL der MeOx-Lösung zur trockenen Probe geben.

  • Das Vial fest verschließen und für 90 Minuten bei 37 °C in einem Heizblock oder Schüttler inkubieren.[4]

  • Die Probe auf Raumtemperatur abkühlen lassen.

Schritt 2: Silylierung

  • 80 µL MSTFA (mit oder ohne 1% TMCS) in das Vial geben.

  • Das Vial erneut fest verschließen und kräftig vortexen.

  • Für 30 Minuten bei 70 °C inkubieren.[6]

  • Die Probe auf Raumtemperatur abkühlen lassen. Die Probe ist nun bereit für die GC-MS-Analyse.

GC-MS Analyseparameter

Die folgenden Parameter sind typische Startbedingungen und sollten je nach verwendetem Gerät und Säule optimiert werden.

ParameterEmpfohlene Einstellung
GC-System Agilent GC 7890 oder äquivalent
Säule DB-5ms, HP-5ms, oder äquivalente 5% Phenyl-methylpolysiloxan Säule (30 m x 0,25 mm ID, 0,25 µm Filmdicke)
Trägergas Helium, konstante Flussrate von 1,0 mL/min
Injektor Splitless-Modus
Injektor-Temperatur 250 °C
Injektionsvolumen 1 µL
Ofentemperaturprogramm Anfangstemperatur: 70 °C (für 2 min halten)Rampe 1: 5 °C/min bis 180 °CRampe 2: 10 °C/min bis 300 °C (für 5 min halten)
MS-System Agilent 5977 MSD oder äquivalent
Ionisierungsmodus Elektronenstoßionisation (EI) bei 70 eV
Ionenquellentemperatur 230 °C
Quadrupoltemperatur 150 °C
Massen-Scanbereich m/z 50–600

Datenpräsentation und erwartete Ergebnisse

Nach der Derivatisierung wird 3,4-Dihydroxybutansäure in ihr Tris-Trimethylsilyl (Tris-TMS)-Derivat umgewandelt. Die Identifizierung erfolgt durch den Vergleich der Retentionszeit und des Massenspektrums mit einem authentischen Standard oder durch Abgleich mit Spektrenbibliotheken (z.B. NIST).

Tabelle 1: Zusammenfassung der quantitativen Daten für das derivatisierte 3,4-Dihydroxybutansäure

Analyt (Derivat)Summenformel (Derivat)Molekulargewicht (Derivat)Erwartete Retentionszeit (min)Charakteristische Massenfragmente (m/z)
3,4-Dihydroxybutansäure-Tris-TMSC₁₃H₃₂O₄Si₃336,6 g/mol 12 – 16321 [M-15]⁺, 233 [M-103]⁺, 205 , 147 , 117 , 103 , 73
  • m/z 321: Verlust einer Methylgruppe (-CH₃) vom Molekülion. Dies ist oft ein diagnostisch wichtiger Peak.

  • m/z 233: Verlust einer terminalen Trimethylsilyloxymethyl-Gruppe (-CH₂OSi(CH₃)₃).

  • m/z 147: Ein häufiges Umlagerungsfragment in TMS-Derivaten [(CH₃)₃Si-O-Si(CH₃)₂]⁺.

  • m/z 73: Das Basision für die meisten TMS-Derivate, entspricht dem Trimethylsilyl-Kation [(CH₃)₃Si]⁺.

Wichtige Überlegungen und Fehlerbehebung

  • Feuchtigkeitsempfindlichkeit: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich. Die Verwendung von wasserfreien Lösungsmitteln und die gründliche Trocknung der Proben sind entscheidend für den Erfolg der Reaktion.

  • Reagenzüberschuss: Ein ausreichender Überschuss an Derivatisierungsreagenz ist notwendig, um eine vollständige Reaktion sicherzustellen.

  • Peak-Tailing: Sollten die Peaks im Chromatogramm Tailing aufweisen, kann dies auf eine unvollständige Derivatisierung oder aktive Stellen im GC-System hindeuten. Ein Wechsel des Injektor-Liners und das Kürzen der Säule um einige Zentimeter können hier Abhilfe schaffen.[5]

  • Matrixeffekte: In komplexen biologischen Proben können Matrixkomponenten die Derivatisierung oder die ionische Ausbeute im MS beeinflussen. Die Verwendung eines internen Standards ist für eine genaue Quantifizierung unerlässlich.

References

Chiral separation of 3,4-Dihydroxybutanoic acid enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chiral Separation of 3,4-Dihydroxybutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a chiral carboxylic acid that plays a role in human metabolism.[1] The enantiomers of chiral molecules can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development and metabolic research.[2][3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[2][3] This application note presents a proposed method for the chiral separation of the (R)- and (S)-enantiomers of this compound using a polysaccharide-based chiral stationary phase.

Principle of Separation

The separation is based on the differential interaction of the this compound enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, form transient, diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2] These differing interactions result in different retention times for each enantiomer on the chromatographic column, allowing for their separation and quantification.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the chiral separation of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector.

  • Chiral Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a similar column known for separating acidic compounds.

  • Reagents:

    • HPLC-grade n-Hexane

    • HPLC-grade 2-Propanol (IPA)

    • Trifluoroacetic acid (TFA)

    • (±)-3,4-Dihydroxybutanoic acid reference standard

    • (R)-3,4-Dihydroxybutanoic acid and (S)-3,4-Dihydroxybutanoic acid individual enantiomer standards (if available for peak identification)

Chromatographic Conditions
ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm or Refractive Index
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of (±)-3,4-dihydroxybutanoic acid reference standard and dissolve it in 10 mL of the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected chromatographic results for the chiral separation of this compound enantiomers under the proposed conditions.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor
(S)-3,4-Dihydroxybutanoic acid12.5-1.1
(R)-3,4-Dihydroxybutanoic acid15.22.81.2

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase (Hexane/IPA/TFA) p2 Prepare Standard/Sample (1 mg/mL in Mobile Phase) p1->p2 p3 Filter through 0.45 µm filter p2->p3 h1 Equilibrate Chiral Column p3->h1 Load into Autosampler h2 Inject Sample (10 µL) h1->h2 h3 Isocratic Elution (1.0 mL/min) h2->h3 h4 Detect at 210 nm or RI h3->h4 d1 Integrate Chromatogram h4->d1 Chromatogram Output d2 Identify Enantiomer Peaks d1->d2 d3 Calculate Resolution & Tailing Factor d2->d3 d4 Quantify Enantiomeric Purity d3->d4 end end d4->end Final Report

References

Application of 3,4-Dihydroxybutanoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid (3,4-DHBA), and its cyclic lactone form, (S)-3-hydroxy-γ-butyrolactone, are valuable chiral building blocks in the pharmaceutical industry. Their inherent stereochemistry makes them ideal starting materials for the enantioselective synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of two major classes of pharmaceuticals: L-Carnitine and statins , specifically Atorvastatin (B1662188) and Rosuvastatin .

L-Carnitine Synthesis

L-Carnitine ((R)-3-hydroxy-4-trimethylammoniobutanoate) is an essential nutrient involved in fatty acid metabolism. Its synthesis often starts from the readily available (S)-3-hydroxy-γ-butyrolactone, which requires an inversion of stereochemistry at the C3 position.

Experimental Protocol: Synthesis of L-Carnitine from (S)-3-Hydroxy-γ-butyrolactone

This protocol involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with trimethylamine (B31210).

Step 1: Activation of (S)-3-Hydroxy-γ-butyrolactone

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-3-hydroxy-γ-butyrolactone (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add methanesulfonyl chloride (1.6 eq) to the solution.

  • Add triethylamine (B128534) (1.5 eq) dropwise over 1 hour, maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • The resulting product is (S)-3-methanesulfonyl-γ-butyrolactone.

Step 2: Synthesis of L-Carnitine

  • To the solution containing (S)-3-methanesulfonyl-γ-butyrolactone, add a 25% aqueous solution of trimethylamine (2.0 eq).

  • Seal the reaction vessel and stir at room temperature for 1 hour.

  • Heat the mixture to 100°C and maintain for 16 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent in vacuo.

  • The crude L-carnitine can be purified by recrystallization from a mixture of isopropanol (B130326) and acetone (B3395972) to yield the final product with an optical purity of >95%.[2][3]

StepProductStarting MaterialKey ReagentsTypical YieldReference
1(S)-3-methanesulfonyl-γ-butyrolactone(S)-3-hydroxy-γ-butyrolactoneMethanesulfonyl chloride, TriethylamineHigh[2]
2L-Carnitine(S)-3-methanesulfonyl-γ-butyrolactone25% Trimethylamine solution~55%[2][3]

Logical Relationship: L-Carnitine Synthesis Pathway

L_Carnitine_Synthesis start (S)-3-Hydroxy-γ-butyrolactone activated Activated Intermediate ((S)-3-methanesulfonyl-γ-butyrolactone) start->activated Hydroxyl Activation (e.g., Mesylation) epoxy (R)-3,4-Epoxybutyrate (in situ) activated->epoxy Ring Opening & Epoxidation lcarnitine L-Carnitine epoxy->lcarnitine Nucleophilic Attack (Trimethylamine)

Caption: Synthetic pathway of L-Carnitine from (S)-3-hydroxy-γ-butyrolactone.

Statin Synthesis

Statins are a class of drugs used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. The characteristic chiral dihydroxy acid side chain of statins like Atorvastatin and Rosuvastatin can be synthesized from derivatives of this compound.

Atorvastatin Side-Chain Synthesis

A key intermediate for the Atorvastatin side chain is (R)-4-cyano-3-hydroxybutyric acid ethyl ester, which can be derived from (S)-3-hydroxy-γ-butyrolactone.

Step 1: Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate

  • This step involves the ring-opening of (S)-3-hydroxy-γ-butyrolactone. A detailed protocol can be found in the literature.[4]

Step 2: Epoxidation

  • Dissolve ethyl (S)-4-chloro-3-hydroxybutyrate in an organic solvent.

  • Add a solid base and a catalyst (e.g., silver sulfate) at 0-50°C to induce cyclization to ethyl 3,4-epoxybutyrate.[5]

Step 3: Ring-opening with Cyanide

  • To the ethyl 3,4-epoxybutyrate, add a cyanide reagent (e.g., sodium cyanide or potassium cyanide solution, 10-30% mass concentration) and an acid to maintain a pH of 8-10.

  • The reaction is carried out at -10°C to 30°C for 2-24 hours to yield (R)-4-cyano-3-hydroxybutyric acid ethyl ester.[5]

Step 4: Condensation to form the Atorvastatin Side Chain

  • Under a nitrogen atmosphere, add tert-butyl acetate (B1210297) (1 mol) and sodium metal (1.12 mol) to toluene (B28343) (9 mol).

  • Heat to 110°C and stir for 3.5 hours, followed by 6 hours of incubation to form α-sodium-tert-butyl acetate.

  • Cool the mixture to -15°C.

  • Add a solution of (R)-4-cyano-3-hydroxybutyric acid ethyl ester (0.35 mol) in THF (110 mL) dropwise over 1 hour.

  • Incubate for 3.5 hours to obtain (R)-6-cyano-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester, a key precursor to the Atorvastatin side chain.[6]

StepProductStarting MaterialKey ReagentsTypical YieldReference
1 & 2Ethyl 3,4-epoxybutyrate(S)-3-hydroxy-γ-butyrolactoneThionyl chloride, Ethanol, Base85-90%[4][5]
3(R)-4-cyano-3-hydroxybutyric acid ethyl esterEthyl 3,4-epoxybutyrateNaCN or KCN85-95%[5]
4(R)-6-cyano-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester(R)-4-cyano-3-hydroxybutyric acid ethyl esterα-sodium-tert-butyl acetate, THFHigh[6]
Rosuvastatin Side-Chain Synthesis

The synthesis of the Rosuvastatin side chain involves the construction of a chiral syn-1,3-diol moiety.

The Julia-Kocienski olefination is a key step in modern syntheses of Rosuvastatin, coupling the chiral side chain with the pyrimidine (B1678525) core.

  • The chiral side-chain aldehyde is prepared from a derivative of this compound.

  • The pyrimidine core is converted to a sulfone derivative.

  • The olefination reaction is carried out by reacting the side-chain aldehyde with the sulfone derivative in the presence of a base (e.g., KHMDS) in a suitable solvent (e.g., THF) at low temperature.

  • This reaction typically proceeds with high E-selectivity, affording the desired trans-olefin bond in the Rosuvastatin backbone.[7][8]

StepReaction TypeReactantsKey Reagents/ConditionsTypical YieldReference
Key StepJulia-Kocienski OlefinationChiral side-chain aldehyde, Pyrimidine sulfoneKHMDS, THF, low temperature66-71%[7][8]

Experimental Workflow: Statin Side-Chain Synthesis

Statin_Side_Chain_Synthesis cluster_atorvastatin Atorvastatin Pathway cluster_rosuvastatin Rosuvastatin Pathway start This compound Derivative intermediate1_ator (R)-4-cyano-3-hydroxybutyric acid ethyl ester start->intermediate1_ator Multi-step Synthesis intermediate1_rosu Chiral syn-1,3-diol Aldehyde start->intermediate1_rosu Multi-step Synthesis intermediate1 Chiral Aldehyde or Functionalized Equivalent atorvastatin_side_chain Atorvastatin Side-Chain rosuvastatin_side_chain Rosuvastatin Side-Chain intermediate1_ator->atorvastatin_side_chain Condensation intermediate1_rosu->rosuvastatin_side_chain Julia-Kocienski Olefination

Caption: General workflow for the synthesis of statin side-chains.

Signaling Pathway Diagrams

HMG-CoA Reductase Pathway (Target of Statins)

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[9][10]

HMG_CoA_Reductase_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids Several Steps cholesterol Cholesterol isoprenoids->cholesterol Several Steps statins Statins hmg_coa_reductase HMG-CoA Reductase statins->hmg_coa_reductase Inhibition hmg_coa_reductase->mevalonate

Caption: The cholesterol biosynthesis pathway and the inhibitory action of statins.

Carnitine Shuttle Pathway (Role of L-Carnitine)

L-Carnitine is crucial for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[2][3][11]

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix fatty_acid Long-Chain Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase cpt1 CPT1 acyl_coa->cpt1 lcarnitine_cyto L-Carnitine lcarnitine_cyto->cpt1 acyl_carnitine Acyl-Carnitine translocase Carnitine-Acylcarnitine Translocase acyl_carnitine->translocase cpt1->acyl_carnitine acyl_coa_mito Acyl-CoA beta_oxidation β-Oxidation acyl_coa_mito->beta_oxidation cpt2 CPT2 lcarnitine_mito L-Carnitine translocase->lcarnitine_cyto translocase->acyl_coa_mito

Caption: The carnitine shuttle system for fatty acid transport into mitochondria.

References

Application Note: Quantification of 3,4-Dihydroxybutanoic Acid in Human Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dihydroxybutanoic acid (DHBA), also known as 2-deoxytetronic acid, is an endogenous omega-hydroxy fatty acid found in human biological fluids such as blood and urine.[1] It is a metabolite in the degradation pathway of γ-hydroxybutyrate (GHB) and can also be formed from the breakdown of carbohydrates.[1] Monitoring DHBA levels is of increasing interest, particularly as a potential biomarker to extend the detection window for exogenous GHB intake.[1][2] This document provides a detailed protocol for the extraction and quantification of DHBA from human plasma/serum and urine using a gas chromatography-mass spectrometry (GC-MS) method, which is a common and robust technique for analyzing small organic acids.

Principle

The analytical method is based on the isolation of DHBA from the biological matrix using liquid-liquid extraction (LLE) after sample acidification. Due to the low volatility and high polarity of DHBA, a two-step derivatization process is employed. First, methoximation is used to protect carbonyl groups, followed by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl and carboxyl groups into their more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers and esters.[3][4] The derivatized analyte is then quantified using GC-MS.

Experimental Workflow Diagram

DHBA_Extraction_Workflow Figure 1. Experimental Workflow for DHBA Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, or Urine) Spike Spike with Internal Standard (e.g., DHBA-d6) Sample->Spike 10 µL IS Acidify Acidify Sample (e.g., with HCl) Spike->Acidify to pH ~2 AddSolvent Add Extraction Solvent (e.g., Ethyl Acetate) Acidify->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex Collect Collect Organic Layer Vortex->Collect Dry Evaporate to Dryness (under Nitrogen stream) Collect->Dry Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) Dry->Methoximation Incubate 90 min @ 37°C Silylation Step 2: Silylation (MSTFA) Methoximation->Silylation Incubate 30 min @ 37°C GCMS GC-MS Analysis Silylation->GCMS Inject 1 µL Data Data Processing & Quantification GCMS->Data

Caption: Workflow for DHBA extraction and analysis.

Quantitative Data Summary

The following table summarizes the typical endogenous concentration ranges of this compound found in healthy adult populations. These values can serve as a baseline for clinical and forensic investigations.

AnalyteBiological MatrixPopulationEndogenous Concentration Range (mg/L)Citation
This compoundSerum101 Volunteers< 0.13–2.59[1]
This compoundUrine132 Volunteers1.88–122[1]

Detailed Experimental Protocol

This protocol synthesizes common methodologies for the analysis of organic acids in biological fluids.

  • This compound (analytical standard)

  • This compound-d6 (DHBA-d6) or other suitable internal standard (IS)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Methanol (HPLC grade)

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Vortex mixer

  • Heating block or incubator

  • GC-MS system with an appropriate capillary column (e.g., HP-5MS)

  • Sample Thawing: Thaw frozen plasma, serum, or urine samples at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquoting: Transfer 250 µL of the sample into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., DHBA-d6 at 250 µg/mL in methanol) to each sample, calibrator, and quality control. Vortex for 10 seconds.

  • Acidification: Acidify the sample to approximately pH 2 by adding a small volume of HCl solution (e.g., 3 M HCl).[5] This step is crucial for protonating the carboxylic acid group, making it less polar and more extractable into an organic solvent.

  • Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate to the tube.[5]

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 5000 rpm for 5 minutes to separate the aqueous and organic layers.[5]

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of high-purity nitrogen gas at approximately 40-50°C.

Derivatization is essential to increase the volatility of DHBA for GC analysis.[3][4]

  • Step 1: Methoximation

    • Prepare a solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried extract.

    • Cap the vial tightly and incubate at 37°C for 90 minutes with gentle shaking.[4] This step converts any aldehyde or keto groups to their oxime derivatives, preventing the formation of multiple silylated products.[3][4]

  • Step 2: Silylation (Trimethylsilylation)

    • After cooling the vial to room temperature, add 100 µL of MSTFA (with 1% TMCS).[1]

    • Cap the vial tightly and incubate at 37°C for 30 minutes.[4] This reaction replaces the active hydrogens on hydroxyl and carboxyl groups with a TMS group.[4]

  • Final Preparation: After cooling, the sample is ready for injection into the GC-MS system.

  • Gas Chromatograph: Agilent GC or equivalent.

  • Injector: Splitless mode, 280°C.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.

    • Ramp 1: Increase to 140°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 3 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.

    • Monitored Ions (for TMS-derivatized DHBA): Target ions should be determined by analyzing a derivatized standard. Common fragments for silylated organic acids often include m/z 147 and fragments resulting from the loss of a methyl group (M-15).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 200°C.

Prepare calibration standards in a surrogate matrix (e.g., analyte-free urine or a buffered solution) and process them alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The concentration of DHBA in the unknown samples is then determined from this curve. Method validation should be performed according to established guidelines to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8][9]

References

Application Note: 1H NMR Spectroscopic Analysis of 3,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid is a carboxylic acid that plays a role in human metabolism. Its structure and purity are critical for its use in research and development, particularly in the synthesis of derivatives and as a chiral building block. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This application note provides a detailed protocol for the acquisition and analysis of the 1H NMR spectrum of this compound, including expected chemical shifts and coupling constants.

Data Presentation

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the protons at different positions in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz
H-2a2.29Doublet of Doublets (dd)15.0, 8.6
H-2b2.38Doublet of Doublets (dd)15.0, 4.8
H-3~3.8 - 4.0 (Estimated)Multiplet (m)-
H-4a3.42Doublet of Doublets (dd)15.8, 8.6
H-4b3.52Doublet of Doublets (dd)15.8, 4.1

Note: The chemical shift for the proton at the C-3 position is estimated based on typical values for similar chemical environments and the coupling patterns observed for the adjacent protons.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for 1H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD). D₂O is often preferred for hydroxyl-containing compounds to observe the exchange of labile protons.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure that the height of the solution in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

1H NMR Data Acquisition

The following is a general procedure for acquiring a 1H NMR spectrum on a standard NMR spectrometer (e.g., 300 MHz or 500 MHz):

  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and calibrated.

  • Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the chemical shift of the residual solvent peak or the internal standard.

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for the 1H NMR analysis of this compound.

molecular_structure Molecular Structure of this compound cluster_0 C1 C1 (COOH) C2 C2 C1->C2 O1 O C1->O1 C3 C3 C2->C3 H2a H2a C2->H2a H2b H2b C2->H2b C4 C4 C3->C4 OH1 OH C3->OH1 H3 H3 C3->H3 OH2 OH C4->OH2 H4a H4a C4->H4a H4b H4b C4->H4b experimental_workflow 1H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim setup_acq Set Acquisition Parameters lock_shim->setup_acq acquire Acquire FID setup_acq->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Signals reference->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum Analysis

Application Note: 13C NMR Analysis of 3,4-Dihydroxybutanoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Monitoring the progress of reactions that produce or consume this molecule is crucial for process optimization and quality control. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the non-destructive analysis of reaction mixtures, providing detailed structural information and enabling the quantification of reactants, intermediates, products, and byproducts. This application note provides a detailed protocol for the 13C NMR analysis of a this compound reaction mixture.

Key Applications

  • Reaction Monitoring: Track the conversion of starting materials to this compound in real-time or at specific time points.

  • Product Identification: Confirm the formation of the desired product and identify any potential side products or intermediates.

  • Quantitative Analysis: Determine the relative concentrations of different species in the reaction mixture to calculate yield and purity.

  • Process Optimization: Use the data obtained to optimize reaction conditions such as temperature, reaction time, and catalyst loading.

Data Presentation

The following table summarizes the predicted and experimental 13C NMR chemical shifts for this compound and its common lactonized byproduct, γ-hydroxybutyrolactone (GHB-lactone), in a typical NMR solvent like D2O. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Compound Carbon Atom Predicted Chemical Shift (ppm) in D2O Experimental Chemical Shift (ppm)
This compound C1 (COOH)~177-180Not Reported
C2 (CH2)~42-4545.2[1]
C3 (CHOH)~70-73Not Reported
C4 (CH2OH)~65-68Not Reported
γ-Hydroxybutyrolactone C1 (C=O)~178-182Not Reported
C2 (CH2)~29-32Not Reported
C3 (CH2)~21-24Not Reported
C4 (CH2O)~76-79Not Reported

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values depending on the solvent, pH, and temperature.

Experimental Protocols

I. Sample Preparation for 13C NMR Analysis

This protocol outlines the steps for preparing a sample from a this compound reaction mixture for 13C NMR spectroscopy.

Materials:

  • Aliquot of the reaction mixture

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer (optional)

  • Internal standard (optional, e.g., TMS or a known concentration of a non-reactive compound)

Procedure:

  • Quench the Reaction (if necessary): If the reaction is ongoing, it may be necessary to quench it to prevent further changes during sample preparation and analysis. This can be achieved by rapid cooling, pH adjustment, or addition of a quenching agent specific to the reaction chemistry.

  • Sample Extraction: Withdraw a representative aliquot (typically 0.5 - 1.0 mL) from the reaction mixture.

  • Solvent Addition: In a clean vial, dilute the aliquot with a suitable deuterated solvent. A common choice for water-soluble compounds like this compound is D₂O. The typical sample to solvent ratio is 1:9 to 1:4, depending on the concentration of the analytes.

  • Homogenization: Ensure the sample is thoroughly mixed. This can be done by gentle vortexing or by inverting the vial several times.

  • Transfer to NMR Tube: Using a clean pipette, transfer approximately 0.6 mL of the prepared sample into a 5 mm NMR tube.

  • Addition of Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added to the NMR tube. The standard should be a compound with a simple 13C NMR spectrum that does not overlap with the signals of the reaction components.

  • Labeling: Clearly label the NMR tube with a unique identifier.

II. 13C NMR Data Acquisition

This protocol provides a general procedure for acquiring a proton-decoupled 13C NMR spectrum. Instrument parameters may need to be optimized for the specific spectrometer and sample.

Instrument:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Typical Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Solvent: Set the correct deuterated solvent for the lock system (e.g., D₂O).

  • Temperature: Set the desired temperature (e.g., 298 K).

  • Spectral Width (SW): A typical range for 13C NMR is 200-250 ppm.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁ of the carbons of interest) is necessary to ensure full relaxation of the nuclei.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Proton Decoupling: Use a standard proton decoupling sequence (e.g., Waltz16).

Procedure:

  • Insert Sample: Insert the prepared NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Load Acquisition Parameters: Load the appropriate 13C NMR experiment and set the acquisition parameters as described above.

  • Acquire Data: Start the acquisition.

  • Process Data: After the acquisition is complete, process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference Spectrum: Reference the spectrum to the solvent signal or the internal standard.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the 13C NMR analysis process.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Reaction Mixture quench Quench Reaction (if necessary) start->quench aliquot Take Aliquot quench->aliquot dissolve Dissolve in Deuterated Solvent aliquot->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire process Process FID (FT, Phasing, Baseline) acquire->process reference Reference Spectrum process->reference assign Assign Peaks reference->assign quantify Quantify Components assign->quantify end end quantify->end Report Results

Caption: Workflow for 13C NMR analysis of a reaction mixture.

3,4-Dihydroxybutanoic_Acid This compound (Product) Starting_Materials Starting Materials (e.g., Aldehyde, Ester) Reaction_Mixture Reaction Mixture Starting_Materials->Reaction_Mixture Byproducts Byproducts (e.g., γ-Hydroxybutyrolactone) Reaction_Mixture->3,4-Dihydroxybutanoic_Acid Reaction_Mixture->Starting_Materials Unreacted Reaction_Mixture->Byproducts 13C_NMR_Analysis 13C NMR Analysis Reaction_Mixture->13C_NMR_Analysis Quantitative_Data Quantitative Data (Yield, Purity) 13C_NMR_Analysis->Quantitative_Data

Caption: Logical relationship of components in the reaction analysis.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 3,4-Dihydroxybutanoic Acid in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 3,4-dihydroxybutanoic acid (3,4-DHBA) in human urine. 3,4-DHBA is a metabolite of gamma-hydroxybutyric acid (GHB), a neurotransmitter with potential for abuse.[1] This protocol provides a robust and reliable analytical method crucial for clinical and forensic toxicology, as well as for metabolic studies. The method utilizes a simple sample preparation procedure followed by LC-MS/MS analysis, which can be implemented with or without a derivatization step to enhance sensitivity.

Introduction

This compound is a metabolite in the degradation pathway of gamma-aminobutyric acid (GABA) and is also considered a metabolite of GHB.[1] Accurate quantification of 3,4-DHBA in biological matrices is essential for understanding the metabolic pathways of GHB and for identifying potential biomarkers of GHB ingestion.[1] This application note describes a validated LC-MS/MS method that offers high sensitivity and specificity for the analysis of 3,4-DHBA in human urine. The method is suitable for a range of applications, from clinical research to forensic investigations.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): this compound-d6 (or a suitable stable isotope-labeled analog)

  • Formic acid, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Benzoyl chloride (for optional derivatization)

  • Pyridine (B92270) (for optional derivatization)

  • Human urine (drug-free)

Sample Preparation

A simple dilution or a protein precipitation step is sufficient for preparing urine samples for LC-MS/MS analysis.

Protocol 1: Simple Dilution

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 950 µL of the internal standard solution (prepared in mobile phase A).

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (for complex matrices)

  • To 100 µL of urine sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Optional Derivatization with Benzoyl Chloride for Enhanced Sensitivity [1]

  • Follow the protein precipitation and drying steps as described above.

  • To the dried residue, add 50 µL of a 1:1 (v/v) mixture of pyridine and benzoyl chloride.

  • Incubate at 60°C for 30 minutes.

  • Evaporate the derivatization reagents to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC Parameters

ParameterValue
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 119.0 (for 3,4-DHBA)
Product Ions (m/z) 101.0, 71.0
Collision Energy Optimized for the specific instrument
Declustering Potential Optimized for the specific instrument
Internal Standard (m/z) 125.0 (for 3,4-DHBA-d6) -> 107.0

Note: The exact precursor and product ions for the derivatized compound will need to be determined empirically but will be significantly higher in mass.

Results and Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

Table 3: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample add_is Add Internal Standard urine->add_is dilute Dilution add_is->dilute precipitate Protein Precipitation (Optional) add_is->precipitate lc Liquid Chromatography (C18 Column) dilute->lc Direct Injection centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation (Optional) centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute reconstitute->lc ms Tandem Mass Spectrometry (ESI Negative Mode) lc->ms quant Quantification ms->quant report Reporting quant->report derivatization_workflow start Dried Sample Extract add_reagents Add Pyridine and Benzoyl Chloride start->add_reagents incubate Incubate at 60°C add_reagents->incubate dry_down Evaporate Reagents incubate->dry_down reconstitute Reconstitute in Mobile Phase A dry_down->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

3,4-Dihydroxybutanoic Acid: A Potential Biomarker for Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Ovarian cancer remains a significant challenge in oncology due to its often late diagnosis and the lack of highly specific and sensitive early detection markers. Recent advances in metabolomics have identified 3,4-dihydroxybutanoic acid (3,4-DHBA), a metabolite of hydroxybutyric acid, as a promising biomarker for high-grade serous ovarian cancer (HGSOC), the most common and aggressive form of ovarian cancer.[1][2] This document provides detailed application notes and protocols for the study of 3,4-DHBA as a biomarker in ovarian cancer research and drug development.

Clinical Significance

Metabolomic profiling of serum and tumor tissue from patients with HGSOC has revealed a significant accumulation of hydroxybutyric acid metabolites, including 3,4-DHBA, compared to control groups with benign or non-neoplastic lesions.[1][2] This elevation is associated with tumor burden and patient survival, suggesting its potential as both a diagnostic and prognostic biomarker.[3][4]

Data Presentation

The following tables summarize the key findings from a pivotal study by Hilvo et al. (2016) that established the link between hydroxybutyric acid metabolites and HGSOC.

Table 1: Study Cohort Characteristics

GroupNumber of Patients
High-Grade Serous Ovarian Cancer (HGSOC)158
Control (Benign or Non-neoplastic Lesions)100

Source: Hilvo et al., Cancer Research, 2016[1][2]

Table 2: Relative Abundance of this compound in Serum

MetaboliteHGSOC vs. Controlp-valueFold Change
This compoundSignificantly Increased< 0.001Not specified

Source: Based on findings from Hilvo et al., Cancer Research, 2016[1][2]

Signaling Pathway and Biological Context

The accumulation of 3,4-DHBA in HGSOC is linked to the reduced expression of the enzyme succinic semialdehyde dehydrogenase (SSADH), which is encoded by the ALDH5A1 gene.[1][2] SSADH is a key enzyme in the catabolism of gamma-aminobutyric acid (GABA), and its deficiency leads to the buildup of upstream metabolites, including 3,4-DHBA. Furthermore, this metabolic alteration has been associated with the presence of an epithelial-to-mesenchymal transition (EMT) gene signature, a process critical for cancer cell migration, invasion, and metastasis.[1][2]

3_4_DHBA_Pathway cluster_0 GABA Metabolism cluster_1 Altered Pathway in HGSOC GABA GABA Succinic Semialdehyde Succinic Semialdehyde GABA->Succinic Semialdehyde GABA Transaminase Succinic Acid Succinic Acid Succinic Semialdehyde->Succinic Acid SSADH (ALDH5A1) Reduced ALDH5A1 Expression Reduced ALDH5A1 Expression TCA Cycle TCA Cycle Accumulation of Succinic Semialdehyde Accumulation of Succinic Semialdehyde Reduced ALDH5A1 Expression->Accumulation of Succinic Semialdehyde This compound Accumulation This compound Accumulation Accumulation of Succinic Semialdehyde->this compound Accumulation Alternative Metabolism EMT Gene Signature EMT Gene Signature This compound Accumulation->EMT Gene Signature Associated with

Altered GABA metabolism in HGSOC.

Experimental Protocols

The following protocols provide a general framework for the quantification of 3,4-DHBA in serum samples and an experimental workflow for investigating its role as a biomarker.

Protocol 1: Quantification of this compound in Serum by GC-MS

This protocol is adapted from methodologies used for the analysis of related organic acids in biological fluids.

1. Sample Preparation and Extraction: a. Thaw frozen serum samples on ice. b. To 100 µL of serum, add 10 µL of an internal standard solution (e.g., deuterated 3,4-DHBA). c. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. d. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization: a. To the dried extract, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 70°C for 60 minutes to facilitate the derivatization of the hydroxyl and carboxyl groups. c. Cool the sample to room temperature before injection.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the trimethylsilyl (B98337) derivative of 3,4-DHBA and the internal standard.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

4. Data Analysis: a. Quantify the concentration of 3,4-DHBA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3,4-DHBA.

GC_MS_Workflow Serum Sample Serum Sample Protein Precipitation Protein Precipitation Serum Sample->Protein Precipitation Add Acetonitrile Evaporation Evaporation Protein Precipitation->Evaporation Collect Supernatant Derivatization (MSTFA) Derivatization (MSTFA) Evaporation->Derivatization (MSTFA) GC-MS Analysis GC-MS Analysis Derivatization (MSTFA)->GC-MS Analysis Inject Sample Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantify Peaks

Workflow for GC-MS analysis of 3,4-DHBA.
Protocol 2: Investigating the Link between ALDH5A1 Expression and 3,4-DHBA Levels in Ovarian Cancer Cell Lines

1. Cell Culture and Transfection: a. Culture human ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) and a non-cancerous ovarian surface epithelial cell line (e.g., IOSE) under standard conditions. b. For knockdown experiments, transfect ovarian cancer cells with siRNA targeting ALDH5A1 or a non-targeting control siRNA using a suitable transfection reagent. c. For overexpression experiments, transfect cells with a plasmid encoding human ALDH5A1 or an empty vector control.

2. Western Blot Analysis: a. After 48-72 hours of transfection, lyse the cells and quantify protein concentration. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against ALDH5A1 and a loading control (e.g., GAPDH or β-actin). d. Incubate with a secondary antibody and visualize the protein bands to confirm successful knockdown or overexpression.

3. Metabolite Extraction and Analysis: a. At the same time point as protein extraction, collect the cell culture medium and lyse the cells for metabolite extraction. b. Extract intracellular metabolites using a cold methanol/water solution. c. Analyze the levels of 3,4-DHBA in both the cell culture medium and intracellular extracts using the GC-MS protocol described above.

4. EMT Marker Analysis (Optional): a. Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or qPCR in the transfected cells to investigate the link between ALDH5A1 expression and the EMT phenotype.

5. Data Analysis: a. Compare the levels of 3,4-DHBA and EMT markers between the ALDH5A1 knockdown/overexpression cells and their respective controls.

This compound represents a promising biomarker for the early detection and prognosis of high-grade serous ovarian cancer. The protocols and information provided in this document offer a foundation for researchers and drug development professionals to further investigate the role of this metabolite in ovarian cancer pathogenesis and to explore its potential clinical applications. Further validation in larger, prospective cohorts is warranted to fully establish the clinical utility of 3,4-DHBA as a standalone or panel-based biomarker for ovarian cancer.

References

Microbial Production of 3,4-Dihydroxybutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybutanoic acid (3,4-DHBA) is a valuable chiral building block for the synthesis of various pharmaceuticals. Microbial production of 3,4-DHBA from renewable feedstocks presents a promising and sustainable alternative to chemical synthesis routes. This document provides detailed application notes and experimental protocols for the production of 3,4-DHBA using metabolically engineered Escherichia coli. The protocols are based on established biosynthetic pathways from D-xylose, a major component of lignocellulosic biomass. This guide covers strain construction, fermentation procedures, and analytical methods for the quantification of 3,4-DHBA.

Introduction

This compound is a C4 platform chemical with significant potential in the pharmaceutical industry. Traditional chemical synthesis of 3,4-DHBA often involves hazardous reagents and harsh reaction conditions. The development of microbial fermentation processes offers a greener and more sustainable manufacturing route. Recent advancements in metabolic engineering have led to the construction of recombinant E. coli strains capable of producing 3,4-DHBA from renewable sugars like D-xylose with high titers and yields.

This document outlines two prominent biosynthetic pathways established in E. coli for 3,4-DHBA production from D-xylose: a four-step pathway and a five-step pathway. Detailed protocols for genetic manipulation, cultivation, and product analysis are provided to enable researchers to replicate and further optimize these production systems.

Biosynthetic Pathways

Two primary synthetic pathways for the conversion of D-xylose to 3,4-DHBA in engineered E. coli have been reported with significant success.

Four-Step Biosynthetic Pathway

A highly efficient four-step pathway has been developed, leading to high titers of 3,4-DHBA.[1][2] This pathway involves the following enzymatic conversions:

  • D-xylose to D-xylonate: Catalyzed by a glucose dehydrogenase (GDH).

  • D-xylonate to 2-keto-3-deoxy-D-xylonate: Catalyzed by a D-xylonate dehydratase.

  • 2-keto-3-deoxy-D-xylonate to 3,4-dihydroxybutanal: Catalyzed by a benzoylformate decarboxylase.

  • 3,4-dihydroxybutanal to 3,4-DHBA: Catalyzed by an aldehyde dehydrogenase (ALDH).

Four_Step_Pathway Xylose D-Xylose Xylonate D-Xylonate Xylose->Xylonate BsGDH KDX 2-keto-3-deoxy- D-xylonate Xylonate->KDX YagF DHB_aldehyde 3,4-Dihydroxybutanal KDX->DHB_aldehyde PpMdlC DHBA 3,4-Dihydroxybutanoic acid DHB_aldehyde->DHBA ALDH

Figure 1: Four-step biosynthetic pathway for 3,4-DHBA production from D-xylose.
Five-Step Biosynthetic Pathway

An alternative five-step pathway has also been established, which also efficiently converts D-xylose to 3,4-DHBA.[3] This pathway proceeds through the following steps:

  • D-xylose to D-xylonolactone: Catalyzed by D-xylose dehydrogenase (XDH).

  • D-xylonolactone to D-xylonate: Catalyzed by D-xylonolactonase (XL).

  • D-xylonate to 2-keto-3-deoxy-D-xylonate: Catalyzed by xylonate dehydratase (XD).

  • 2-keto-3-deoxy-D-xylonate to 3,4-dihydroxybutanal: Catalyzed by a keto acid decarboxylase (KDC).

  • 3,4-dihydroxybutanal to 3,4-DHBA: Catalyzed by an aldehyde dehydrogenase (ALDH).

Five_Step_Pathway Xylose D-Xylose Xylonolactone D-Xylonolactone Xylose->Xylonolactone XDH Xylonate D-Xylonate Xylonolactone->Xylonate XL KDX 2-keto-3-deoxy- D-xylonate Xylonate->KDX XD DHB_aldehyde 3,4-Dihydroxybutanal KDX->DHB_aldehyde KDC DHBA 3,4-Dihydroxybutanoic acid DHB_aldehyde->DHBA ALDH

Figure 2: Five-step biosynthetic pathway for 3,4-DHBA production from D-xylose.

Quantitative Data Summary

The following table summarizes the reported production metrics for 3,4-DHBA in engineered E. coli strains.

PathwayHost StrainSubstrateTiter (g/L)Yield (g/g)Reference
Four-Step Pathway E. coliD-xylose3.040.190[1]
Four-Step Pathway (Optimized) E. coliD-xylose7.710.482[1]
Five-Step Pathway E. coliD-xylose1.27-[3]
Coculture System G. oxydans & E. coliXylose3.260.47[4]

Experimental Protocols

Protocol 1: Construction of a 3,4-DHBA Producing E. coli Strain (Four-Step Pathway)

This protocol describes the genetic modifications to engineer an E. coli strain for 3,4-DHBA production via the four-step pathway.

1. Host Strain Selection:

  • E. coli BL21(DE3) is a suitable host for protein expression and production of 3,4-DHBA.[2]

2. Gene Deletion to Eliminate Competing Pathways:

  • To enhance the metabolic flux towards 3,4-DHBA, knockout the following genes from the E. coli chromosome using a CRISPR/Cas9-based genome editing system:

3. Plasmid Construction for Pathway Gene Expression:

  • Synthesize the following genes with codon optimization for E. coli:

    • BsGDH: Glucose dehydrogenase from Bacillus subtilis.

    • YagF: D-xylonate dehydratase from E. coli.

    • PpMdlC: Benzoylformate decarboxylase from Pseudomonas putida.

    • ALDH: A suitable aldehyde dehydrogenase (e.g., YneI from E. coli).

  • Clone these genes into compatible expression plasmids (e.g., pET28a and pACYC184) under the control of strong inducible promoters (e.g., T7 promoter).[2]

  • For enhanced efficiency, a fusion protein of PpMdlC and YagF can be constructed.[1]

4. Transformation:

  • Transform the engineered E. coli host strain (with gene deletions) with the expression plasmids containing the pathway genes.

  • Select transformants on LB agar (B569324) plates containing the appropriate antibiotics.

Strain_Construction_Workflow Start E. coli Host Strain (e.g., BL21(DE3)) Gene_Deletion Gene Deletion via CRISPR/Cas9 (xylA, ghrA, ghrB, adhP) Start->Gene_Deletion Transformation Transformation Gene_Deletion->Transformation Plasmid_Construction Plasmid Construction (pET28a, pACYC184) - BsGDH - YagF - PpMdlC - ALDH Plasmid_Construction->Transformation Final_Strain Engineered 3,4-DHBA Producing Strain Transformation->Final_Strain

Figure 3: Workflow for the construction of a 3,4-DHBA producing E. coli strain.
Protocol 2: Shake Flask Cultivation for 3,4-DHBA Production

This protocol details the conditions for small-scale production of 3,4-DHBA in shake flasks.

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

2. Production Culture:

  • Inoculate 50 mL of M9 minimal medium in a 250 mL shake flask with the overnight culture to an initial OD600 of ~0.1.

    • M9 Minimal Medium Composition (per liter):

      • 6.8 g Na2HPO4

      • 3.0 g KH2PO4

      • 0.5 g NaCl

      • 1.0 g NH4Cl

      • 2 mM MgSO4

      • 0.1 mM CaCl2

      • 20 g D-xylose

      • Appropriate antibiotics

  • Incubate at 37°C with shaking at 200 rpm.

3. Induction:

  • When the OD600 of the culture reaches 0.6-0.8, induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • After induction, reduce the temperature to 30°C and continue shaking for 48-72 hours.

4. Sampling:

  • Collect samples periodically to measure cell density (OD600) and the concentration of 3,4-DHBA in the culture supernatant.

Protocol 3: Fed-Batch Fermentation for Enhanced 3,4-DHBA Production

For higher titers, a fed-batch fermentation strategy is recommended.

1. Inoculum and Bioreactor Preparation:

  • Prepare a seed culture as described in Protocol 2.

  • Prepare a bioreactor with a suitable fermentation medium (e.g., a defined medium with a higher concentration of salts and trace elements).

  • Sterilize the bioreactor and medium.

2. Batch Phase:

  • Inoculate the bioreactor with the seed culture.

  • Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH or NaOH), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration.

  • Allow the culture to grow until the initial carbon source (e.g., 20 g/L D-xylose) is nearly depleted.

3. Fed-Batch Phase:

  • Initiate a feeding strategy with a concentrated solution of D-xylose to maintain a low substrate concentration in the bioreactor, preventing the accumulation of inhibitory byproducts.

  • The feeding rate can be controlled to maintain a specific growth rate.

  • Induce the culture with IPTG when the cell density reaches a high level (e.g., OD600 of 20-30).

  • Continue the fermentation for 48-96 hours post-induction, monitoring cell growth and 3,4-DHBA production.

Protocol 4: Quantification of 3,4-DHBA by HPLC

This protocol describes the analytical method for determining the concentration of 3,4-DHBA in the fermentation broth.

1. Sample Preparation:

  • Centrifuge the culture sample at 10,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Aminex HPX-87H ion exclusion column (300 mm x 7.8 mm).

  • Mobile Phase: 5 mM H2SO4 in deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50-60°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a standard curve of 3,4-DHBA of known concentrations.

  • Quantify the 3,4-DHBA concentration in the samples by comparing the peak area with the standard curve.

HPLC_Workflow Sample Fermentation Broth Sample Centrifugation Centrifugation (10,000 x g, 10 min) Sample->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Data_Analysis Data Analysis (Peak Integration and Quantification) HPLC_Injection->Data_Analysis Result 3,4-DHBA Concentration Data_Analysis->Result

Figure 4: Workflow for the quantification of 3,4-DHBA by HPLC.

Conclusion

The microbial production of this compound in engineered E. coli provides a viable and sustainable alternative to chemical synthesis. By implementing the biosynthetic pathways and protocols outlined in this document, researchers can achieve significant titers of 3,4-DHBA from the renewable feedstock D-xylose. Further optimization of host strains, pathway enzymes, and fermentation processes holds the potential to enhance production metrics and facilitate the industrial-scale manufacturing of this valuable pharmaceutical intermediate.

References

Application Notes and Protocols: 3,4-Dihydroxybutanoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid (3,4-DHBA) is a chiral hydroxy acid that holds significant promise as a monomer for the synthesis of novel biocompatible and biodegradable polymers.[1][2][3][4] Its structure, featuring both a carboxylic acid and two hydroxyl groups, allows for the formation of polyesters with unique properties, potentially offering advantages over well-established polyhydroxyalkanoates (PHAs) like poly(3-hydroxybutyrate) (PHB) and poly(4-hydroxybutyrate) (P4HB).[5][6] While research on the homopolymer of 3,4-DHBA is still emerging, its potential applications in drug delivery and tissue engineering are significant, drawing parallels from the extensive studies on related PHAs.[7][8][9][10]

These application notes provide an overview of the potential polymerization methods for 3,4-DHBA, the expected properties of the resulting polymer (poly(this compound), or P(3,4-DHBA)), and detailed protocols for its synthesis and characterization, with a focus on its application in drug delivery systems. Methodologies are largely adapted from established protocols for similar PHAs due to the limited availability of direct literature on P(3,4-DHBA).

Data Presentation

Quantitative data for the homopolymer of this compound is not extensively available in the current literature. Therefore, the following tables present data for the closely related and well-characterized poly(3-hydroxybutyrate) (P3HB) and its copolymers to provide a comparative reference for the anticipated properties of P(3,4-DHBA).

Table 1: Thermal Properties of P(3HB) and its Copolymers

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)Reference
P(3HB)5173-180~230-310[11][12]
P(3HB-co-4HB) (6 mol% 4HB)-1.5151-[13]
P(3HB-co-4HB) (16 mol% 4HB)-15.8144-[14]
P(3HB-co-3HV) (4.6 mol% HV)No obvious difference from P3HBNo obvious difference from P3HB-[14]

Table 2: Mechanical Properties of P(3HB) and its Copolymers

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
P(3HB)20-403.0-3.53-5[15]
P(3HB)/P(3HB-co-4HB) Blend Filament (coarse)11.7-12.3[16]
P(3HB)/P(3HB-co-4HB) Blend Filament (fine)21.5-341[16]
P(3HB)/PCL (70/30) Blend21.92.287[17]

Experimental Protocols

Protocol 1: Microbial Synthesis of this compound

This protocol is adapted from methods for microbial production of 3-hydroxyalkanoic acids.[3][10]

Objective: To produce this compound monomer through microbial fermentation.

Materials:

  • Engineered Escherichia coli strain capable of producing 3,4-DHBA.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium.

  • Glucose (or other suitable carbon source).

  • Appropriate antibiotics for plasmid maintenance.

  • Incubator shaker.

  • Centrifuge.

  • Lyophilizer.

  • High-Performance Liquid Chromatography (HPLC) system for quantification.

Procedure:

  • Prepare a seed culture by inoculating the engineered E. coli strain in LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking.

  • Inoculate a larger volume of M9 minimal medium containing a defined concentration of glucose and antibiotics with the overnight seed culture.

  • Incubate the production culture at 30-37°C with vigorous shaking.

  • Monitor cell growth (OD600) and 3,4-DHBA production in the supernatant periodically using HPLC.

  • After a suitable fermentation time (e.g., 48-72 hours), harvest the culture broth by centrifugation to remove the cells.

  • The supernatant containing the secreted 3,4-DHBA can be used for purification, which may involve filtration, extraction, and chromatographic methods.

Protocol 2: Synthesis of Poly(this compound) via Polycondensation

This is a generalized protocol for polycondensation of a hydroxy acid.

Objective: To synthesize P(3,4-DHBA) from the 3,4-DHBA monomer.

Materials:

  • Purified this compound.

  • A suitable catalyst (e.g., p-toluenesulfonic acid, tin(II) octoate).

  • High-vacuum line and Schlenk flask.

  • Toluene (B28343) or other suitable azeotropic solvent.

  • Methanol (B129727) (for precipitation).

  • Magnetic stirrer with a heating mantle.

Procedure:

  • Place the purified 3,4-DHBA monomer and a catalytic amount of the chosen catalyst in a Schlenk flask equipped with a magnetic stir bar.

  • Add toluene to the flask to facilitate the removal of water via azeotropic distillation.

  • Heat the reaction mixture under a nitrogen atmosphere with vigorous stirring. The reaction temperature will depend on the catalyst used but is typically in the range of 120-180°C.

  • Continuously remove the water-toluene azeotrope.

  • After several hours, apply a high vacuum to remove the remaining solvent and drive the polymerization to completion.

  • The polymerization is monitored by the increase in viscosity of the reaction mixture.

  • Once the desired molecular weight is achieved (as determined by techniques like Gel Permeation Chromatography on small aliquots), cool the reaction mixture to room temperature.

  • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with stirring.

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Protocol 3: Characterization of Poly(this compound)

Objective: To determine the physicochemical properties of the synthesized P(3,4-DHBA).

3.1 Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Procedure: Dissolve a small amount of the polymer in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran) and filter the solution. Inject the sample into a GPC system calibrated with polystyrene standards. The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.

3.2 Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)

  • DSC Procedure: Accurately weigh a small sample (5-10 mg) of the polymer into an aluminum pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point. Cool the sample at a controlled rate and then reheat. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) can be determined from the thermogram.[14][18]

  • TGA Procedure: Place a small sample (10-15 mg) of the polymer in a TGA instrument. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600°C). The onset of decomposition and the weight loss profile provide information about the thermal stability of the polymer.[8][18]

3.3 Mechanical Properties (Tensile Testing)

  • Procedure: Prepare thin films of the polymer by solution casting or melt pressing. Cut the films into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D638). Perform tensile testing using a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break.[15][19]

Protocol 4: Preparation of P(3,4-DHBA) Nanoparticles for Drug Delivery

This protocol is adapted from the nanoprecipitation method used for PHB nanoparticles.[1][9][20][21]

Objective: To encapsulate a model drug within P(3,4-DHBA) nanoparticles.

Materials:

  • Synthesized P(3,4-DHBA).

  • A water-miscible organic solvent (e.g., acetone, ethanol).

  • Water (as the non-solvent).

  • A surfactant/stabilizer (e.g., Pluronic F68, PVA).

  • The model drug to be encapsulated.

  • Magnetic stirrer.

  • Ultrasonicator.

  • Centrifuge.

Procedure:

  • Dissolve P(3,4-DHBA) and the model drug in the organic solvent.

  • Prepare an aqueous solution containing the surfactant.

  • Under magnetic stirring, add the organic polymer/drug solution dropwise to the aqueous surfactant solution.

  • Nanoparticles will form spontaneously due to the solvent displacement.

  • Continue stirring for a few hours to allow for solvent evaporation.

  • Optionally, use an ultrasonicator to reduce the particle size and improve homogeneity.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with water to remove excess surfactant and unencapsulated drug.

  • Lyophilize the nanoparticle suspension to obtain a dry powder.

Protocol 5: In Vitro Drug Release Study

Objective: To evaluate the release profile of the encapsulated drug from the P(3,4-DHBA) nanoparticles.

Materials:

  • Drug-loaded P(3,4-DHBA) nanoparticles.

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Shaking incubator or water bath.

  • Centrifuge or dialysis membrane.

  • UV-Vis spectrophotometer or HPLC for drug quantification.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS in a sealed container.

  • Incubate the suspension at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Separate the nanoparticles from the medium by centrifugation or use a dialysis setup where the external buffer is sampled.

  • Quantify the concentration of the released drug in the supernatant/dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).[11][22][23]

  • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Protocol 6: Biocompatibility Assessment (In Vitro Cytotoxicity)

This protocol follows the general principles of ISO 10993-5 for in vitro cytotoxicity testing.[24][25][26][27][28]

Objective: To assess the potential cytotoxicity of P(3,4-DHBA).

Materials:

  • P(3,4-DHBA) films or extracts.

  • A suitable cell line (e.g., L929 fibroblasts, 3T3 fibroblasts).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT or other viability assay reagents.

  • 96-well plates.

  • CO2 incubator.

  • Microplate reader.

Procedure:

  • Extract Preparation: Prepare extracts of the P(3,4-DHBA) material by incubating it in cell culture medium at 37°C for 24 hours, according to ISO 10993-12.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Remove the old medium and replace it with different concentrations of the P(3,4-DHBA) extract. Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the extracts for 24-72 hours.

  • Viability Assay: Perform an MTT assay or a similar cell viability assay. This typically involves adding the assay reagent to the wells, incubating for a few hours, and then measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A significant reduction in cell viability indicates a potential cytotoxic effect.

Mandatory Visualization

Experimental_Workflow_for_Polymer_Synthesis_and_Characterization cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Development Monomer Synthesis Monomer Synthesis Polymerization Polymerization Monomer Synthesis->Polymerization Purification Purification Polymerization->Purification Molecular Weight (GPC) Molecular Weight (GPC) Purification->Molecular Weight (GPC) Thermal Properties (DSC/TGA) Thermal Properties (DSC/TGA) Purification->Thermal Properties (DSC/TGA) Mechanical Properties (Tensile) Mechanical Properties (Tensile) Purification->Mechanical Properties (Tensile) Nanoparticle Formulation Nanoparticle Formulation Purification->Nanoparticle Formulation Drug Loading Drug Loading Nanoparticle Formulation->Drug Loading Biocompatibility Biocompatibility Nanoparticle Formulation->Biocompatibility In Vitro Release In Vitro Release Drug Loading->In Vitro Release Drug_Delivery_System_Workflow P(3,4-DHBA) Polymer P(3,4-DHBA) Polymer Nanoprecipitation Nanoprecipitation P(3,4-DHBA) Polymer->Nanoprecipitation Therapeutic Drug Therapeutic Drug Therapeutic Drug->Nanoprecipitation Drug-Loaded Nanoparticles Drug-Loaded Nanoparticles Nanoprecipitation->Drug-Loaded Nanoparticles Characterization Characterization Drug-Loaded Nanoparticles->Characterization Size, Zeta Potential, Encapsulation Efficiency In Vitro Studies In Vitro Studies Characterization->In Vitro Studies Release Kinetics, Cytotoxicity In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Efficacy, Biodegradation

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 3,4-Dihydroxybutanoic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3,4-Dihydroxybutanoic acid (3,4-DHBA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the LC-MS analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 3,4-DHBA, by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[2] For a small, polar molecule like 3,4-DHBA, which is often analyzed in complex biological matrices like plasma or urine, matrix effects from endogenous components such as salts, proteins, and phospholipids (B1166683) are a primary challenge to achieving reliable results.[1][3]

Q2: How can I determine if my 3,4-DHBA analysis is impacted by matrix effects?

A: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a standard solution of 3,4-DHBA at a constant rate into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column. Dips or peaks in the baseline signal at the retention time of 3,4-DHBA indicate ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects. It involves comparing the peak area of 3,4-DHBA spiked into a pre-extracted blank matrix to the peak area of 3,4-DHBA in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests a minimal matrix effect.

Q3: What are the most effective strategies to mitigate matrix effects for 3,4-DHBA analysis?

A: A combination of strategies is often most effective:

  • Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation (PPT).[4] For biological matrices, specialized phospholipid removal products (e.g., HybridSPE®, Ostro®) can significantly reduce ion suppression.[5][6]

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can help separate 3,4-DHBA from co-eluting interferences.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3,4-DHBA is the most effective way to compensate for matrix effects, as it will co-elute and experience similar ionization suppression or enhancement as the analyte.[2]

  • Derivatization: Chemical derivatization can be employed to improve the chromatographic retention and ionization efficiency of small polar molecules like 3,4-DHBA, potentially moving its elution time away from interfering matrix components.[7][8]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for 3,4-DHBA Severe ion suppression from the sample matrix.- Implement a more rigorous sample cleanup method such as SPE or phospholipid removal.[5][6]- Optimize chromatographic conditions to separate 3,4-DHBA from the suppression zone.- If sensitivity allows, dilute the sample extract before injection.[2]
Poor peak shape (tailing, fronting, or splitting) - Co-eluting interferences.- Incompatible injection solvent with the mobile phase.- Column degradation.- Improve sample cleanup to remove interferences.- Ensure the final extract is reconstituted in a solvent similar in strength to the initial mobile phase.[9]- Use a guard column and/or replace the analytical column.
Inconsistent results between samples Variable matrix effects across different samples or batches.- Employ a stable isotope-labeled internal standard for 3,4-DHBA to normalize the response.- Ensure sample preparation is highly consistent and reproducible.
High background noise Contamination in the LC-MS system or from the sample matrix.- Use high-purity solvents and reagents (LC-MS grade).[10]- Implement a divert valve to direct the initial, unretained flow (containing salts and other highly polar interferences) to waste.[10]- Thoroughly clean the ion source.

Data Summary: Comparison of Sample Preparation Techniques

The following table summarizes the general performance of common sample preparation techniques for the analysis of small polar analytes in biological matrices. While specific data for 3,4-DHBA is limited, these trends for similar compounds are highly relevant.

Sample Preparation Technique Typical Analyte Recovery Matrix Effect Reduction Notes
Protein Precipitation (PPT) HighLow to ModerateSimple and fast, but often results in significant matrix effects due to residual phospholipids and other endogenous components.
Liquid-Liquid Extraction (LLE) Moderate to High (analyte dependent)Moderate to HighCan be more selective than PPT, but recovery of polar analytes like 3,4-DHBA can be challenging and method development can be extensive.[4][11]
Solid-Phase Extraction (SPE) High and ConsistentHighGenerally provides cleaner extracts than PPT and LLE, with good recovery for a broad range of analytes.
Phospholipid Removal SPE Very HighVery HighSpecifically designed to remove phospholipids, a major source of ion suppression in plasma and serum, leading to significantly reduced matrix effects.[5][6]

Experimental Protocols

1. Protocol for Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma or urine known to be free of 3,4-DHBA) using your established sample preparation protocol.

  • Prepare Post-Spiked Sample: Spike the blank matrix extract with a known concentration of 3,4-DHBA standard solution.

  • Prepare Neat Solution: Prepare a solution of 3,4-DHBA in the reconstitution solvent at the same final concentration as the post-spiked sample.

  • Analysis: Analyze both the post-spiked sample and the neat solution by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) as described in the FAQ section.

2. Example Solid-Phase Extraction (SPE) Protocol for 3,4-DHBA from Urine

This protocol is a general guideline for organic acids and should be optimized for your specific application.

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute the supernatant with an appropriate buffer to adjust the pH if necessary.

  • SPE Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of water, followed by a weak organic solvent (e.g., 5% methanol in water) to remove neutral and weakly retained interferences.

  • Elution: Elute the 3,4-DHBA and other organic acids with an acidic organic solvent (e.g., 2% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. Example Derivatization Protocol for Organic Acids

This protocol is based on derivatization with 3-Nitrophenylhydrazine (3-NPH) and should be optimized.

  • Sample Preparation: Obtain a protein-free extract of your sample (e.g., from PPT or SPE).

  • Derivatization Reaction: To your dried extract, add a solution of 3-NPH and a coupling agent (e.g., EDC) in a suitable solvent.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a specific time (e.g., 30 minutes at 40°C).

  • Quenching/Dilution: Stop the reaction and dilute the sample with the initial mobile phase for LC-MS/MS analysis.[12]

Visual Workflow for Troubleshooting Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your 3,4-DHBA analysis.

MatrixEffectTroubleshooting cluster_start Start cluster_assessment Problem Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Start Inaccurate or Irreproducible Results AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Confirmed? AssessME->ME_Present ImproveSamplePrep Improve Sample Prep (SPE, LLE, Phospholipid Removal) ME_Present->ImproveSamplePrep Yes Success Reliable Method Achieved ME_Present->Success No OptimizeLC Optimize Chromatography (Gradient, Column, etc.) ImproveSamplePrep->OptimizeLC UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSIL_IS Revalidate Re-evaluate Matrix Effects UseSIL_IS->Revalidate Revalidate->ME_Present Revalidate->Success Resolved

References

Improving peak resolution in chiral separation of 3,4-Dihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for the chiral separation of 3,4-Dihydroxybutanoic acid.

Troubleshooting Guide

Q1: I am not seeing any separation of the this compound enantiomers. What are the initial steps to troubleshoot this?

A1: Achieving chiral separation for a small, polar molecule like this compound can be challenging. If you are observing no resolution, it is crucial to revisit the fundamentals of your chromatographic setup.

  • Confirm a Chiral Stationary Phase (CSP) is in Use: Enantiomers cannot be separated on a standard achiral column (e.g., a typical C18 column) without a chiral additive in the mobile phase. Verify that you are using a column specifically designed for chiral separations.

  • Initial Column Selection: For a polar acidic compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and anion-exchange CSPs are generally good starting points.[1]

  • Mobile Phase Compatibility: Ensure your mobile phase is compatible with the chosen column. Polysaccharide columns can be used in normal-phase, reversed-phase, and polar organic modes.[2]

  • Detector Suitability: this compound lacks a strong chromophore, which can make UV detection challenging. Consider using a Refractive Index Detector (RID) or, for higher sensitivity and specificity, a Mass Spectrometer (MS). If derivatization is performed, the choice of reagent may introduce a UV-active or fluorescent tag.

Q2: My peak resolution is poor, with significant overlap between the enantiomer peaks. How can I improve it?

A2: Poor resolution is a common issue that can often be resolved by systematically optimizing your method.

  • Mobile Phase Composition: The composition of the mobile phase is a powerful tool for optimizing selectivity.

    • Normal Phase: In normal-phase chromatography (e.g., hexane/alcohol), altering the alcohol (modifier) percentage can significantly impact resolution. Even small changes can have a large effect.

    • Reversed Phase: In reversed-phase chromatography (e.g., water/acetonitrile (B52724) or water/methanol), adjusting the organic modifier percentage is a key parameter. For acidic compounds, adding an acidic modifier like formic acid or acetic acid can improve peak shape and resolution by suppressing the ionization of the carboxyl group.[3][4]

    • Polar Organic Mode: Using polar organic solvents like methanol (B129727), ethanol, or acetonitrile can be effective for polar analytes on polysaccharide-based CSPs.

  • Flow Rate: Reducing the flow rate generally allows for more interaction between the analyte and the CSP, which can lead to better resolution, albeit with longer run times.[3][5]

  • Temperature: The effect of temperature on chiral separations can be complex and should be investigated empirically. Experimenting with a range of temperatures (e.g., 10°C to 40°C) may improve resolution.[3]

Q3: I am observing significant peak tailing. What are the likely causes and solutions?

A3: Peak tailing for acidic compounds is often due to unwanted secondary interactions with the stationary phase.

  • Mobile Phase Additives: For acidic analytes like this compound, the addition of a small amount of a stronger acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress silanol (B1196071) interactions on silica-based CSPs and improve peak symmetry.[4]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase, especially when additives are used. Chiral separations can require longer equilibration times.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[3]

Frequently Asked Questions (FAQs)

Q1: Is HPLC or GC the better technique for the chiral separation of this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be suitable, but they require different approaches.

  • HPLC: This is often the preferred method for direct enantioseparation on a chiral stationary phase (CSP). It offers a wider variety of stationary phases and mobile phase conditions to optimize the separation.

  • GC: Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound before GC analysis.[6][7] This adds a step to the sample preparation but can result in excellent resolution on a chiral GC column.

Q2: What type of HPLC column is best suited for separating this compound enantiomers?

A2: The selection of the chiral stationary phase (CSP) is critical. For a polar acidic compound like this compound, the following types of columns are recommended:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are highly versatile and widely used for a broad range of chiral compounds, including acids.[3]

  • Anion-exchange CSPs: These columns are specifically designed for the enantioseparation of acidic compounds and work based on an ion-exchange mechanism.[1]

  • Pirkle-type CSPs: These can also be effective, particularly in normal-phase mode.[8]

Q3: When should I consider derivatization for the analysis of this compound?

A3: Derivatization should be considered under the following circumstances:

  • For GC Analysis: It is a mandatory step to increase the volatility and thermal stability of the analyte.[6][7]

  • For HPLC Analysis: If direct separation on various CSPs provides poor resolution or if detection sensitivity is low. Derivatization can create diastereomers that may be separable on a standard achiral column, or it can enhance the interaction with a CSP.[9] Furthermore, a derivatizing agent can introduce a fluorophore or a strongly UV-absorbing moiety to improve detection limits.

Q4: How do I choose a mobile phase for the chiral HPLC separation of this compound?

A4: The choice of mobile phase depends on the column and the desired separation mode. A common strategy is to start with a screening approach using different modes:

  • Normal Phase: A mixture of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a standard starting point for polysaccharide columns.[2]

  • Reversed Phase: A mixture of water with methanol or acetonitrile, often with an acidic additive (e.g., 0.1% formic acid), is suitable for many CSPs and is compatible with mass spectrometry.[3]

  • Polar Organic Mode: Pure polar solvents like methanol, ethanol, or acetonitrile can also be used and may provide unique selectivity.

Q5: Can supercritical fluid chromatography (SFC) be used for this separation?

A5: Yes, SFC is an excellent alternative to HPLC for chiral separations. It often provides faster separations and can be particularly effective for polar compounds. Anion-exchange columns have shown good performance for acidic compounds in SFC.[1]

Data Presentation

The following tables provide illustrative data on how changing chromatographic parameters can affect the resolution of a small, polar chiral acid, similar to this compound.

Table 1: Effect of Mobile Phase Composition (Normal Phase) on Peak Resolution

Mobile Phase (Hexane:Isopropanol)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
90:108.59.21.3
95:512.113.51.8
85:156.36.80.9

Table 2: Effect of Acidic Additive in Reversed Phase on Peak Shape and Resolution

Mobile Phase (60:40 ACN:H₂O with Additive)Peak Asymmetry (Enantiomer 1)Resolution (Rs)
No Additive1.80.8
0.1% Formic Acid1.21.6
0.1% Trifluoroacetic Acid1.11.7

Table 3: Influence of Temperature and Flow Rate on Resolution

Temperature (°C)Flow Rate (mL/min)Retention Time (min) - Last Eluting PeakResolution (Rs)
251.010.51.4
250.715.01.9
351.08.91.2
151.013.21.6

Experimental Protocols

Protocol 1: General HPLC Chiral Method Screening

  • Column Selection:

    • Primary screening: Polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

    • Secondary screening: Anion-exchange column (e.g., Chiralpak QN-AX).

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v)

      • Mobile Phase B: n-Hexane/Ethanol (90/10, v/v)

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid (50/50, v/v)

      • Mobile Phase D: Methanol/Water with 0.1% Formic Acid (50/50, v/v)

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: As appropriate (UV, RID, or MS).

  • Optimization: Based on the screening results, select the condition that shows the best initial separation and optimize by systematically varying the mobile phase composition, flow rate, and temperature as described in the troubleshooting section.

Protocol 2: Derivatization for GC-MS Analysis (General Procedure)

This protocol is a general guideline for the derivatization of hydroxy acids for GC analysis. Specific reagents and conditions may need to be optimized for this compound.

  • Sample Preparation: Evaporate an appropriate volume of the sample containing this compound to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

    • Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system equipped with a chiral capillary column (e.g., a Chirasil-Val column).

  • GC Conditions:

    • Develop a suitable temperature program to separate the derivatized enantiomers. A typical starting point could be:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 5°C/min.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in scan mode to identify the peaks and then in selected ion monitoring (SIM) mode for quantification.

Visualizations

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_decision Evaluation Analyte_Info Analyte Characterization (pKa, solubility, structure) Column_Screen Select Screening Columns (Polysaccharide, Anion-Exchange) Analyte_Info->Column_Screen NP_Screen Normal Phase Screening (Hexane/Alcohol) Column_Screen->NP_Screen RP_Screen Reversed Phase Screening (ACN/Water + Acid) Column_Screen->RP_Screen PO_Screen Polar Organic Screening (MeOH or EtOH) Column_Screen->PO_Screen Resolution_Check Resolution > 1.5? NP_Screen->Resolution_Check RP_Screen->Resolution_Check PO_Screen->Resolution_Check Optimize_MP Optimize Mobile Phase (% Modifier, Additive) Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Optimize_Temp->Resolution_Check Resolution_Check->Optimize_MP No Derivatization_Check Consider Derivatization Resolution_Check->Derivatization_Check Still Poor Final_Method Final Method Resolution_Check->Final_Method Yes Derivatization_Check->Final_Method

Caption: A general workflow for developing a chiral separation method.

Troubleshooting_Resolution Start Poor Peak Resolution (Rs < 1.5) Change_MP Adjust Mobile Phase (% Modifier) Start->Change_MP Change_Additive Add/Change Acidic Modifier Change_MP->Change_Additive Success Resolution Improved Change_MP->Success Check Rs Lower_Flow Decrease Flow Rate Change_Additive->Lower_Flow Change_Additive->Success Check Rs Change_Temp Vary Column Temperature Lower_Flow->Change_Temp Lower_Flow->Success Check Rs New_Column Try a Different CSP Type Change_Temp->New_Column Change_Temp->Success Check Rs Consider_Deriv Consider Derivatization New_Column->Consider_Deriv New_Column->Success Check Rs Consider_Deriv->Success Check Rs

Caption: A troubleshooting decision tree for improving peak resolution.

References

Technical Support Center: Optimizing Derivatization of 3,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 3,4-Dihydroxybutanoic acid (3,4-DHBA) for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for its analysis?

A1: this compound is a polar and non-volatile compound due to its hydroxyl and carboxylic acid functional groups.[1] Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives.[1][2] This is crucial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the compound can be vaporized without thermal decomposition and can pass through the GC column.[3][4] For High-Performance Liquid Chromatography (HPLC), derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing its detection by UV-Visible or fluorescence detectors, respectively.[5]

Q2: What are the most common derivatization methods for this compound?

A2: The most common derivatization method for this compound, particularly for GC-MS analysis, is silylation.[6] This process involves replacing the active hydrogens on the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[2] Commonly used silylating reagents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8] For HPLC analysis, fluorescent labeling is a common strategy for carboxylic acids to enhance detection sensitivity.[5]

Q3: Which silylating reagent is recommended for this compound, MSTFA or BSTFA?

A3: Both MSTFA and BSTFA are effective silylating reagents. However, MSTFA is often preferred because its by-products are more volatile, which can lead to less interference in the chromatogram.[4] A study on the quantification of 3,4-dihydroxybutyric acid in human blood and urine successfully utilized MSTFA for derivatization.[9]

Q4: Can I analyze this compound by HPLC without derivatization?

A4: While challenging, it is possible to analyze underivatized carboxylic acids using liquid chromatography. Techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reversed-phase liquid chromatography (RPLC) can be employed.[10] However, detection of underivatized carboxylic acids is typically done in negative ion mode mass spectrometry, which may have lower sensitivity and more interference compared to positive ion mode.[10] Derivatization can significantly improve sensitivity and chromatographic performance.

Troubleshooting Guides

GC-MS Silylation Derivatization (MSTFA/BSTFA)
Problem Potential Cause Recommended Solution
No or very small peak for derivatized 3,4-DHBA Incomplete derivatization due to moisture in the sample or reagents.Ensure the sample is completely dry before adding the silylating reagent. Use anhydrous solvents and store silylating reagents under dry conditions, for example, in a desiccator.[3]
Insufficient reagent amount.Use a sufficient excess of the silylating reagent. A general guideline is a 10-fold molar excess relative to the analyte.[8]
Insufficient reaction time or temperature.Optimize the reaction conditions. Typical conditions for silylation with MSTFA or BSTFA are heating at 60-80°C for 30-60 minutes.[7][8]
Degradation of the derivative.Analyze the derivatized sample as soon as possible, as TMS derivatives can be sensitive to moisture and may degrade over time.[8]
Multiple peaks for the derivatized analyte Incomplete silylation leading to partially derivatized products.Increase the amount of silylating reagent, reaction time, or temperature. The addition of a catalyst like 1% Trimethylchlorosilane (TMCS) to BSTFA can enhance derivatization efficiency.[7]
Tautomerization of the analyte.For compounds with keto groups, a methoximation step prior to silylation can prevent the formation of multiple derivatives due to tautomerization.[3]
Peak tailing Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance and cleaning of the inlet are crucial.
Presence of unreacted analyte.Optimize derivatization conditions to ensure complete reaction.
Interference from reagent by-products Excess silylating reagent or its by-products co-eluting with the analyte.Use MSTFA, as its by-products are more volatile than those of BSTFA.[4] Alternatively, a base treatment (e.g., with aqueous sodium hydroxide) after derivatization can decompose excess BSTFA without degrading the TMS derivatives of short-chain alcohols, a principle that may be applicable here with careful validation.[11]
HPLC Fluorescent Derivatization
Problem Potential Cause Recommended Solution
Low or no fluorescent signal Incomplete derivatization reaction.Optimize reaction conditions such as pH, temperature, time, and reagent concentration. Ensure the chosen derivatizing agent is suitable for carboxylic acids.
Degradation of the fluorescent label or the derivative.Protect the reaction mixture and the derivatized sample from light, as some fluorescent compounds are photolabile. Check the stability of the derivatizing agent and the formed derivative.
Mismatch between derivative's spectral properties and detector settings.Verify the excitation and emission maxima of the fluorescent derivative and set the fluorescence detector accordingly.
Poor peak shape Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate. Ensure the column chemistry is appropriate for separating the derivatized analyte.
Interference from excess reagent The derivatizing reagent itself is fluorescent and co-elutes with the analyte.Adjust the chromatographic conditions to separate the reagent peak from the analyte peak. A sample clean-up step after derivatization might be necessary to remove excess reagent.

Quantitative Data Summary

The following tables summarize typical parameters for the derivatization of hydroxy and carboxylic acids. These should be used as a starting point for the optimization of this compound derivatization.

Table 1: GC-MS Silylation Derivatization Parameters

ParameterValueReference
Derivatizing Agent MSTFA or BSTFA (+/- 1% TMCS)[7][8]
Reagent-to-Analyte Ratio >10x molar excess[8]
Solvent Pyridine (B92270), Acetonitrile (anhydrous)[12]
Reaction Temperature 60 - 80 °C[7][8]
Reaction Time 30 - 90 minutes[3][7]

Table 2: HPLC Fluorescent Derivatization Parameters (General for Carboxylic Acids)

ParameterDerivatizing Agent ExampleReference
Reagent NBD-PZ-Val with HATU and DIEA[13]
Excitation Wavelength (λex) 489 nm[13]
Emission Wavelength (λem) 532 nm[13]
Reaction Conditions Varies depending on the reagent[13]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Sample Preparation:

    • Ensure the sample containing 3,4-DHBA is in an appropriate solvent and is free of water. If the sample is aqueous, it must be lyophilized or evaporated to complete dryness.[3]

  • Derivatization:

    • To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to act as a solvent and catalyst.

    • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 60 minutes in a heating block or oven.[7]

  • Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: General Fluorescent Labeling of Carboxylic Acids for HPLC Analysis

This protocol is a general example and the choice of reagent and conditions will depend on the specific application.

  • Sample Preparation:

    • The sample containing the carboxylic acid should be dissolved in a suitable aprotic solvent like acetonitrile.

  • Derivatization (Example with NBD-PZ-Val): [13]

    • To the sample, add the derivatizing reagent (e.g., NBD-PZ-Val), a coupling agent (e.g., HATU), and a base (e.g., DIEA).

    • Incubate the reaction mixture under optimized conditions (e.g., specific temperature and time).

  • Analysis:

    • After the reaction is complete, the sample may need to be diluted with the mobile phase before injection into the HPLC system.

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the specific fluorescent tag used.[13]

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 3,4-DHBA Sample dry Dry Sample sample->dry Lyophilization/ Evaporation reagents Add Pyridine & MSTFA dry->reagents incubate Incubate (e.g., 70°C, 60 min) reagents->incubate cool Cool to RT incubate->cool inject Inject into GC-MS cool->inject troubleshooting_silylation cluster_causes Potential Causes cluster_solutions Solutions start Low or No Derivatized Peak moisture Moisture Present? start->moisture reagent Sufficient Reagent? start->reagent conditions Optimal Conditions? start->conditions dry_sample Ensure Sample is Dry moisture->dry_sample Yes increase_reagent Increase Reagent Amount reagent->increase_reagent No optimize Optimize Temp/Time conditions->optimize No

References

Troubleshooting low recovery of 3,4-Dihydroxybutanoic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of 3,4-Dihydroxybutanoic acid (3,4-DHBA) during extraction procedures.

Understanding the Challenge: Physicochemical Properties of 3,4-DHBA

This compound is a highly polar, hydrophilic molecule, which makes its efficient extraction from aqueous matrices challenging. Its properties necessitate careful optimization of extraction protocols.

PropertyValueSource
Molecular Formula C₄H₈O₄[1][2]
Molecular Weight 120.10 g/mol [1]
pKa (Strongest Acidic) ~4.09 - 4.27[3][4][5]
Predicted LogP -1.5 to -1.6[1][3][6]
Predicted Water Solubility 832 g/L[3]
Appearance Colorless, crystalline solid[2][7]

Troubleshooting Low Recovery

This section addresses common problems encountered during the extraction of 3,4-DHBA in a question-and-answer format.

Q1: My recovery of 3,4-DHBA is consistently low using Liquid-Liquid Extraction (LLE). What are the most likely causes and how can I fix them?

Low recovery in LLE is typically due to the high water solubility of 3,4-DHBA. The following are key areas to troubleshoot:

  • Incorrect pH of the Aqueous Phase: The carboxylic acid group of 3,4-DHBA must be protonated (neutral) to reduce its polarity and allow it to partition into an organic solvent. With a pKa of ~4.1, the pH of your aqueous sample must be significantly lower.

    • Solution: Adjust the pH of your aqueous sample to ≤ 2 using an acid like HCl or H₂SO₄ before adding the extraction solvent.[8][9] This ensures the carboxylic acid is in its non-ionized form.

  • Suboptimal Organic Solvent: The polarity of the extraction solvent must be well-matched to the analyte.[8] While highly nonpolar solvents like hexane (B92381) are ineffective, a solvent that is too polar may be miscible with the aqueous phase.

    • Solution: Use a moderately polar, water-immiscible organic solvent. Ethyl acetate (B1210297) is a commonly effective choice for small organic acids.[9] Other options include diethyl ether or a mixture of solvents to fine-tune polarity.

  • High Aqueous Solubility (Salting-Out Effect): The hydrophilic nature of 3,4-DHBA, due to its two hydroxyl groups, means it strongly prefers to remain in the aqueous phase.

    • Solution: Incorporate a "salting-out" step. Add a high concentration of an inert salt (e.g., NaCl or Na₂SO₄ at 3-5 M) to the aqueous sample to decrease the solubility of 3,4-DHBA and drive it into the organic phase.[8][10]

  • Insufficient Mixing or Phase Ratio: Inadequate mixing prevents the efficient transfer of the analyte between phases. Likewise, a low solvent-to-sample ratio may not be sufficient to extract the analyte effectively.

    • Solution: Vortex the mixture vigorously for at least 1-2 minutes to ensure thorough mixing.[9] Increase the ratio of organic solvent to the aqueous sample; a ratio of 7:1 is a good starting point for optimization.[8][10] Perform multiple extractions with fresh solvent (e.g., 3 x 5 mL instead of 1 x 15 mL) and pool the organic fractions.

  • Emulsion Formation: Vigorous mixing of biological samples can create emulsions at the phase interface, trapping the analyte and preventing clean separation.

    • Solution: To break emulsions, try centrifugation of the extraction tube, adding a small amount of brine, or gentle stirring at the interface.[9]

start Start: Low LLE Recovery ph_check Is sample pH ≤ 2? start->ph_check adjust_ph Action: Adjust pH to ≤ 2 with acid. ph_check->adjust_ph No solvent_check Using appropriate polar solvent? (e.g., Ethyl Acetate) ph_check->solvent_check Yes adjust_ph->ph_check change_solvent Action: Switch to a more suitable solvent. solvent_check->change_solvent No salting_out Is 'salting-out' effect being utilized? solvent_check->salting_out Yes change_solvent->solvent_check add_salt Action: Add NaCl or Na2SO4 to saturate aqueous phase. salting_out->add_salt No ratio_check Is organic:aqueous ratio high enough (e.g., >5:1)? salting_out->ratio_check Yes add_salt->salting_out increase_ratio Action: Increase solvent volume or perform multiple extractions. ratio_check->increase_ratio No success Recovery Improved ratio_check->success Yes increase_ratio->ratio_check

Caption: Troubleshooting workflow for Liquid-Liquid Extraction (LLE).

Q2: I'm using Solid-Phase Extraction (SPE) but still getting poor recovery. What should I troubleshoot?

Solid-Phase Extraction (SPE) offers a powerful alternative to LLE, but success depends on optimizing several key parameters.

  • Inappropriate Sorbent Material: Using a standard reversed-phase (e.g., C18) sorbent is often ineffective for retaining a highly polar molecule like 3,4-DHBA from an aqueous sample.

    • Solution: Use an anion exchange sorbent. At a pH > 6, the carboxylic acid group will be deprotonated (negatively charged) and will strongly bind to a quaternary amine (strong anion exchange, SAX) or aminopropyl (weak anion exchange, WAX) sorbent.[9][11] Mixed-mode sorbents that combine anion exchange and reversed-phase characteristics are also an excellent choice.

  • Incorrect pH During Loading or Elution: For anion exchange SPE, pH control is critical for both retention and elution.

    • Solution:

      • Loading: Adjust the sample pH to be at least 2 units above the pKa of 3,4-DHBA (i.e., pH ≥ 6.3) to ensure it is negatively charged and binds to the sorbent.

      • Elution: Elute the analyte by disrupting the ionic interaction. This is achieved by using an eluent with a low pH (e.g., containing formic or acetic acid) to neutralize the analyte, or by using a high salt concentration to out-compete the analyte for binding sites.

  • Column Dry-Out: Allowing the sorbent bed to dry out after conditioning and equilibration can deactivate the stationary phase, leading to poor and inconsistent recovery.[12]

    • Solution: Ensure the sorbent bed remains wetted throughout the process, from conditioning to sample loading. Do not allow air to be drawn through the cartridge.

  • Suboptimal Wash or Elution Solvents: The wash step may be too aggressive, prematurely eluting the analyte. Conversely, the elution solvent may be too weak to release the analyte completely.

    • Solution:

      • Wash Solvent: Use a weak solvent to remove interferences. For anion exchange, this could be a buffer at the loading pH, potentially with a small amount of organic modifier like methanol (B129727) to remove less polar impurities.

      • Elution Solvent: Ensure the elution solvent is strong enough to disrupt the sorbent-analyte interaction. For anion exchange, this typically involves a solvent containing an acid (e.g., 2-5% formic acid in methanol).[13]

start Start: Low SPE Recovery sorbent_check Using Anion Exchange or Mixed-Mode Sorbent? start->sorbent_check change_sorbent Action: Switch to an appropriate sorbent (e.g., SAX, WAX). sorbent_check->change_sorbent No ph_load_check Is sample loading pH ≥ 6.3? sorbent_check->ph_load_check Yes change_sorbent->sorbent_check adjust_load_ph Action: Adjust sample pH to be 2 units above pKa. ph_load_check->adjust_load_ph No wash_check Is wash solvent too strong, prematurely eluting analyte? ph_load_check->wash_check Yes adjust_load_ph->ph_load_check weaken_wash Action: Reduce organic content or ionic strength of wash solvent. wash_check->weaken_wash Yes elution_check Is elution solvent strong enough to disrupt binding? wash_check->elution_check No weaken_wash->wash_check strengthen_elution Action: Decrease pH or increase ionic strength of elution solvent. elution_check->strengthen_elution No success Recovery Improved elution_check->success Yes strengthen_elution->elution_check

Caption: Troubleshooting workflow for Solid-Phase Extraction (SPE).

Q3: Could the γ-lactone of 3,4-DHBA be forming during my extraction?

Yes, this is a significant possibility. Under acidic conditions, particularly when combined with heating or solvent evaporation, 3,4-DHBA can undergo intramolecular cyclization to form this compound-γ-lactone.[14]

  • Solution:

    • Avoid excessive heat during solvent evaporation steps. Use a gentle stream of nitrogen at room temperature or a vacuum concentrator without heat.

    • Minimize the time the analyte spends in a highly acidic state.

    • If lactone formation is suspected, analyze your sample for the mass of the lactone (C₄H₆O₃, MW 102.09) in addition to the parent acid.

Q4: When should I consider derivatization to improve recovery and detection?

Derivatization is a valuable strategy when other methods fail or when your analytical technique requires it (e.g., Gas Chromatography). This process chemically modifies the analyte to make it less polar and more volatile.

  • When to Use:

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which requires volatile compounds.

    • To significantly improve extraction efficiency in LLE by making the analyte much more hydrophobic.

    • To enhance detection sensitivity, for example, by adding a fluorescent tag.[15][16]

  • Common Methods:

    • Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester).[17]

    • Silylation: The hydroxyl and carboxyl groups can be derivatized with silylating agents like MSTFA.[18]

    • Protocols using reagents like PFB-Br (pentafluorobenzyl bromide) have been developed for short-chain hydroxy acids.[19][20]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) of 3,4-DHBA

This protocol is a starting point and may require further optimization based on the sample matrix.

  • Sample Preparation:

    • To 1 mL of aqueous sample (e.g., urine, deproteinized plasma) in a glass tube, add a sufficient amount of 5M HCl to adjust the pH to ≤ 2. Verify with a pH meter or pH strip.

    • Add solid NaCl or Na₂SO₄ until the solution is saturated (some solid remains undissolved). Vortex to mix.

  • Extraction:

    • Add 5-7 mL of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases and break any emulsion.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step (step 2) two more times with fresh ethyl acetate, pooling all organic fractions.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Protocol 2: Optimized Solid-Phase Extraction (SPE) using Anion Exchange

This protocol uses a strong anion exchange (SAX) cartridge.

  • Sample Preparation:

    • To 1 mL of aqueous sample, add a sufficient amount of a basic buffer (e.g., ammonium (B1175870) hydroxide) to adjust the pH to ≥ 6.5.

    • Centrifuge the sample to remove any particulates.

  • SPE Cartridge Conditioning:

    • Condition a SAX cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not let the cartridge go dry.

  • Equilibration:

    • Equilibrate the cartridge with 3 mL of the same basic buffer used for sample preparation (pH ≥ 6.5).

  • Sample Loading:

    • Load the prepared sample onto the cartridge at a slow, consistent flow rate (e.g., 1 drop per second).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and neutral molecules.

    • Perform a second wash with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the 3,4-DHBA with 2 mL of an acidic solvent (e.g., 2% formic acid in methanol) into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for analysis.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best starting method for extracting 3,4-DHBA from a complex aqueous matrix like plasma or urine? For complex matrices, Solid-Phase Extraction (SPE) using an anion exchange sorbent is often the preferred starting point. It provides superior cleanup compared to LLE, which can reduce matrix effects in sensitive analyses like LC-MS/MS.[13][21]

  • FAQ 2: How can I prevent emulsion formation during LLE? Besides centrifugation, you can try using a less vigorous mixing method (e.g., gentle inversion for a longer period instead of vortexing), adding salt to the aqueous phase (which also improves recovery), or using a solvent with a slightly different density.

  • FAQ 3: My sample contains high concentrations of salts from a buffer. Will this interfere with the extraction? For LLE, high salt concentration is beneficial (salting-out effect). For SPE, high salt concentrations in the initial sample can interfere with analyte binding to the sorbent. If using SPE, consider diluting your sample with the loading buffer to reduce the ionic strength before loading it onto the cartridge.

  • FAQ 4: Is 3,4-DHBA stable during storage and extraction? 3,4-DHBA is generally stable. However, prolonged exposure to strong acids at elevated temperatures should be avoided to prevent lactone formation.[9][14] For long-term storage, samples should be kept at -80°C. Avoid repeated freeze-thaw cycles. During extraction, work at room temperature or on ice to minimize potential degradation.[21][22]

References

Technical Support Center: Analysis of 3,4-Dihydroxybutanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and analysis of 3,4-dihydroxybutanoic acid (3,4-DHBA) in stored biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3,4-DHBA) and why is it measured in biological samples?

A1: this compound is a naturally occurring organic acid in the human body.[1] It is a metabolite that can originate from the breakdown of carbohydrates or the metabolism of gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug.[1] Its levels are often measured in clinical and forensic toxicology to investigate GHB intake, as 3,4-DHBA can be detected for a longer period than GHB itself. Additionally, it is studied in the context of certain inborn errors of metabolism.

Q2: What are the main challenges associated with the analysis of 3,4-DHBA in biological samples?

A2: The primary challenges include ensuring the stability of the analyte in stored samples, potential degradation or conversion, and overcoming matrix effects during analysis. 3,4-DHBA can undergo intramolecular cyclization to form a lactone, particularly under acidic conditions.[2] Biological matrices like plasma and urine are complex and can interfere with the accurate quantification of 3,4-DHBA.

Q3: What are the recommended storage conditions for biological samples intended for 3,4-DHBA analysis?

A3: For optimal stability, it is recommended to store biological samples at low temperatures. Specific studies have shown that 3,4-DHBA is stable in serum and urine for up to one month when stored at -20°C. For longer-term storage, -80°C is the standard for maintaining the integrity of most metabolites. While specific data for 3,4-DHBA at 4°C and room temperature is limited, general guidelines for metabolites suggest that storage at 4°C should be for a maximum of 24-48 hours, and room temperature storage should be avoided or limited to a few hours.[3][4]

Q4: How does pH affect the stability of 3,4-DHBA in samples?

A4: The pH of the sample is a critical factor for the stability of 3,4-DHBA. Acidic conditions can promote the lactonization of 3,4-DHBA, a process where the carboxylic acid and hydroxyl groups react to form a cyclic ester (a gamma-lactone).[2] Therefore, it is important to control the pH of the samples, especially during sample preparation and storage, to prevent the conversion of 3,4-DHBA.

Q5: Is 3,4-DHBA involved in any specific signaling pathways?

A5: Currently, 3,4-DHBA is primarily recognized as a metabolite resulting from the breakdown of carbohydrates and GHB.[1] There is limited evidence to suggest its involvement in specific signaling pathways in the same manner as signaling molecules like hormones or neurotransmitters. However, its precursor, GHB, has well-defined roles in neurotransmission.

Data on Stability of this compound

The following table summarizes the known stability of 3,4-DHBA in biological samples.

Biological MatrixStorage TemperatureDurationStabilityReference
Serum-20°C1 monthStable (mean deviation of -2.7%)[5]
Urine-20°C1 monthStable (mean deviation of -10%)[5]
Plasma4°CUp to 24-48 hoursGeneral recommendation for metabolites[3][4]
Urine4°CUp to 48 hoursStable for many organic acids[3][4]
PlasmaRoom Temperature (~22°C)Avoid if possible; limit to a few hoursGeneral recommendation for metabolites[6]
UrineRoom Temperature (~22°C)Up to 24 hoursStable for many organic acids[3]

Experimental Protocols

Protocol 1: Quantification of 3,4-DHBA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of organic acids, including 3,4-DHBA, in urine.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled 3,4-DHBA).

    • Perform a clean-up step to remove interferences. This can be achieved by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Organic acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried extract.

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a DB-5ms) for separation.

    • The mass spectrometer is typically operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Protocol 2: Quantification of 3,4-DHBA in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical procedure for analyzing 3,4-DHBA in plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a small volume of plasma (e.g., 100 µL), add an internal standard.

    • Perform protein precipitation by adding a threefold to fourfold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve ionization.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3,4-DHBA and its internal standard are monitored.

Troubleshooting Guides

Issue 1: Low or no recovery of 3,4-DHBA.

  • Possible Cause: Degradation of the analyte due to improper storage or sample handling.

    • Solution: Ensure samples are stored at -20°C or lower and minimize freeze-thaw cycles. Process samples promptly after thawing.

  • Possible Cause: Inefficient extraction.

    • Solution: Optimize the extraction procedure. For LLE, ensure the pH and solvent choice are appropriate. For SPE, verify that the sorbent and elution conditions are suitable for a polar analyte like 3,4-DHBA.

  • Possible Cause: Lactonization of 3,4-DHBA.

    • Solution: Maintain a neutral or slightly basic pH during sample preparation to prevent the formation of the lactone.

Issue 2: High background or interfering peaks in the chromatogram.

  • Possible Cause: Matrix effects from endogenous components in the plasma or urine.

    • Solution: Improve the sample clean-up procedure. A more rigorous SPE protocol or a different LLE solvent system may be necessary. For LC-MS/MS, chromatographic separation can be optimized to resolve 3,4-DHBA from interfering compounds. Using a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[7]

  • Possible Cause: Contamination from solvents, reagents, or labware.

    • Solution: Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. Run blank samples to identify sources of contamination.[7]

Issue 3: Poor peak shape in the chromatogram.

  • Possible Cause (GC-MS): Incomplete derivatization.

    • Solution: Ensure the derivatization reagent is fresh and the reaction conditions (temperature and time) are optimal.

  • Possible Cause (GC-MS): Active sites in the GC inlet or column.

    • Solution: Regularly replace the inlet liner and septum. Use a deactivated liner. Condition the column according to the manufacturer's instructions.[7][8]

  • Possible Cause (LC-MS/MS): Inappropriate mobile phase pH or column chemistry.

    • Solution: Adjust the mobile phase pH to ensure 3,4-DHBA is in a consistent ionic state. Test different column chemistries if peak tailing is an issue.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE/SPE/Protein Precipitation) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution (for LC-MS) Evaporation->Reconstitution LC-MS/MS Derivatization Derivatization (for GC-MS) Evaporation->Derivatization GC-MS Injection Injection into Chromatograph Reconstitution->Injection LC-MS/MS Derivatization->Injection GC-MS Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General experimental workflow for the analysis of 3,4-DHBA.

stability_factors cluster_conditions Influencing Factors DHBA This compound (Analyte of Interest) Stable Stable Analyte DHBA->Stable Optimal Conditions (-20°C or lower, neutral pH, minimal freeze-thaw) Degraded Degraded/Converted Analyte (Inaccurate Result) DHBA->Degraded Temperature Storage Temperature Temperature->Degraded Duration Storage Duration Duration->Degraded pH Sample pH pH->Degraded Acidic pH leads to lactonization FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degraded

Caption: Factors influencing the stability of 3,4-DHBA in biological samples.

References

Common interferences in the analysis of 3,4-Dihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,4-Dihydroxybutanoic acid (3,4-DHB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the quantitative analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of 3,4-DHB, providing explanations and actionable solutions.

Sample Preparation and Derivatization

Question: My recovery of 3,4-DHB is consistently low. What are the potential causes and how can I improve it?

Answer: Low recovery of 3,4-DHB is a common issue primarily due to its high polarity, making extraction from aqueous biological matrices challenging. Here are several factors to consider:

  • Incomplete Extraction: 3,4-DHB is highly soluble in water and may not efficiently partition into commonly used organic solvents.

    • Troubleshooting:

      • Solvent Selection: Employ a more polar extraction solvent or a mixture of solvents. Ethyl acetate (B1210297) is a common choice for organic acid extraction.[1]

      • Salting Out: Saturating the aqueous phase with salt (e.g., sodium chloride) can decrease the polarity of the aqueous layer and drive 3,4-DHB into the organic phase.[2]

      • pH Adjustment: Acidifying the sample to a pH below the pKa of the carboxylic acid group (around 4-5) will protonate the carboxylate, making the molecule less polar and more amenable to extraction into an organic solvent.[2]

      • Multiple Extractions: Perform sequential extractions (2-3 times) with fresh solvent and pool the organic layers to maximize recovery.[1]

  • Incomplete Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the polar hydroxyl and carboxyl groups of 3,4-DHB must be derivatized to increase volatility. Incomplete derivatization is a major source of poor analytical performance.

    • Troubleshooting:

      • Choice of Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) are effective for silylating hydroxyl and carboxyl groups.[3] MSTFA is often preferred as its byproducts are more volatile.

      • Reaction Conditions: Ensure optimal reaction time and temperature. A typical condition is heating at 60-70°C for 30-60 minutes.[3][4] These conditions should be optimized for your specific application.

      • Anhydrous Conditions: Silylation reagents are sensitive to moisture. Ensure all glassware, solvents, and the dried sample extract are completely anhydrous to prevent reagent quenching and incomplete derivatization.[5]

  • Analyte Instability: 3,4-DHB may be susceptible to degradation during sample storage and processing.

    • Troubleshooting:

      • Storage Conditions: Store urine and plasma samples frozen, preferably at -80°C, to minimize metabolic activity and degradation.[6] Avoid multiple freeze-thaw cycles.

      • Prompt Analysis: Analyze samples as soon as possible after collection and extraction.

Question: I am seeing multiple peaks for my derivatized 3,4-DHB standard. What could be the cause?

Answer: The presence of multiple peaks for a single derivatized standard can be due to incomplete derivatization or the presence of tautomers.

  • Incomplete Derivatization: 3,4-DHB has three functional groups (two hydroxyls and one carboxylic acid) that require derivatization. If the reaction is not complete, you may see peaks corresponding to partially derivatized molecules (e.g., with one or two TMS groups instead of three).

    • Troubleshooting: Re-optimize your derivatization procedure by increasing the reagent concentration, reaction time, or temperature. Ensure your sample is completely dry before adding the derivatization reagent.[7]

  • Tautomerization of Keto-Acids (if present): While 3,4-DHB itself doesn't have a keto group, other organic acids in the sample might. For keto-acids, the presence of keto-enol tautomers can lead to multiple derivatized products.

    • Troubleshooting: To stabilize the keto group and prevent the formation of multiple derivatives, a two-step derivatization process involving methoximation prior to silylation is often employed.[5] Methoxyamine hydrochloride (MeOx) converts the keto group into an oxime, which is then silylated.[7]

Chromatographic and Mass Spectrometric Analysis

Question: My 3,4-DHB peak is tailing. How can I improve the peak shape?

Answer: Peak tailing for polar analytes like a derivatized 3,4-DHB is a common problem in GC-MS.[8] It can lead to poor integration and inaccurate quantification.

  • Active Sites: The free silanol (B1196071) groups on the surface of the GC inlet liner, column, or packing material can interact with the polar functional groups of the analyte, even after derivatization, causing peak tailing.

    • Troubleshooting:

      • Inert Flow Path: Use a GC system with an inert flow path, including an inert inlet liner and a high-quality, well-deactivated capillary column.[8]

      • Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the buildup of non-volatile residues that can create active sites.[9]

      • Column Trimming: If the front end of the column becomes contaminated, trimming a small portion (e.g., 10-20 cm) can restore peak shape.[8]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause dead volume and lead to peak tailing.[8]

    • Troubleshooting: Ensure the column is cut cleanly and squarely and installed according to the manufacturer's instructions for your specific GC model.[8]

  • Solvent-Phase Polarity Mismatch: Injecting a sample in a solvent that is not compatible with the polarity of the GC column's stationary phase can cause poor peak shape.[9]

    • Troubleshooting: Ensure the solvent used to dissolve the derivatized sample is compatible with your GC column. For example, using a polar solvent with a non-polar column can be problematic.[9]

Question: I suspect an interfering compound is co-eluting with my 3,4-DHB peak. How can I confirm and resolve this?

Answer: Co-elution of an interfering compound can lead to an overestimation of the 3,4-DHB concentration.[10]

  • Confirmation of Co-elution:

    • Mass Spectral Analysis: Examine the mass spectrum across the chromatographic peak. If the peak is pure, the ratio of the fragment ions should remain constant across the entire peak. A changing ion ratio suggests the presence of a co-eluting compound.[10]

    • Extracted Ion Chromatograms (EICs): Plot the EICs for multiple characteristic ions of derivatized 3,4-DHB. If the peak shapes of the EICs are not perfectly symmetrical and do not overlay perfectly, a co-eluting interference is likely present.

  • Potential Co-eluting Compounds:

    • Isomers: Structural isomers of 3,4-DHB, such as 2,4-dihydroxybutanoic acid, are likely to have similar chromatographic behavior and mass spectral fragmentation patterns, making them difficult to resolve.[11]

    • Other Organic Acids: Biological samples contain a complex mixture of organic acids. Compounds like succinic acid and glycolic acid are often analyzed alongside 3,4-DHB and could potentially interfere if chromatographic separation is not optimal.[11]

  • Resolution of Co-elution:

    • Chromatographic Optimization: Modify the GC temperature program (e.g., use a slower temperature ramp) to improve the separation of 3,4-DHB from the interfering compound.

    • Selective Ion Monitoring (SIM): In your MS method, instead of scanning a wide mass range, monitor only a few specific, unique fragment ions for 3,4-DHB. This can improve selectivity and reduce the impact of co-eluting compounds that do not share these specific fragment ions.

Matrix Effects

Question: How do matrix effects from biological samples like blood and urine affect my 3,4-DHB analysis?

Answer: Matrix effects are a significant source of interference in mass spectrometry-based analysis.[12] They are caused by co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[12]

  • Sources of Matrix Effects:

    • Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are a major cause of ion suppression in LC-MS and can contaminate the GC inlet in GC-MS.

    • Salts and Endogenous Metabolites: High concentrations of salts and other small molecules in urine can affect ionization efficiency.

    • Hemolysis, Icterus, and Lipemia: These conditions in blood samples can introduce interfering substances.[13]

      • Hemolysis (ruptured red blood cells): Releases hemoglobin and other intracellular components.

      • Icterus (high bilirubin): Can cause spectral interference and ion suppression.

      • Lipemia (high lipids): Can cause ion suppression and coat the ion source.

  • Troubleshooting Matrix Effects:

    • Improved Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove a wider range of interfering matrix components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects.

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 3,4-DHB-d4) is the most effective way to correct for matrix effects, as it will be affected by the matrix in the same way as the endogenous analyte.[11]

Quantitative Data Summary

The following table summarizes the endogenous concentration ranges of 3,4-DHB and other potentially interfering organic acids in human serum and urine. High concentrations of these compounds could potentially interfere with the analysis of 3,4-DHB if not adequately separated chromatographically.

CompoundSerum Concentration (mg/L)Urine Concentration (mg/L)
This compound <0.13 - 2.59 1.88 - 122
Glycolic acid<0.03 - 4.921.30 - 400
Succinic acid<0.28 - 18.11.17 - 273
2,4-Dihydroxybutyric acid<0.12 - 1.380.72 - 26.2
Data from a study on endogenous levels in volunteers.[11]

Experimental Protocols

Protocol: GC-MS Analysis of this compound in Urine

This protocol provides a general workflow for the extraction and derivatization of 3,4-DHB from urine for GC-MS analysis. Optimization may be required for specific instrumentation and sample types.

  • Sample Preparation and Extraction:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer 200 µL of the supernatant to a clean glass vial.[1]

    • Add an internal standard (e.g., a stable isotope-labeled 3,4-DHB).

    • Acidify the sample to pH < 2 with HCl.[2]

    • Add 600 µL of ethyl acetate and vortex thoroughly for 1 minute.[1]

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a new vial.

    • Repeat the extraction (steps 6-8) and combine the organic layers.[1]

    • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at approximately 35°C.[1]

  • Derivatization:

    • Optional (for samples containing keto-acids): Add 40 µL of methoxyamine hydrochloride in pyridine (B92270) (75 mg/mL), cap the vial, and incubate at 60°C for 30 minutes.[1]

    • To the dried extract, add 40 µL of a silylation reagent such as MSTFA + 1% TMCS.[1][3]

    • Cap the vial tightly and incubate at 70-90°C for 15-30 minutes.[1]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

  • GC-MS Parameters (Example):

    • GC Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating derivatized organic acids.

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature of around 280-300°C. A slow ramp rate will improve the separation of closely eluting compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Acquisition Mode: Full scan mode for initial method development and identification of unknowns. For quantitative analysis, Selective Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidify (pH < 2) add_is->acidify extract Liquid-Liquid Extraction acidify->extract dry_down Evaporate to Dryness extract->dry_down add_reagent Add Silylation Reagent (MSTFA) dry_down->add_reagent incubate Incubate (e.g., 70°C, 30 min) add_reagent->incubate gcms_analysis GC-MS Analysis incubate->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for 3,4-DHB analysis.

troubleshooting_workflow cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography & MS Issues start Analytical Issue (e.g., Low Recovery, Peak Tailing) extraction Incomplete Extraction? - Check solvent - Adjust pH - Salting out start->extraction Low Recovery derivatization Incomplete Derivatization? - Check reagent - Optimize conditions - Ensure anhydrous start->derivatization Low/Multiple Peaks stability Analyte Instability? - Check storage - Minimize processing time start->stability Low Recovery peak_shape Poor Peak Shape? - Check for active sites - Re-install column - Check solvent compatibility start->peak_shape Peak Tailing coelution Co-elution? - Examine mass spectra - Optimize GC program - Use SIM mode start->coelution Inaccurate Quantification matrix_effects Matrix Effects? - Improve sample cleanup - Use matrix-matched standards - Use stable isotope IS start->matrix_effects Inaccurate Quantification

Caption: Troubleshooting common issues in 3,4-DHB analysis.

References

Enhancing sensitivity of 3,4-Dihydroxybutanoic acid detection by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of 3,4-Dihydroxybutanoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar and non-volatile compound due to its hydroxyl and carboxylic acid functional groups. Direct analysis by gas chromatography is challenging because it will exhibit poor peak shape and may not elute from the GC column. Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, making the analyte suitable for GC-MS analysis.[1][2] This process improves chromatographic resolution, peak symmetry, and overall sensitivity.

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization reagents for organic acids with hydroxyl groups, including this compound, are silylating agents.[1][3] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used to form trimethylsilyl (B98337) (TMS) esters and ethers.[1][3]

Q3: How can I extract this compound from biological samples like serum or urine?

A3: Liquid-liquid extraction (LLE) is a common method for extracting this compound from biological matrices. This technique separates the analyte from interfering substances like proteins and salts. The general procedure involves acidifying the sample to protonate the carboxylic acid group, followed by extraction into an organic solvent.

Q4: What are the expected endogenous concentrations of this compound in human samples?

A4: Endogenous levels of this compound can vary among individuals. The table below summarizes reported concentration ranges in serum and urine samples from healthy volunteers.

Biological MatrixConcentration Range (mg/L)
Serum<0.13 - 2.59
Urine1.88 - 122

Troubleshooting Guides

This section provides solutions to common issues encountered during the GC-MS analysis of this compound.

Problem 1: No peak or very low signal intensity for this compound.

Possible Cause Recommended Solution
Incomplete Derivatization Ensure the derivatization reagent is fresh and not expired. Optimize reaction time and temperature; for MSTFA, a common starting point is 60°C for 30-60 minutes. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate the reagent.
Sample Degradation This compound can be unstable. Analyze samples as quickly as possible after preparation. Store extracts at low temperatures (-20°C or below) if immediate analysis is not possible.
Injector Issues The injector temperature may be too low for the derivatized analyte. A typical starting point is 250°C. Check for active sites in the injector liner, which can cause analyte adsorption. Use a deactivated liner and consider replacing it regularly.[4][5]
MS Detector Not Optimized Ensure the mass spectrometer is properly tuned. For low concentrations, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode to increase sensitivity by focusing on characteristic ions of the derivatized analyte.

Problem 2: Peak tailing for the this compound derivative.

Possible Cause Recommended Solution
Active Sites in the GC System Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.[5][6] Use an inert liner and ensure all ferrules and connections are properly installed and leak-free.[4][5] Consider trimming the first few centimeters of the analytical column to remove accumulated non-volatile residues.
Column Contamination Contaminants from the sample matrix can build up on the column, leading to poor peak shape. Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, the column may need to be replaced.[7]
Incompatible Solvent The solvent used to reconstitute the sample after derivatization may not be compatible with the GC column's stationary phase, leading to poor focusing of the analyte band. Ensure the solvent is appropriate for your column.

Problem 3: Presence of ghost peaks in the chromatogram.

Possible Cause Recommended Solution
Contaminated Syringe The syringe may be contaminated with previous samples. Clean the syringe thoroughly with an appropriate solvent between injections.
Septum Bleed The injector septum can degrade at high temperatures, releasing volatile compounds that appear as ghost peaks. Use a high-quality, low-bleed septum and replace it regularly. A blank run with no injection can help diagnose septum bleed.[8]
Carryover from Previous Injection A highly concentrated previous sample can lead to carryover. Run a solvent blank after a concentrated sample to clean the system.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Serum
  • Sample Preparation: To 1 mL of serum in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidification: Add a small volume of a strong acid (e.g., HCl) to adjust the pH of the sample to approximately 2-3. This ensures that the carboxylic acid group of this compound is protonated.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a slightly elevated temperature (e.g., 40°C). The dried extract is now ready for derivatization.

Protocol 2: Derivatization using MSTFA
  • Reagent Preparation: Ensure the dried extract from Protocol 1 is completely free of moisture.

  • Derivatization Reaction: Add 50-100 µL of MSTFA (with 1% TMCS as a catalyst) to the dried extract.

  • Incubation: Cap the vial tightly and heat at 60°C for 30-60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Start: Serum Sample add_is Add Internal Standard start->add_is acidify Acidify Sample (pH 2-3) add_is->acidify add_solvent Add Organic Solvent acidify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down Evaporate to Dryness collect_organic->dry_down add_mstfa Add MSTFA dry_down->add_mstfa heat Heat (60°C) add_mstfa->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject acquire_data Data Acquisition inject->acquire_data process_data Data Processing acquire_data->process_data end End: Results process_data->end troubleshooting_logic cluster_peak_issue Peak-Related Issues cluster_no_peak_solutions Solutions for No/Low Peak cluster_tailing_solutions Solutions for Peak Tailing cluster_ghost_peak_solutions Solutions for Ghost Peaks start Problem with GC-MS Analysis no_peak No/Low Peak Intensity? start->no_peak peak_tailing Peak Tailing? start->peak_tailing ghost_peaks Ghost Peaks? start->ghost_peaks no_peak->peak_tailing No check_deriv Check Derivatization (Reagent, Time, Temp) no_peak->check_deriv Yes peak_tailing->ghost_peaks No check_active_sites Check for Active Sites (Liner, Column) peak_tailing->check_active_sites Yes clean_syringe Clean Syringe ghost_peaks->clean_syringe Yes check_injector Check Injector (Temp, Liner) check_deriv->check_injector optimize_ms Optimize MS Detector (Tune, SIM mode) check_injector->optimize_ms check_contamination Check for Contamination (Bakeout, Replace Column) check_active_sites->check_contamination replace_septum Replace Septum clean_syringe->replace_septum run_blank Run Solvent Blank replace_septum->run_blank

References

Minimizing ion suppression of 3,4-Dihydroxybutanoic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,4-Dihydroxybutanoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for this compound analysis?

A1: Ion suppression is a matrix effect in ESI-MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound.[1] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. As a small, polar organic acid, this compound is particularly susceptible to ion suppression from endogenous matrix components like salts and phospholipids (B1166683), especially when using reversed-phase chromatography where it may elute in a region with many interferences.

Q2: How can I detect ion suppression in my ESI-MS analysis of this compound?

A2: A common method is to perform a post-column infusion experiment. In this setup, a standard solution of this compound is continuously infused into the LC flow after the analytical column but before the MS source. When a blank matrix sample is injected, any dip in the constant signal at specific retention times indicates the presence of ion-suppressing components eluting from the column. Another approach is to compare the peak area of the analyte in a clean solvent versus a sample where the analyte has been spiked into a blank matrix extract after the extraction process. A significantly lower peak area in the matrix sample indicates ion suppression.

Q3: What are the primary sources of ion suppression for a polar analyte like this compound?

A3: The main culprits for ion suppression of polar analytes include:

  • Endogenous Matrix Components: Salts, phospholipids, and proteins from biological samples (e.g., plasma, urine) are major sources of interference.[2]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and some ion-pairing agents (e.g., trifluoroacetic acid - TFA) can cause significant ion suppression.

  • Competition for Ionization: High concentrations of co-eluting compounds can compete with this compound for charge in the ESI source, reducing its ionization efficiency.

  • Changes in Droplet Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the release of analyte ions into the gas phase.

Q4: Can switching the ionization mode or source help in minimizing ion suppression?

A4: Yes, this can be an effective strategy. Since this compound is an acidic compound, it is typically analyzed in negative ion mode. If significant suppression is observed, it is worth investigating if the interfering compounds are less likely to ionize in a different mode. Furthermore, Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than ESI because it utilizes a gas-phase ionization mechanism. The suitability of APCI, however, depends on the thermal stability of the analyte.

Troubleshooting Guides

This section provides structured guidance for addressing common issues encountered during the analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression Implement a more rigorous sample preparation method (see Table 1 and Experimental Protocols). Optimize chromatographic separation to resolve the analyte from interfering peaks.Increased signal-to-noise ratio and improved peak intensity.
Suboptimal MS Parameters Optimize source-dependent parameters (e.g., capillary voltage, gas flow, temperature) and compound-dependent parameters (e.g., collision energy).Enhanced signal intensity for the specific m/z transition of this compound.
Poor Ionization Adjust the mobile phase pH to ensure the analyte is in its ionized form. Use MS-friendly mobile phase additives like formic acid or acetic acid.Improved ionization efficiency and signal strength.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Column For reversed-phase columns, ensure the mobile phase pH is appropriate. Consider using a column with a different stationary phase (e.g., HILIC).Symmetrical and sharp peaks.
Column Overload Dilute the sample or reduce the injection volume.Improved peak shape and reproducible retention times.
Inappropriate Mobile Phase Ensure the mobile phase components are fully dissolved and compatible with the stationary phase. Use volatile buffers like ammonium (B1175870) formate (B1220265) or acetate.Stable baseline and consistent peak shape.
Issue 3: Irreproducible Results
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Standardize the sample preparation protocol. Use of an internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to correct for variability.Improved precision and accuracy of quantitative results.
Matrix Effects Employ matrix-matched calibration standards or use the standard addition method for quantification.More accurate quantification by compensating for sample-specific matrix effects.
Column Degradation Use a guard column and ensure proper column washing and storage. If necessary, replace the analytical column.Consistent retention times and peak shapes across injections.

Data Presentation

The choice of sample preparation is critical in minimizing ion suppression. Below is a summary of expected performance for different techniques when analyzing small polar organic acids in biological matrices.

Table 1: Comparison of Sample Preparation Techniques for Small Polar Organic Acids

Sample Preparation TechniqueTypical Recovery (%)Typical Matrix Effect (%)*AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 10540 - 80Simple, fast, and inexpensive.High levels of residual phospholipids and other matrix components, leading to significant ion suppression.[2]
Liquid-Liquid Extraction (LLE) 70 - 9575 - 95Cleaner extracts compared to PPT.Can be labor-intensive and may have lower recovery for highly polar analytes.
Solid-Phase Extraction (SPE) 90 - 11090 - 105Provides the cleanest extracts, significantly reducing matrix effects.[1]More time-consuming and expensive; requires method development.

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression.

Experimental Protocols

Below are detailed methodologies for sample preparation and chromatographic analysis aimed at minimizing ion suppression for this compound.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol is designed to provide a clean extract by removing proteins, salts, and a significant portion of phospholipids.

  • Sample Pre-treatment: To 100 µL of plasma or serum, add an appropriate internal standard. Add 300 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode or anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of a solution containing 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to reversed-phase chromatography for retaining and separating highly polar compounds like this compound.

  • Column: A HILIC column (e.g., amide, silica, or zwitterionic phase).

  • Mobile Phase A: 10 mM Ammonium formate in water (pH adjusted to 3.5 with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient from 95% to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS Detection: ESI in negative ion mode.

Visualizations

The following diagrams illustrate key workflows and concepts for minimizing ion suppression.

IonSuppressionWorkflow cluster_start Start cluster_ms Mass Spectrometry cluster_result Result start Biological Sample (Plasma/Urine) PPT Protein Precipitation start->PPT Choose Method LLE Liquid-Liquid Extraction start->LLE Choose Method SPE Solid-Phase Extraction start->SPE Choose Method RP Reversed-Phase LC PPT->RP High Matrix Load LLE->RP HILIC HILIC SPE->HILIC Clean Extract ESI_MS ESI-MS Analysis RP->ESI_MS HILIC->ESI_MS Result Analyte Signal ESI_MS->Result

Caption: Workflow for minimizing ion suppression.

TroubleshootingLogic Problem Low Analyte Signal CheckSuppression Post-Column Infusion Test Problem->CheckSuppression SuppressionPresent Ion Suppression Detected? CheckSuppression->SuppressionPresent ImproveSamplePrep Enhance Sample Cleanup (SPE) SuppressionPresent->ImproveSamplePrep Yes OptimizeMS Optimize MS Parameters SuppressionPresent->OptimizeMS No OptimizeChroma Optimize Chromatography (HILIC) ImproveSamplePrep->OptimizeChroma Reanalyze Re-analyze Sample OptimizeChroma->Reanalyze OptimizeMS->Reanalyze

References

Selection of internal standards for 3,4-Dihydroxybutanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 3,4-Dihydroxybutanoic acid (3,4-DHBA).

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard for accurate quantification of this compound?

A1: The gold standard for accurate and precise quantification of this compound is a stable isotope-labeled (SIL) internal standard, such as deuterium-labeled 3,4-DHBA.[1] SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This effectively corrects for matrix effects and variations in sample recovery.

Q2: Are there alternative internal standards if a stable isotope-labeled version of 3,4-DHBA is unavailable?

A2: Yes, while less ideal than a SIL internal standard, a structural analog can be used. The chosen analog should be a compound with similar chemical properties to 3,4-DHBA that is not endogenously present in the sample. For general organic acid profiling, compounds like tropic acid or 2-ketocaproic acid have been utilized. When selecting a structural analog, it is crucial to validate its performance thoroughly to ensure it adequately compensates for analytical variability.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential. 3,4-DHBA is a polar and non-volatile molecule, and derivatization is required to increase its volatility and thermal stability for GC analysis. A common and effective method is silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary but can be employed to enhance ionization efficiency and chromatographic retention, particularly on reversed-phase columns.

Q4: Which analytical platform is better for 3,4-DHBA quantification: GC-MS or LC-MS/MS?

A4: Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 3,4-DHBA, and the choice depends on the specific requirements of the assay and available instrumentation.

  • GC-MS offers high chromatographic resolution and is a well-established method for organic acid analysis. However, it requires a derivatization step, which can add time and potential variability to the workflow.

  • LC-MS/MS provides high sensitivity and specificity and can often be performed without derivatization, simplifying sample preparation. However, it can be more susceptible to matrix effects, and chromatographic separation of small, polar molecules like 3,4-DHBA can be challenging on traditional reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice for retaining and separating such polar analytes.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor or No Peak for 3,4-DHBA Incomplete derivatization.- Ensure the derivatization reagent (e.g., MSTFA) is fresh and has not been exposed to moisture.- Optimize the derivatization reaction time and temperature.- Ensure the sample is completely dry before adding the derivatization reagent.
Degradation of the analyte.- Avoid excessive heat during sample evaporation and derivatization.- Analyze samples as soon as possible after preparation.
Poor extraction recovery.- Optimize the pH of the sample before liquid-liquid extraction to ensure 3,4-DHBA is in its non-ionized form.- Use a suitable organic solvent for extraction.
Peak Tailing Active sites in the GC inlet or column.- Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.- Perform column maintenance, such as trimming the front end of the column.
Co-elution with an interfering compound.- Optimize the GC oven temperature program to improve separation.- Confirm the identity of the peak using mass spectral data.
Inconsistent Results Variability in derivatization.- Ensure precise and consistent addition of the derivatization reagent to all samples.- Maintain consistent reaction times and temperatures for all samples.
Internal standard degradation or variability.- Prepare fresh internal standard stock solutions regularly.- Ensure the internal standard is added to all samples at the same concentration early in the sample preparation process.
LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate column chemistry for a polar analyte.- Use a HILIC column for better retention and peak shape of polar compounds like 3,4-DHBA.- If using a reversed-phase column, consider an aqueous C18 column or one with a polar end-capping.
Secondary interactions with the stationary phase.- Adjust the pH of the mobile phase to ensure 3,4-DHBA is in a single ionic state.- Consider adding a small amount of a competing agent to the mobile phase.
Low Sensitivity/Poor Ionization Suboptimal mobile phase composition.- For negative ion mode, use a mobile phase with a basic pH or a modifier that promotes deprotonation.- For positive ion mode, use a mobile phase with an acidic pH or a modifier that promotes protonation.
Ion suppression from matrix components.- Improve sample clean-up to remove interfering matrix components.- Adjust the chromatography to separate 3,4-DHBA from the suppression zone.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Retention Time Drift Inadequate column equilibration.- Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections.- Monitor system pressure for any signs of leaks or blockages.
Changes in mobile phase composition.- Prepare fresh mobile phases daily.- Ensure the mobile phase is well-mixed and degassed.

Quantitative Data Summary

The following table summarizes the endogenous concentrations of this compound reported in human biological fluids.

Analyte Matrix Concentration Range (mg/L) Number of Volunteers Analytical Method
This compoundSerum<0.13 - 2.59101GC-MS
This compoundUrine1.88 - 122132GC-MS

Data sourced from a study on the phase I metabolites of gamma-hydroxybutyric acid.[2][3][4]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum/Urine by GC-MS

This protocol is based on established methods for the analysis of organic acids in biological fluids.

1. Sample Preparation and Extraction:

  • To 1 mL of serum or urine, add a known amount of deuterium-labeled this compound as the internal standard.

  • Acidify the sample to a pH of 1-2 with an appropriate acid (e.g., HCl).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

2. Derivatization:

  • To the dried extract, add a silylation agent such as 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Cap the vial tightly and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A suitable capillary column for organic acid analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250-280°C.

  • Oven Program: An example program would be to start at 60°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 3-5 minutes. This program should be optimized for the specific column and analytes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the trimethylsilyl (B98337) derivatives of 3,4-DHBA and its deuterated internal standard.

Protocol 2: General Approach for Quantification of this compound by LC-MS/MS

This is a general protocol that should be optimized for the specific LC-MS/MS system being used.

1. Sample Preparation:

  • To a small volume of plasma or serum (e.g., 50-100 µL), add a known amount of a stable isotope-labeled internal standard.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing 0.1% formic acid. Vortex and centrifuge at high speed.

  • Transfer the supernatant to a new tube and either inject directly or evaporate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography system (e.g., Shimadzu LC-20AD, Waters Acquity UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 5500, Agilent 6400 series).

  • Column: A HILIC column is recommended for good retention of 3,4-DHBA (e.g., Waters Acquity UPLC BEH Amide, SeQuant ZIC-HILIC).

  • Mobile Phase A: Water with an appropriate modifier (e.g., 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid).

  • Mobile Phase B: Acetonitrile with the same modifier.

  • Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases the organic content to elute the polar analytes. The gradient should be optimized for the specific column and analyte.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid, but positive mode should also be evaluated.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The precursor-to-product ion transitions for 3,4-DHBA and its internal standard must be optimized.

Visualizations

experimental_workflow Figure 1. GC-MS Quantification Workflow for 3,4-DHBA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (Serum/Urine) add_is Add Deuterated Internal Standard sample->add_is extract Liquid-Liquid Extraction add_is->extract dry Evaporate to Dryness extract->dry derivatize Silylation (e.g., MSTFA) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quant Quantification (Peak Area Ratio) gcms->quant

Caption: GC-MS quantification workflow for 3,4-DHBA.

gaba_pathway Figure 2. GABA Metabolism and 3,4-DHBA Formation in SSADH Deficiency cluster_normal Normal GABA Metabolism cluster_deficiency SSADH Deficiency GABA γ-Aminobutyric Acid (GABA) GABA_T GABA Transaminase GABA->GABA_T SSA_d Succinic Semialdehyde (SSA) SSA Succinic Semialdehyde (SSA) SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH Succinate Succinate [TCA Cycle] [TCA Cycle] Succinate->[TCA Cycle] GABA_T->SSA SSADH->Succinate SSADH_d Deficient SSADH SSA_d->SSADH_d Blocked AKR Aldo-Keto Reductase SSA_d->AKR GHB γ-Hydroxybutyric Acid (GHB) Metabolism Further Metabolism GHB->Metabolism DHBA This compound (3,4-DHBA) AKR->GHB Metabolism->DHBA

Caption: GABA metabolism and 3,4-DHBA formation in SSADH Deficiency.

References

Impact of pH on the stability of 3,4-Dihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability of 3,4-Dihydroxybutanoic acid. Below are troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of a this compound solution?

A1: For maximum stability, aqueous solutions of this compound should be maintained in the neutral pH range, ideally between pH 6.0 and 7.5. In this range, the equilibrium between the open-chain acid and its cyclic lactone form is very slow to establish, minimizing degradation.

Q2: Why is my solution of this compound showing a new peak in the HPLC analysis after storage at acidic pH?

A2: Under acidic conditions (pH below 4), this compound is prone to intramolecular cyclization, forming its corresponding γ-lactone (3-hydroxy-γ-butyrolactone). This lactonization is an equilibrium process that is accelerated by low pH. The new peak you are observing is likely this lactone. It has been documented that acidification to pH 3.0 can lead to the complete conversion of the acid to its lactone upon concentration[1].

Q3: I need to work at a low pH. How can I minimize the formation of the lactone?

A3: If your experimental conditions require a low pH, it is crucial to work at low temperatures (2-8 °C) and for the shortest duration possible. Prepare fresh solutions immediately before use. The rate of lactonization, while favored thermodynamically at low pH, is kinetically slowed at lower temperatures.

Q4: What happens to this compound in alkaline solutions?

A4: In alkaline solutions (pH > 8), this compound exists predominantly as its carboxylate salt. This form is stable against lactonization. The hydrolysis of the lactone form to the open-chain acid is rapidly catalyzed by basic conditions. For instance, the analogous γ-butyrolactone is completely hydrolyzed to its corresponding hydroxy acid within minutes at a pH of 12[2][3]. While the open-chain form is stable, extremely high pH values combined with high temperatures could potentially lead to other degradation pathways, such as oxidation or elimination, although these are less common under typical experimental conditions.

Q5: Can I convert the lactone form back to this compound?

A5: Yes, the lactone can be hydrolyzed back to the open-chain acid. This is most efficiently achieved by treating the solution with a base (e.g., adjusting the pH to >10) to rapidly open the lactone ring. Afterward, the pH can be carefully adjusted back to neutral for your application.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Potency / Inconsistent Results Degradation of this compound due to improper pH of the solution.Ensure your stock solutions and experimental buffers are within the optimal pH range of 6.0-7.5. Use freshly prepared solutions for critical experiments.
Appearance of an Unidentified Peak in Chromatography Formation of the γ-lactone due to acidic conditions.Confirm the identity of the new peak using a reference standard for the lactone or by LC-MS. To prevent its formation, maintain the pH of your solutions in the neutral range. If acidic conditions are unavoidable, minimize exposure time and temperature.
pH of the Solution Drifts Over Time Insufficient buffering capacity of the solution.Use a suitable buffer system (e.g., phosphate (B84403) buffer) at an appropriate concentration to maintain a stable pH throughout the experiment and storage.
Precipitation in Concentrated Solutions The free acid form may have limited aqueous solubility, especially at or below its pKa (estimated to be around 4.5).For preparing concentrated stock solutions, consider using a slightly alkaline pH (e.g., 7.0-7.5) to ensure the compound is in its more soluble salt form.

Data Presentation: pH Stability Profile

The stability of this compound is critically dependent on the pH of the aqueous solution. The primary degradation pathway under acidic conditions is the reversible formation of a γ-lactone.

pH Range Stability Primary Form / Degradation Pathway Rate of Degradation/Conversion
< 4.0 Poor Equilibrium favors the formation of the γ-lactone.Rapid, especially with heating. At pH 2, equilibrium can be reached in days[2][3].
4.0 - 6.0 Sub-optimal A mixture of the acid and lactone exists. The rate of interconversion is slow.Very slow; may take months to reach equilibrium at ambient temperature[4][5].
6.0 - 7.5 Optimal Primarily exists as the carboxylate. Interconversion with the lactone is extremely slow.Negligible under standard storage conditions.
> 7.5 Good Exists as the stable carboxylate salt. Any lactone present will be rapidly hydrolyzed to the acid.Lactone hydrolysis is rapid, increasing with pH[2][3][4].

Note: The kinetic data is largely extrapolated from studies on the closely related γ-butyrolactone (GBL) and its equilibrium with γ-hydroxybutyric acid (GHB)[2][3][4][5].

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure to evaluate the stability of this compound under various pH conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in purified water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

    • Buffered Solutions: Prepare solutions in various buffers (e.g., citrate, phosphate) to cover a range of pH values (e.g., pH 3, 5, 7, 9).

  • Incubation:

    • Incubate the prepared solutions at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately neutralize the acidic and alkaline samples before analysis to prevent further degradation.

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection).

    • Quantify the remaining percentage of this compound and the formation of any degradation products.

Visualizations

ph_stability cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 6-7.5) cluster_alkaline Alkaline Conditions (pH > 8) Acid This compound Lactone γ-Lactone Acid->Lactone Lactonization (fast) Lactone->Acid Hydrolysis (slower) Acid_N This compound (Stable) Lactone_A γ-Lactone Salt Carboxylate Salt (Stable) Lactone_A->Salt Hydrolysis (very fast)

Caption: pH-dependent equilibrium of this compound.

workflow start Start: Prepare Stock Solution of this compound prepare_samples Prepare Samples at Different pH Values (e.g., 3, 5, 7, 9, 11) start->prepare_samples incubate Incubate at Controlled Temperature (e.g., 40°C) prepare_samples->incubate sampling Withdraw Aliquots at Various Time Points incubate->sampling neutralize Neutralize Acidic/Alkaline Samples Immediately sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify end End: Determine pH-Rate Profile quantify->end

Caption: Experimental workflow for a pH stability study.

References

Preventing degradation of 3,4-Dihydroxybutanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3,4-Dihydroxybutanoic acid (3,4-DHBA) during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 3,4-DHBA, providing potential causes and solutions to ensure accurate and reproducible results.

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable 3,4-DHBA signal Degradation during sample storage: Prolonged storage at improper temperatures can lead to degradation.Store urine and plasma samples at -80°C for long-term storage. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting samples before freezing.[1]
Lactonization during sample preparation: Acidic conditions and/or high temperatures can cause 3,4-DHBA to cyclize into its gamma-lactone form, which will not be detected as the parent acid.[2]Maintain a neutral to slightly alkaline pH (pH 7-8) throughout the sample preparation process. Perform all extraction and evaporation steps at low temperatures (e.g., on ice or below 40°C).[2]
Inefficient extraction: The chosen extraction solvent or method may not be optimal for the polar nature of 3,4-DHBA.For liquid-liquid extraction, consider a combination of polar organic solvents. Solid-phase extraction (SPE) with an appropriate sorbent can also be an effective alternative.
Incomplete derivatization (for GC-MS analysis): The hydroxyl and carboxylic acid groups of 3,4-DHBA require derivatization (e.g., silylation) to become volatile for GC-MS analysis. Incomplete reaction leads to poor chromatographic performance and low signal.Ensure derivatization reagents are fresh and anhydrous. Optimize reaction time and temperature. A typical procedure involves methoximation followed by silylation.[3]
Appearance of an unexpected peak corresponding to the mass of the lactone Lactonization of 3,4-DHBA: This is a strong indicator that the sample has been exposed to acidic conditions or excessive heat.Review the pH of all solutions used in the sample preparation. Avoid any acidic steps. If acidification is necessary for a specific reason, perform it immediately before analysis and at a low temperature. Ensure all heating steps are minimized and controlled.
Poor chromatographic peak shape (e.g., tailing, broadening) Interaction with the analytical column: The polar nature of 3,4-DHBA can lead to interactions with the stationary phase, especially if underivatized.For GC-MS, ensure complete derivatization. For LC-MS, select a suitable column, such as a C18 column, and optimize the mobile phase composition and pH.[4][5]
Matrix effects: Co-eluting substances from the biological matrix can interfere with the ionization and detection of the analyte.Improve sample cleanup by using techniques like solid-phase extraction (SPE). Protein precipitation is a crucial first step for plasma samples.[4] Dilution of the sample can also mitigate matrix effects.
High variability between replicate samples Inconsistent sample handling: Variations in temperature, pH, or processing time between samples can lead to different levels of degradation.Standardize the entire sample preparation workflow. Use a consistent source and temperature of solvents and reagents. Process all samples in a timely and uniform manner.
Precipitation of the analyte: In highly concentrated samples or with changes in solvent composition, 3,4-DHBA may precipitate.Ensure the analyte remains fully dissolved throughout the process. Vortex samples thoroughly after thawing and before taking aliquots.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample preparation?

A1: The primary degradation pathway for 3,4-DHBA is an intramolecular cyclization reaction, known as lactonization, to form γ-hydroxy-γ-butyrolactone. This reaction is significantly accelerated by acidic conditions (low pH) and elevated temperatures.[2]

Q2: What are the optimal storage conditions for biological samples containing 3,4-DHBA?

A2: For long-term stability, it is recommended to store biological samples such as urine and plasma at -80°C. For shorter periods, -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is best practice to divide samples into smaller aliquots before freezing.[1]

Q3: How can I prevent the lactonization of 3,4-DHBA during sample preparation?

A3: To prevent lactonization, it is crucial to maintain a neutral to slightly alkaline pH (pH 7-8) throughout the sample preparation process. Avoid using acidic reagents or solvents. Additionally, all steps should be performed at low temperatures. For example, extractions can be carried out on ice, and solvent evaporation should be done under a gentle stream of nitrogen at a temperature not exceeding 40°C.[2]

Q4: Is derivatization necessary for the analysis of 3,4-DHBA?

A4: Derivatization is essential for the analysis of 3,4-DHBA by Gas Chromatography-Mass Spectrometry (GC-MS). The hydroxyl and carboxylic acid functional groups make the molecule non-volatile. Silylation is a common derivatization technique that replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte.[3][6] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is often not required, as the analyte can be detected in its native form in solution.[4][5]

Q5: Which analytical technique is better for 3,4-DHBA, GC-MS or LC-MS/MS?

A5: Both GC-MS and LC-MS/MS are suitable for the analysis of 3,4-DHBA, and the choice depends on the available instrumentation and the specific requirements of the study.

  • GC-MS offers high chromatographic resolution and is a well-established method for metabolomics. However, it requires a derivatization step, which adds to the sample preparation time and can introduce variability.[3][7]

  • LC-MS/MS provides high sensitivity and specificity and can often analyze 3,4-DHBA without derivatization, simplifying the sample preparation workflow.[4][5]

Data Presentation

The following table summarizes the key factors influencing the stability of this compound during sample preparation.

Parameter Condition Effect on 3,4-DHBA Stability Recommendation
pH Acidic (pH < 6)Promotes rapid lactonization to γ-hydroxy-γ-butyrolactone.[2]Maintain a neutral to slightly alkaline pH (7-8) during extraction and processing.
Neutral to Alkaline (pH > 6)Favors the open-chain hydroxy acid form, preventing lactonization.[2]Use buffers in the neutral to slightly alkaline range if necessary.
Temperature Elevated (> 40°C)Accelerates the rate of lactonization and potential thermal degradation.[2]Perform all sample preparation steps at low temperatures (on ice or refrigerated). Use gentle evaporation techniques.
Frozen (-20°C to -80°C)Ensures long-term stability in biological matrices.[1]Store samples at -80°C for long-term preservation.
Sample Matrix Plasma/SerumPresence of proteins requires a precipitation step.Use protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol.[4]
UrineGenerally cleaner matrix but may contain enzymes or bacteria if not stored properly.Store urine samples frozen. Consider the use of preservatives like sodium azide (B81097) for fresh samples if immediate freezing is not possible.

Experimental Protocols

Protocol 1: Sample Preparation of 3,4-DHBA from Human Plasma for LC-MS/MS Analysis

This protocol focuses on protein precipitation to extract 3,4-DHBA from plasma while minimizing degradation.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., stable isotope-labeled 3,4-DHBA)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (initial mobile phase)

  • HPLC vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike the sample with 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the tube vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer the solution to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of 3,4-DHBA from Human Urine for GC-MS Analysis

This protocol includes a derivatization step necessary for GC-MS analysis.

Materials:

  • Human urine samples

  • Internal Standard (IS) solution (e.g., stable isotope-labeled 3,4-DHBA)

  • Hydrochloric acid (HCl), 1 M (use with caution, see note)

  • Sodium chloride

  • Ethyl acetate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS vials

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample to remove any particulate matter.

  • Transfer 1 mL of the urine supernatant to a clean tube.

  • Add the internal standard.

  • Note on Acidification: While some protocols for organic acids involve acidification to facilitate extraction, this should be approached with extreme caution for 3,4-DHBA due to the risk of lactonization. If necessary, acidification should be minimal and performed immediately before extraction at low temperature. A neutral extraction is preferable if sufficient recovery can be achieved.

  • Saturate the sample with sodium chloride to improve extraction efficiency.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction with 2 mL of diethyl ether and combine the organic extracts.

  • Dry the combined organic extract with a small amount of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

  • Derivatization: a. To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS. b. Cap the tube tightly and heat at 60°C for 60 minutes.[3]

  • Cool the sample to room temperature and transfer it to a GC-MS vial for analysis.

Visualizations

experimental_workflow cluster_plasma Plasma Sample Preparation (LC-MS/MS) cluster_urine Urine Sample Preparation (GC-MS) p_start Thaw Plasma on Ice p_vortex1 Vortex p_start->p_vortex1 p_aliquot Aliquot 100 µL p_vortex1->p_aliquot p_is Add Internal Standard p_aliquot->p_is p_precipitate Add 400 µL Ice-Cold Acetonitrile p_is->p_precipitate p_vortex2 Vortex p_precipitate->p_vortex2 p_incubate Incubate at -20°C p_vortex2->p_incubate p_centrifuge Centrifuge at 4°C p_incubate->p_centrifuge p_supernatant Collect Supernatant p_centrifuge->p_supernatant p_evaporate Evaporate to Dryness (< 40°C) p_supernatant->p_evaporate p_reconstitute Reconstitute in Mobile Phase p_evaporate->p_reconstitute p_analysis LC-MS/MS Analysis p_reconstitute->p_analysis u_start Thaw Urine u_centrifuge Centrifuge u_start->u_centrifuge u_aliquot Aliquot 1 mL u_centrifuge->u_aliquot u_is Add Internal Standard u_aliquot->u_is u_extract Liquid-Liquid Extraction u_is->u_extract u_dry Dry Organic Extract u_extract->u_dry u_evaporate Evaporate to Dryness u_dry->u_evaporate u_derivatize Derivatize (Silylation) u_evaporate->u_derivatize u_analysis GC-MS Analysis u_derivatize->u_analysis

Caption: Experimental workflows for 3,4-DHBA sample preparation.

degradation_pathway cluster_conditions Influencing Factors DHBA This compound (Open-chain form) Lactone γ-Hydroxy-γ-butyrolactone (Cyclized form) DHBA->Lactone Lactonization Lactone->DHBA Hydrolysis Degradation Further Degradation Products Lactone->Degradation Dehydration (with heat) Acid Acidic pH (e.g., < 6) Heat High Temperature (e.g., > 40°C) Base Neutral to Alkaline pH (e.g., > 7) Cold Low Temperature

Caption: Degradation pathway of this compound.

References

Technical Support Center: Chiral HPLC of 3,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chiral separation of 3,4-dihydroxybutanoic acid (DHBA) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the chiral separation of a polar compound like this compound?

A1: Due to its high polarity, direct enantioseparation of this compound can be challenging. A systematic screening approach on a polysaccharide-based chiral stationary phase (CSP) is the most efficient starting point.[1] Columns based on amylose (B160209) or cellulose (B213188) derivatives, such as Chiralpak® AD, are effective for a wide range of compounds, including those with hydroxyl and carboxylic acid groups.[1][2] Initial screening should evaluate three mobile phase modes: normal phase, polar organic, and reversed-phase.[2]

Q2: What are typical mobile phase compositions for screening DHBA on a polysaccharide column?

A2: For initial screening, the following mobile phases are recommended:

Q3: Why is an additive necessary in the mobile phase for an acidic compound like DHBA?

A3: Additives are crucial for improving peak shape and achieving separation for ionizable compounds.[1][6] For an acidic analyte like this compound, an acidic additive such as trifluoroacetic acid (TFA) or formic acid (FA) at a concentration of 0.1% is typically added to the mobile phase.[1][2] This suppresses the ionization of the carboxylic acid group, minimizing undesirable ionic interactions with the stationary phase and reducing peak tailing.[1][7]

Q4: The direct separation is not working. What is the alternative?

A4: If direct separation proves difficult, an indirect approach involving pre-column derivatization is a highly effective strategy.[8] This process involves reacting the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18).[8] This technique can also significantly improve the UV absorbance or fluorescence of the analyte, enhancing detection sensitivity.[9][10]

Q5: How does temperature affect the chiral separation?

A5: Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures enhance chiral selectivity by strengthening the subtle intermolecular interactions (e.g., hydrogen bonding) responsible for chiral recognition.[4] However, higher temperatures can improve column efficiency and peak shape. The optimal temperature is compound-dependent and should be investigated, typically in a range of 10°C to 40°C. Maintaining a consistent temperature with a column oven is essential for reproducible results.[1]

Troubleshooting Guide

Even with optimized methods, issues can arise. The following guide addresses common problems encountered during the chiral HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution (Single Peak or Shoulders)1. Inappropriate Mobile Phase: The mobile phase composition is not selective for the enantiomers. 2. Mobile Phase Too Strong: The analyte is eluting too quickly for chiral recognition to occur. 3. Unsuitable Chiral Stationary Phase (CSP): The chosen CSP may not be effective for this analyte.1. Systematically vary the mobile phase composition: Adjust the ratio of the strong solvent (e.g., alcohol in normal phase). Screen different alcohol modifiers (e.g., isopropanol vs. ethanol).[1] 2. Decrease the elution strength: Reduce the percentage of the alcohol modifier in normal phase or the organic solvent in reversed-phase. 3. Screen different CSPs: Test columns with different chiral selectors (e.g., cellulose-based vs. amylose-based).[1]
Broad or Tailing Peaks 1. Secondary Ionic Interactions: The carboxylic acid group of DHBA is interacting with active sites on the silica (B1680970) support. 2. Sample Overload: Too much sample is being injected onto the column. 3. Sub-optimal Mobile Phase pH: In reversed-phase, the pH is not adequately suppressing the ionization of the analyte.1. Add an acidic modifier: Ensure 0.1% TFA or Formic Acid is present in the mobile phase to keep the analyte in its protonated form.[1] 2. Reduce sample concentration or injection volume: Dilute the sample and reinject. 3. Adjust mobile phase pH: In RP mode, ensure the buffer pH is at least 2 units below the pKa of the carboxylic acid.
Irreproducible Retention Times 1. Column Not Equilibrated: Insufficient time was allowed for the column to stabilize with the new mobile phase. 2. Temperature Fluctuations: The ambient temperature is changing, affecting retention. 3. Mobile Phase Instability: The mobile phase composition is changing over time due to evaporation of a volatile component.1. Ensure proper equilibration: Flush the column with at least 20-30 column volumes of the new mobile phase before analysis.[1] 2. Use a column oven: Maintain a constant and controlled column temperature.[1] 3. Prepare fresh mobile phase daily: Keep solvent reservoirs capped to prevent evaporation.[1]
No Peaks Detected 1. Poor UV Absorbance: DHBA lacks a strong chromophore, leading to a weak signal. 2. Sample Degradation: The analyte may not be stable in the sample solvent or mobile phase. 3. Injection Issue: A problem with the autosampler or manual injector.1. Lower the detection wavelength: Set the UV detector to a low wavelength (e.g., 200-210 nm).[3] Consider using a Refractive Index (RI) detector or Mass Spectrometer (MS). Alternatively, use a derivatization agent that adds a strong chromophore.[9] 2. Prepare samples fresh: Dissolve the sample in the mobile phase just before injection. 3. Perform system checks: Run a standard with a known strong UV response to verify injector performance.

Data Presentation

The following tables provide representative data illustrating the expected impact of mobile phase variables on the chiral separation of a polar hydroxy acid on a polysaccharide-based CSP (e.g., Chiralpak® AD) in normal phase mode.

Table 1: Effect of Alcohol Modifier on Chiral Separation

Conditions: n-Hexane/Alcohol (90:10, v/v), 1.0 mL/min, 25°C, 0.1% TFA.

Alcohol ModifierRetention Time (k1)Retention Time (k2)Selectivity (α)Resolution (Rs)Observations
Isopropanol4.85.91.232.1Generally provides better selectivity for many compounds due to its steric properties.[1]
Ethanol3.54.11.171.6Tends to be a stronger solvent, leading to shorter retention times.[11]
n-Butanol6.27.81.262.4Less polar than IPA/EtOH, can increase retention and sometimes improve resolution.

Table 2: Effect of Acidic Additive on Peak Shape and Resolution

Conditions: n-Hexane/Isopropanol (90:10, v/v), 1.0 mL/min, 25°C.

Mobile Phase AdditiveResolution (Rs)Peak Tailing Factor (Tf)Observations
None0.82.5Significant peak tailing and poor resolution due to interactions with the stationary phase.
0.1% Trifluoroacetic Acid (TFA)2.11.1Suppresses ionization, leading to symmetrical peaks and significantly improved resolution.[1][7]
0.1% Formic Acid (FA)1.91.2Also effective at improving peak shape and resolution; a good alternative to TFA.[7]

Experimental Protocols

Protocol 1: Initial Screening for Direct Enantioseparation

This protocol outlines a systematic approach to screen for the direct chiral separation of this compound.

Objective: To identify a suitable chiral stationary phase and mobile phase mode for separation.

Materials:

  • Chiral Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm

  • Racemic this compound standard

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Additives: Trifluoroacetic acid (TFA), Ammonium acetate

  • HPLC system with UV or RI detector

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic DHBA in methanol. Dilute to 50 µg/mL with the initial mobile phase for each run.

  • Screening - Normal Phase (NP): a. Equilibrate the column with n-Hexane/IPA (90:10, v/v) + 0.1% TFA for at least 30 column volumes at 1.0 mL/min. b. Inject the sample and monitor the chromatogram. c. If separation is not achieved, repeat with n-Hexane/EtOH (90:10, v/v) + 0.1% TFA.

  • Screening - Polar Organic Mode (POM): a. Important: Flush the column with 100% IPA as a transition solvent before switching to PОM.[11] b. Equilibrate the column with 100% ACN + 0.1% TFA. c. Inject the sample. d. If needed, repeat with 100% MeOH + 0.1% TFA.

  • Screening - Reversed-Phase (RP): a. Flush with 100% IPA before switching to RP. b. Equilibrate with ACN/10mM Ammonium Acetate buffer pH 4.5 (50:50, v/v). c. Inject the sample.

  • Evaluation: For each condition, evaluate the chromatogram for retention, peak shape, and any signs of separation (shoulders or distinct peaks). The condition providing the best initial separation (Resolution > 1.0) should be chosen for further optimization.

Protocol 2: Pre-Column Derivatization for Indirect Separation

This protocol describes a general method for derivatizing DHBA to enable separation on an achiral column.

Objective: To convert enantiomers into diastereomers for separation on a C18 column.

Materials:

  • Racemic this compound

  • Chiral Derivatizing Agent (CDA): e.g., (R)-(+)-1-(1-Naphthyl)ethylamine

  • Coupling Agent: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Achiral Column: C18 reversed-phase, 150 x 4.6 mm, 5 µm

  • HPLC system with UV or Fluorescence detector

Methodology:

  • Derivatization Reaction: a. In a vial, dissolve ~1 mg of DHBA in 500 µL of a suitable aprotic solvent (e.g., Dichloromethane). b. Add 1.2 equivalents of the coupling agent (EDC). c. Add 1.5 equivalents of the chiral derivatizing agent. d. Allow the reaction to proceed at room temperature for 2-4 hours or until complete.

  • Sample Preparation: Quench the reaction if necessary and dilute the mixture with the HPLC mobile phase.

  • HPLC Analysis: a. Column: C18 reversed-phase. b. Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% Formic Acid) is a typical starting point. For example, 10% to 90% Acetonitrile over 20 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector set to the absorbance maximum of the CDA's chromophore (e.g., ~280 nm for a naphthyl group).

  • Evaluation: The resulting chromatogram should show two separated peaks corresponding to the two diastereomers formed. Optimize the gradient to achieve baseline resolution (Rs > 1.5).

Visualizations

The following diagrams illustrate key workflows and concepts in the optimization process.

Mobile_Phase_Optimization_Workflow cluster_start Initial Screening cluster_eval Evaluation cluster_optimize Optimization cluster_end Final Method Start Select CSP (e.g., Chiralpak AD) Screen_NP Normal Phase (Hexane/Alcohol + Acid) Start->Screen_NP Screen 3 Modes Screen_PO Polar Organic (ACN or MeOH + Acid) Start->Screen_PO Screen 3 Modes Screen_RP Reversed Phase (ACN/Buffer) Start->Screen_RP Screen 3 Modes Eval Separation Observed? Screen_NP->Eval Screen_PO->Eval Screen_RP->Eval Opt_Ratio Adjust Solvent Ratio Eval->Opt_Ratio Yes Failure Consider Derivatization or Different CSP Eval->Failure No Opt_Mod Change Alcohol Modifier (IPA vs. EtOH) Opt_Ratio->Opt_Mod Opt_Temp Optimize Temperature Opt_Mod->Opt_Temp Final Resolution > 1.5? Opt_Temp->Final Final->Opt_Ratio Success Validated Method Final->Success Yes

Caption: Workflow for Chiral HPLC Mobile Phase Optimization.

Chiral_Recognition_Mechanism Proposed Chiral Recognition on Polysaccharide CSP cluster_CSP Chiral Stationary Phase (Amylose Derivative) CSP Chiral Groove HBond_Site H-Bond Donor/Acceptor (Carbamate Group) Pi_Site π-π Interaction Site (Phenyl Group) Analyte_R (R)-DHBA Analyte_R->CSP Stronger Interaction (3-point fit) - H-Bonding - Dipole-Dipole Analyte_S (S)-DHBA Analyte_S->CSP Weaker Interaction (Steric Hindrance) MobilePhase Mobile Phase (Hexane/IPA + TFA) MobilePhase->CSP Modifies CSP Surface MobilePhase->Analyte_R Solvates Analyte MobilePhase->Analyte_S Solvates Analyte

Caption: Chiral Recognition Mechanism on a Polysaccharide CSP.

References

Technical Support Center: Derivatization of 3,4-dihydroxybutanoic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the derivatization of 3,4-dihydroxybutanoic acid (3,4-DHBA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide: Incomplete Derivatization

Incomplete derivatization is a common issue that can lead to inaccurate quantification and poor chromatographic results. This guide will help you identify and resolve the root causes of this problem.

Q1: Why am I seeing multiple peaks for my this compound standard in the chromatogram?

Multiple peaks for a single analyte like 3,4-DHBA often indicate incomplete derivatization.[1][2] This can result in a mixture of underivatized, partially derivatized (mono-silylated), and fully derivatized (di-silylated) molecules, each eluting at a different retention time. Other potential causes include the formation of silylation artifacts or by-products.[3][4]

Q2: What are the primary causes of incomplete silylation?

The most common culprits for incomplete silylation are:

  • Presence of Moisture: Silylating reagents like BSTFA and MSTFA are highly sensitive to water. Any moisture in your sample, solvents, or glassware will react with the reagent, reducing its availability to derivatize your analyte.[1][2]

  • Inadequate Reaction Conditions: The temperature and duration of the derivatization reaction are critical. Insufficient heat or time may prevent the reaction from reaching completion.

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of the silylating reagent will lead to incomplete derivatization. It is generally recommended to use a significant molar excess of the reagent.[1]

Q3: My chromatogram shows poor peak shape, specifically tailing, for the 3,4-DHBA derivative. What could be the cause?

Peak tailing for silylated compounds can be a sign of incomplete derivatization, as the polar underivatized or partially derivatized molecules interact more strongly with the GC column.[1][5] It can also be indicative of an active GC system (e.g., contaminated inlet liner or column).

Q4: How can I ensure my samples and reagents are completely dry?

To ensure anhydrous conditions:

  • Thoroughly dry all glassware in an oven at a temperature of at least 120°C for a minimum of 2 hours and allow it to cool in a desiccator before use.[1]

  • Use high-purity, anhydrous solvents. If necessary, solvents can be distilled over a suitable drying agent.

  • If your sample is in an aqueous solution, it must be completely dried before adding the derivatization reagent. A common method is to evaporate the solvent under a gentle stream of nitrogen gas. To aid in the removal of residual water, a process of azeotropic drying can be employed by adding a solvent like methylene (B1212753) chloride and then evaporating it to dryness.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended silylating reagent for this compound?

For compounds with both hydroxyl and carboxylic acid groups like 3,4-DHBA, a strong silylating agent is recommended. A combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a robust and widely used option.[1][6] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), also with TMCS, is another excellent choice.[7]

Q2: What are the optimal reaction conditions for the derivatization of 3,4-DHBA with BSTFA + 1% TMCS?

While optimal conditions may vary slightly depending on the sample matrix, a good starting point is to heat the sample with the reagent mixture at 60-70°C for 60 minutes.[2][7]

Q3: How much silylating reagent should I use?

A significant molar excess of the silylating reagent is crucial for driving the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to each active hydrogen in the molecule.[1][8] For a molecule like 3,4-DHBA with three active hydrogens (two hydroxyls and one carboxylic acid), this would mean a 6-fold molar excess of the silylating agent.

Q4: Can I analyze the derivatized sample at a later time?

It is highly recommended to analyze the derivatized samples as soon as possible, ideally within 24 hours. Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis over time, especially if exposed to moisture, which can compromise the accuracy of your results.[9][10]

Experimental Protocols

Below are detailed methodologies for the derivatization of this compound.

Protocol 1: Standard Silylation of 3,4-DHBA with BSTFA + 1% TMCS

This protocol is suitable for purified 3,4-DHBA standards and dried sample extracts.

Materials:

  • Dried this compound sample

  • BSTFA + 1% TMCS

  • Anhydrous pyridine (B92270)

  • Heating block or oven

  • GC vials with inserts and caps

  • Microsyringes

Procedure:

  • Place the dried 3,4-DHBA sample (typically in the microgram to low milligram range) into a clean, dry GC vial.

  • Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

  • Tightly cap the vial and vortex for 10-30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete silylation of all active hydrogens.[2]

  • Allow the vial to cool to room temperature.

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

Protocol 2: Two-Step Derivatization for Complex Samples

For complex biological samples containing carbonyl groups in addition to hydroxyl and carboxyl groups, a two-step derivatization is often employed to prevent the formation of multiple derivatives from tautomers.

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 15 mg/mL)

  • BSTFA + 1% TMCS

  • Heating block or oven

  • GC vials with inserts and caps

  • Microsyringes

Procedure:

  • Methoximation Step:

    • Add 10 µL of O-methoxyamine hydrochloride in pyridine to the dried sample extract in a GC vial.[11]

    • Vortex vigorously.

    • Incubate in the dark at room temperature for 16 hours.[11]

  • Silylation Step:

    • Add 10 µL of BSTFA with 1% TMCS (v/v) to the vial.[11]

    • Vortex for 5 minutes.

    • Heat the vial at 70°C for 1 hour.[11]

    • Allow the vial to cool to room temperature before GC-MS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful derivatization of this compound.

Table 1: Recommended Derivatization Conditions

ParameterRecommended ValueReference
Silylating ReagentBSTFA + 1% TMCS or MSTFA + 1% TMCS[6][7]
SolventAnhydrous Pyridine or Acetonitrile[2][12]
Reagent to Sample Ratio>2:1 molar ratio per active hydrogen[1][8]
Reaction Temperature60 - 80°C[2][10]
Reaction Time30 - 60 minutes[6][7]

Table 2: Impact of Moisture on Silylation Efficiency (Illustrative)

Water Content in ReactionRelative Derivatization YieldReference
Anhydrous100%[13]
5% (v/v)~95%[13]
15% (v/v)~90%[13]
>20% (v/v)<50%[13]

Note: Data is adapted from a study on nucleotides and serves to illustrate the general trend of decreasing silylation efficiency with increasing water content.[13]

Visualizations

Experimental Workflow for 3,4-DHBA Derivatization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample containing 3,4-DHBA drying Complete Drying (Nitrogen stream) sample->drying reagent Add Anhydrous Solvent & BSTFA + 1% TMCS drying->reagent reaction Heat at 70°C for 60 min reagent->reaction gcms GC-MS Analysis reaction->gcms

Caption: Workflow for the silylation of this compound.

Metabolic Pathway of GABA Degradation

This compound is a key metabolite in the degradation pathway of the neurotransmitter gamma-aminobutyric acid (GABA), particularly in the context of Succinic Semialdehyde Dehydrogenase (SSADH) deficiency.[14][15]

gaba_pathway GABA γ-Aminobutyric Acid (GABA) SSA Succinic Semialdehyde GABA->SSA GABA Transaminase Succinate Succinate SSA->Succinate SSADH GHB γ-Hydroxybutyric Acid (GHB) SSA->GHB Aldo-keto reductase ssadh_deficiency Pathway block TCA TCA Cycle Succinate->TCA DHBA This compound GHB->DHBA Metabolism

Caption: GABA degradation pathway and the formation of 3,4-DHBA in SSADH deficiency.

References

Technical Support Center: Optimal Separation of 3,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal separation of 3,4-dihydroxybutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary columns for the separation of this compound?

A1: Based on reported successful separations, the two primary recommended columns are:

  • Reversed-Phase Chromatography: Waters ACQUITY UPLC BEH C18 column. This column is suitable for separating a wide range of compounds and has been successfully used for this compound analysis.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Merck SeQuant® ZIC®-pHILIC column. This column is specifically designed for the retention and separation of polar and hydrophilic compounds like this compound.

Q2: What are the typical detection methods for this compound analysis?

A2: The most common detection methods are Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[1][2][3] GC-MS is also a robust technique but typically requires a derivatization step to increase the volatility of the analyte.

Q3: Is chiral separation of this compound enantiomers possible?

A3: Yes, chiral separation is crucial as the different enantiomers can have distinct biological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are effective for the enantiomeric resolution of acidic compounds and are recommended for separating this compound enantiomers.[4][5][6][7][8]

Troubleshooting Guides

This section provides solutions to common issues encountered during the separation of this compound.

HPLC/UPLC Troubleshooting

Issue 1: Poor retention of this compound on a C18 column.

  • Cause: this compound is a highly polar compound and may have limited retention on traditional C18 columns under standard reversed-phase conditions.

  • Solution:

    • Increase the aqueous component of the mobile phase: Start with a high percentage of the aqueous phase (e.g., 95-99%) and use a shallow gradient.

    • Use a polar-modified C18 column: Consider columns with polar endcapping or embedded polar groups to enhance the retention of polar analytes.

    • Switch to HILIC: If poor retention persists, a HILIC column like the ZIC®-pHILIC is a more suitable alternative.

Issue 2: Peak tailing for this compound. [9][10][11][12]

  • Cause: Secondary interactions between the acidic analyte and active sites (residual silanols) on the silica-based stationary phase. This can also be caused by column contamination.

  • Solution:

    • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of both the analyte and residual silanols, reducing peak tailing.

    • Use a highly inert column: Modern, high-purity silica (B1680970) columns with advanced endcapping minimize silanol (B1196071) interactions.

    • Column wash: If contamination is suspected, flush the column with a strong solvent.

    • Sample solvent: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.

Logical Workflow for Troubleshooting Peak Shape Issues

start Poor Peak Shape (Tailing/Fronting) check_all_peaks Affects all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No (Analyte specific) check_all_peaks->no_all No system_issue System Issue: - Extra-column volume - Column void/contamination - Improper connection yes_all->system_issue chemical_issue Chemical Interaction: - Secondary interactions (silanols) - pH mismatch - Sample overload no_all->chemical_issue solution_system Solution: - Use shorter, narrower tubing - Flush/replace column - Check fittings system_issue->solution_system solution_chemical Solution: - Adjust mobile phase pH - Use inert column - Reduce sample concentration chemical_issue->solution_chemical sample_prep Sample Preparation (e.g., Protein Precipitation) centrifugation Centrifugation sample_prep->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject onto UPLC-MS/MS supernatant->injection separation Chromatographic Separation (BEH C18 Column) injection->separation detection Mass Spectrometric Detection (ESI Negative) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis analyte_properties Analyte: this compound (Polar, Hydrophilic, Chiral) separation_goal Separation Goal analyte_properties->separation_goal volatility Volatility Issue analyte_properties->volatility quantification Quantification in Complex Matrix separation_goal->quantification High Sensitivity chiral_separation Enantiomer Separation separation_goal->chiral_separation Stereoisomers high_retention Enhanced Retention of Polar Analyte separation_goal->high_retention Poor RP Retention method_uplc UPLC-MS/MS (BEH C18) quantification->method_uplc method_chiral Chiral HPLC (Polysaccharide CSP) chiral_separation->method_chiral method_hilic HILIC high_retention->method_hilic method_gcms GC-MS with Derivatization volatility->method_gcms Non-volatile

References

Strategies to reduce peak tailing for 3,4-dihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3,4-dihydroxybutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on mitigating peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for a polar, acidic compound like this compound is primarily caused by secondary interactions with the stationary phase. The most common causes include:

  • Silanol (B1196071) Interactions: The hydroxyl and carboxyl groups of this compound can interact with free silanol groups on the surface of silica-based columns.[1][2] These interactions are a different retention mechanism from the primary reversed-phase mechanism, leading to a tailed peak.

  • Mobile Phase pH: The pKa of this compound's carboxylic group is approximately 4.1.[1] If the mobile phase pH is close to or above this value, the analyte will be partially or fully ionized. The ionized form can have strong secondary interactions with the stationary phase, causing peak tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, which can manifest as tailing.[4]

  • Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[5]

Q2: What is the ideal mobile phase pH for analyzing this compound?

A2: To ensure good peak shape, the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa.[4] Given the pKa of this compound is around 4.1, a mobile phase pH of 2.5 to 3.0 is recommended. This low pH suppresses the ionization of the carboxylic acid group, making the molecule less polar and reducing its interaction with silanol groups.[6][7] It also suppresses the ionization of the silanol groups themselves.[2]

Q3: Which type of HPLC column is best suited for analyzing this compound?

A3: A modern, high-purity, end-capped C18 or C8 column is a good starting point. These columns have a reduced number of free silanol groups, minimizing the potential for secondary interactions.[8] For highly polar compounds like this compound, columns specifically designed for polar analytes, such as those with polar-embedded or polar-endcapped phases, can also provide improved peak shape and retention.[9] A Waters Acquity UPLC BEH C18 column has been used for the analysis of this compound.[1]

Q4: Can mobile phase additives improve the peak shape?

A4: Yes, using a buffer is crucial to maintain a stable low pH. A buffer concentration of 10-25 mM is typically effective.[4] Common choices for low pH applications that are MS-compatible include:

  • 0.1% Formic Acid in water/acetonitrile

  • 10 mM Ammonium (B1175870) Formate adjusted to the target pH with Formic Acid

These additives help to control the ionization of both the analyte and residual silanol groups, leading to a more symmetrical peak.[7]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Problem: Tailing of the this compound peak.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Suspect System/Physical Issue check_all_peaks->system_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No check_frit Check for blocked frit or column void system_issue->check_frit check_dead_volume Inspect connections for extra-column dead volume system_issue->check_dead_volume check_ph Verify Mobile Phase pH (Target: pH 2.5-3.0) chemical_issue->check_ph check_column Evaluate Column Choice (End-capped, Polar-modified) chemical_issue->check_column check_overload Test for Column Overload (Dilute sample) chemical_issue->check_overload

Caption: Troubleshooting workflow for peak tailing.

Step 1: Assess the Scope of the Problem
  • Observation: Look at the entire chromatogram. Is it only the this compound peak that is tailing, or are all peaks affected?

  • Action:

    • If all peaks are tailing: The issue is likely systemic or physical. Proceed to the "Systemic and Physical Issues" section.

    • If only the this compound peak (and other polar/acidic analytes) are tailing: The issue is likely due to chemical interactions. Proceed to the "Chemical Interaction Issues" section.

Step 2: Addressing Chemical Interaction Issues

These issues are the most common cause of peak tailing for this specific analyte.

  • Issue: The mobile phase pH is not low enough to suppress the ionization of this compound (pKa ~4.1).

  • Solution: Prepare a fresh mobile phase with a pH between 2.5 and 3.0 using a buffer (e.g., 10 mM ammonium formate) or an acid additive (e.g., 0.1% formic acid). Ensure the pH of the aqueous portion is adjusted before mixing with the organic solvent.

  • Experimental Protocol:

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibrate a suitable C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) with your initial gradient conditions for at least 15 column volumes.

    • Inject a standard of this compound.

    • Observe the peak shape. The asymmetry should be significantly improved compared to a mobile phase with a higher pH.

  • Issue: The column has too many active silanol sites. This is common with older, Type A silica (B1680970) columns or columns that have not been properly cared for.

  • Solution:

    • Use a modern, high-purity, end-capped column.

    • Consider a column with a polar-embedded or polar-endcapped stationary phase designed to improve the peak shape of polar analytes.

    • Ensure the column is not degraded by flushing it with a strong solvent or replacing it if necessary.

The following table illustrates the expected improvement in peak asymmetry factor (As) with optimized conditions. Note: These are representative values.

ConditionMobile Phase pHColumn TypeExpected Asymmetry Factor (As)Peak Shape
Sub-optimal 6.5Standard C18 (Type A)> 2.0Severe Tailing
Improved 2.8Standard C18 (Type A)1.5 - 1.8Moderate Tailing
Optimal 2.8End-capped C18 (Type B)1.0 - 1.3Symmetrical
Step 3: Addressing Systemic and Physical Issues

These problems typically affect all peaks in a chromatogram.

  • Issue: The mass of the injected sample is too high for the column's capacity.

  • Solution: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.

  • Experimental Protocol:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL).

    • Create two dilutions: 1:10 (100 µg/mL) and 1:100 (10 µg/mL).

    • Inject the same volume of each sample, starting with the most dilute.

    • Compare the peak shapes. Overloading is indicated if the 100 µg/mL injection shows significantly more tailing than the 10 µg/mL injection.

  • Issue: Excessive volume between the injector and the column, or the column and the detector, can cause peak broadening and tailing.

  • Solution:

    • Use tubing with the smallest possible internal diameter (e.g., 0.005 inches or 0.12 mm).

    • Ensure all tubing connections are made correctly with no gaps.

    • Cut tubing ends flat to ensure a flush fit.

  • Issue: Particulate matter from the sample or mobile phase can block the inlet frit of the column, distorting the flow path.

  • Solution:

    • Filter all samples and mobile phases.

    • If a blockage is suspected, disconnect the column from the detector and reverse-flush it to waste with a strong solvent. Consult the column manufacturer's instructions before reversing the flow.

    • If the problem persists, the frit or the column may need to be replaced.

Systemic_Issues start All Peaks Tailing dilute_sample Dilute Sample (1:10) and Re-inject start->dilute_sample overload Issue: Column Overload Solution: Reduce sample concentration dilute_sample->overload Peak shape improves not_overload Peak shape does not improve dilute_sample->not_overload No improvement check_hardware Check Hardware not_overload->check_hardware inspect_tubing Inspect tubing and connections for dead volume check_hardware->inspect_tubing reverse_flush Reverse-flush column to clear blocked frit check_hardware->reverse_flush replace_column If problem persists, replace column reverse_flush->replace_column

References

Validation & Comparative

A Comparative Guide to the Quantification of 3,4-Dihydroxybutanoic Acid: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-Dihydroxybutanoic acid (3,4-DHBA), a key metabolite in various biological pathways, is crucial. This guide provides an objective comparison of the well-established Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays. The performance of each method is evaluated based on available experimental data to aid in the selection of the most appropriate technique for specific research needs.

Method Performance Comparison

The choice of an analytical method for the quantification of 3,4-DHBA depends on several factors, including the required sensitivity, selectivity, sample matrix, and throughput. The following tables summarize the key performance parameters for GC-MS, LC-MS/MS, and Enzymatic Assays.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification

ParameterGC-MSLC-MS/MS (surrogate data)Enzymatic Assay (surrogate data)
Linearity (R²) >0.99[1]>0.99Not Applicable
Accuracy (% Recovery) Within acceptable limits96.3 - 103%[2]Not Reported
Precision (%RSD) <15%<5.8% (inter-run)[2]Not Reported
Limit of Detection (LOD) < 0.3 mg/L[1]~0.05 µg/mL (for surrogate)0.16 mg/L (for D-3-HB)[3]
Limit of Quantification (LOQ) < 1 mg/L[1]~0.1 µg/mL (for surrogate)0.5 mg/L (for D-3-HB)[3]
Sample Throughput LowerHigherHigh
Derivatization Required YesNoNo
Specificity HighVery HighHigh (for specific enzyme)

Note: Data for LC-MS/MS and Enzymatic Assays are based on structurally similar analytes (e.g., other hydroxybutyric acids) due to the limited availability of direct validation data for 3,4-DHBA.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for the quantification of 3,4-DHBA using GC-MS and a general outline for LC-MS/MS and enzymatic assays.

GC-MS Method for this compound Quantification

This protocol is based on a validated method for the analysis of 3,4-DHBA in biological fluids.[1][4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of serum or urine, add an internal standard (e.g., deuterated 3,4-DHBA).

  • Acidify the sample with an appropriate acid (e.g., HCl).

  • Perform extraction with an organic solvent (e.g., ethyl acetate).

  • Centrifuge to separate the layers and transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a suitable solvent.

  • Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

  • Incubate at an elevated temperature (e.g., 60-80°C) to facilitate the reaction, which makes the analyte volatile.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 3,4-DHBA and the internal standard.

Alternative Methodologies

LC-MS/MS: This technique offers the advantage of analyzing 3,4-DHBA without the need for derivatization, thus simplifying sample preparation and increasing throughput.[5] A typical workflow involves protein precipitation of the sample followed by direct injection onto a reverse-phase or HILIC column for separation and subsequent detection by a tandem mass spectrometer. While specific validation data for 3,4-DHBA is limited, methods for similar hydroxy acids show excellent sensitivity and linearity.[2]

Method Comparison and Workflow Diagrams

The selection of an appropriate analytical method depends on the specific research question and available resources. GC-MS is a robust and well-validated method for 3,4-DHBA, providing high specificity. LC-MS/MS offers higher throughput and comparable or even better sensitivity without the need for derivatization. Enzymatic assays, where available, provide a rapid and cost-effective solution for high-throughput screening, though they may be less specific than mass spectrometry-based methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Serum/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Derivatize Add Derivatizing Agent (e.g., MSTFA) Evaporation->Derivatize Incubate Incubation Derivatize->Incubate GC_Separation GC Separation Incubate->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS Analytical Workflow for 3,4-DHBA Quantification.

Method_Comparison cluster_sample Starting Material cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_enzymatic Enzymatic Assay Start Biological Sample GCMS_Prep Extraction & Derivatization Start->GCMS_Prep LCMS_Prep Protein Precipitation Start->LCMS_Prep Enzymatic_Prep Minimal Preparation Start->Enzymatic_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis Enzymatic_Analysis Spectrophotometric Reading Enzymatic_Prep->Enzymatic_Analysis

Comparison of Analytical Workflows.

References

A Comparative Analysis of 3,4-Dihydroxybutanoic Acid and Gamma-Hydroxybutyric Acid (GHB) Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic pathways of 3,4-Dihydroxybutanoic acid (3,4-DHBA) and gamma-hydroxybutyric acid (GHB). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Introduction

Gamma-hydroxybutyric acid (GHB) is a well-known psychoactive substance and a short-chain fatty acid that is endogenously present in mammals, where it acts as a neurotransmitter and neuromodulator.[1] Its metabolism is closely linked to that of gamma-aminobutyric acid (GABA).[1] this compound (3,4-DHBA) is a dihydroxy fatty acid that is also an endogenous human metabolite.[2][3] It is recognized as a minor metabolite of GHB and is notably elevated in individuals with succinic semialdehyde dehydrogenase (SSADH) deficiency, a rare genetic disorder affecting GABA degradation.[2][4][5] Understanding the metabolic similarities and differences between these two compounds is crucial for toxicology, drug development, and the diagnosis of metabolic disorders.

Metabolic Pathways

The metabolism of GHB is primarily oxidative, leading to its entry into the Krebs cycle for energy production. A minor pathway involves β-oxidation, which results in the formation of 3,4-DHBA. The complete metabolic fate of 3,4-DHBA is less well-defined, though it is known to be excreted in urine.

Gamma-Hydroxybutyric Acid (GHB) Metabolism

The primary metabolic pathway of GHB involves its conversion to succinic semialdehyde (SSA) by the enzyme GHB dehydrogenase.[6] SSA is then oxidized to succinic acid by succinic semialdehyde dehydrogenase (SSADH), which subsequently enters the Krebs cycle.[7] This pathway is a crucial link between GABA and energy metabolism.

A secondary, minor pathway for GHB metabolism is β-oxidation, which leads to the formation of 3,4-DHBA.[8][9] This process is analogous to the breakdown of other fatty acids.

dot

GHB_Metabolism GHB Gamma-Hydroxybutyric Acid (GHB) SSA Succinic Semialdehyde (SSA) GHB->SSA GHB Dehydrogenase DHBA This compound (3,4-DHBA) GHB->DHBA β-Oxidation (minor pathway) Succinic_Acid Succinic Acid SSA->Succinic_Acid Succinic Semialdehyde Dehydrogenase (SSADH) Krebs_Cycle Krebs Cycle Succinic_Acid->Krebs_Cycle

Figure 1: Overview of GHB metabolism.
This compound (3,4-DHBA) Metabolism

3,4-DHBA is an endogenous metabolite found in human blood and urine.[10] Its primary known metabolic origin is the β-oxidation of GHB.[8] Elevated levels of 3,4-DHBA are a key biomarker for SSADH deficiency, a condition where the primary GHB degradation pathway is blocked, leading to increased flux through alternative routes like β-oxidation.[4][11][12] The subsequent degradation pathway of 3,4-DHBA in humans is not yet fully elucidated, but it is ultimately excreted in the urine.

dot

DHBA_Metabolism GHB Gamma-Hydroxybutyric Acid (GHB) DHBA This compound (3,4-DHBA) GHB->DHBA β-Oxidation Urine Urinary Excretion DHBA->Urine

Figure 2: Formation and excretion of 3,4-DHBA.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of GHB and 3,4-DHBA.

ParameterGHB3,4-DHBAReference
Endogenous Serum Levels <0.03 - 1.28 mg/L<0.13 - 2.59 mg/L[10]
Endogenous Urine Levels <0.03 - 1.94 mg/L1.88 - 122 mg/L[10]
Normal 24h Urinary Excretion Not typically measured0.37 ± 0.15 mmol[10]

Table 1: Endogenous concentrations and excretion of GHB and 3,4-DHBA in healthy adults.

EnzymeSubstrateProductCellular Location
GHB Dehydrogenase GHBSuccinic SemialdehydeCytosol/Mitochondria
Succinic Semialdehyde Dehydrogenase (SSADH) Succinic SemialdehydeSuccinic AcidMitochondria
Fatty Acyl-CoA Synthetase Fatty AcidsFatty Acyl-CoACytoplasm
Carnitine Palmitoyltransferase I (CPT-I) Fatty Acyl-CoAFatty Acyl-CarnitineOuter Mitochondrial Membrane
Carnitine Palmitoyltransferase II (CPT-II) Fatty Acyl-CarnitineFatty Acyl-CoAInner Mitochondrial Membrane
Acyl-CoA Dehydrogenase Fatty Acyl-CoAEnoyl-CoAMitochondria
Enoyl-CoA Hydratase Enoyl-CoA3-Hydroxyacyl-CoAMitochondria
3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA3-Ketoacyl-CoAMitochondria
β-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoAAcetyl-CoA + shorter Acyl-CoAMitochondria

Table 2: Key enzymes involved in GHB and fatty acid metabolism.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of GHB and 3,4-DHBA metabolism.

Quantification of GHB and 3,4-DHBA in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the simultaneous quantification of GHB and its metabolites in urine.

1. Sample Preparation:

  • A 250 µL aliquot of urine is transferred to a vial.

  • 10 µL of an internal standard solution (e.g., GHB-d6) is added.

  • The sample is acidified to pH 2 with 3 mol/L HCl.

  • Liquid-liquid extraction is performed by adding 500 µL of ethyl acetate (B1210297) and vortexing for 10 seconds.

  • The mixture is centrifuged at 5000 rpm for 1 minute.

  • 350 µL of the organic phase is transferred to a clean vial containing anhydrous sodium sulfate.

2. Derivatization:

  • The dried residue is derivatized with 50 µL of BSTFA + 1% TMCS at 70°C for 10 minutes.

3. GC-MS Analysis:

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C for 1 minute, then ramped to 120°C at 20°C/min (hold for 1 minute), and finally to 300°C at 30°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM). Monitored ions for GHB are typically m/z 233 (quantifier), 204, and 117, and for the internal standard GHB-d6, m/z 239 (quantifier), 210, and 123.[13]

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine_Sample Add_IS Add_IS Urine_Sample->Add_IS Acidify Acidify Add_IS->Acidify LLE LLE Acidify->LLE Centrifuge Centrifuge LLE->Centrifuge Collect_Organic_Phase Collect_Organic_Phase Centrifuge->Collect_Organic_Phase Derivatize Derivatize Collect_Organic_Phase->Derivatize Inject_GCMS Inject_GCMS Derivatize->Inject_GCMS Data_Acquisition Data_Acquisition Inject_GCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 3: GC-MS workflow for GHB and 3,4-DHBA analysis.
Enzymatic Assay for GHB Dehydrogenase Activity

This protocol measures the activity of GHB dehydrogenase by monitoring the formation of NADH.

1. Reaction Mixture Preparation (per well of a 96-well plate):

  • 100 µL of 270 mmol/L 2-amino-2-methyl-1-propanediol (AMPD) buffer, pH 10.

  • NAD+ at a final concentration of 0.16 to 40 mmol/L.

  • GHB at a final concentration of 0.31 to 20 mmol/L.

2. Assay Procedure:

  • The reaction is initiated by adding 10 µL of AMPD buffer containing 2 µg of purified GHB dehydrogenase enzyme.

  • The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Enzyme activity is calculated based on the rate of change in absorbance, using the molar extinction coefficient of NADH.[14]

In Vitro Fatty Acid β-Oxidation Assay

This protocol can be adapted to study the β-oxidation of GHB to 3,4-DHBA using radiolabeled substrates.

1. Preparation of Radiolabeled Substrate:

  • A stock solution of [1-¹⁴C]GHB is prepared.

  • The radiolabeled GHB is complexed with fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Krebs-Ringer buffer).

2. Cell or Mitochondrial Incubation:

  • Isolated hepatocytes or mitochondria are incubated with the [1-¹⁴C]GHB-BSA complex in a reaction medium containing necessary cofactors (e.g., ATP, L-carnitine, CoA).

  • The reaction is carried out in sealed vials containing a center well with a trapping agent for ¹⁴CO₂ (e.g., 1 M NaOH).

3. Measurement of β-Oxidation Products:

  • The reaction is stopped by adding an acid (e.g., perchloric acid).

  • The amount of trapped ¹⁴CO₂ is quantified by scintillation counting, representing the complete oxidation of the radiolabeled carbon.

  • The acidified medium is centrifuged, and the supernatant containing acid-soluble metabolites (including ¹⁴C-labeled intermediates) is also analyzed by scintillation counting.

  • The formation of [¹⁴C]3,4-DHBA can be specifically measured by techniques like HPLC with a radiodetector or by LC-MS after separation.[3]

Conclusion

The metabolism of GHB is a well-characterized process involving a major oxidative pathway integrated with central energy metabolism and a minor β-oxidation pathway. 3,4-DHBA is an established endogenous metabolite and a product of GHB's minor metabolic route. Its clinical significance is most pronounced in the context of SSADH deficiency, where its elevated levels serve as a crucial diagnostic marker. While the formation of 3,4-DHBA from GHB is understood, further research is required to fully elucidate its subsequent degradation pathway in humans. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate metabolic relationship between these two compounds.

References

A Comparative Guide to 3,4-Dihydroxybutanoic Acid and Other Hydroxy Fatty Acids in Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,4-dihydroxybutanoic acid (3,4-DHBA) and other diagnostically relevant hydroxy fatty acids. It includes quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways to support research and development in clinical diagnostics.

Introduction

Hydroxy fatty acids are a class of fatty acids containing one or more hydroxyl groups along their carbon chain. The position and chain length of these hydroxylated fatty acids can be indicative of specific metabolic states and are increasingly utilized as biomarkers for various inborn errors of metabolism. This guide focuses on the comparative diagnostic utility of this compound, primarily associated with a disorder of GABA metabolism, against other hydroxy fatty acids that are markers for mitochondrial fatty acid oxidation defects.

Key Hydroxy Fatty Acids in Diagnostics: A Comparative Overview

The diagnostic landscape of hydroxy fatty acids is diverse, with different molecules pointing to distinct metabolic dysregulations. Below is a comparison of 3,4-DHBA with other significant hydroxy fatty acids.

This compound (3,4-DHBA)

3,4-DHBA is a key biomarker for Succinic Semialdehyde Dehydrogenase (SSADH) deficiency , a rare autosomal recessive disorder affecting the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] In SSADH deficiency, the enzyme responsible for converting succinic semialdehyde to succinic acid is deficient. This leads to the accumulation of succinic semialdehyde, which is then alternatively metabolized to gamma-hydroxybutyric acid (GHB) and 3,4-DHBA.[1][2] Elevated levels of 3,4-DHBA are also being explored as a potential biomarker for neonatal sepsis and dementia.[1]

Gamma-Hydroxybutyric Acid (GHB)

GHB is the most prominent biomarker for SSADH deficiency, with its concentration being significantly elevated in the urine, blood, and cerebrospinal fluid of affected individuals.[2][3] Due to its role as a neurotransmitter and its use as a recreational drug, the detection of GHB is also crucial in forensic toxicology.

3-Hydroxy Fatty Acids (general)

This class of fatty acids, with a hydroxyl group at the C-3 position, are primarily biomarkers for inherited defects in mitochondrial fatty acid β-oxidation.[4] Specific disorders include Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Medium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) deficiency. The chain length of the elevated 3-hydroxy fatty acid can help pinpoint the specific enzymatic defect.[4] Additionally, 3-hydroxy fatty acids are components of lipopolysaccharides in the outer membrane of Gram-negative bacteria and can serve as biomarkers for bacterial endotoxins.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a more recently discovered class of lipids with anti-inflammatory and antidiabetic properties. Their potential as diagnostic biomarkers for obesity-related diseases and other metabolic conditions is an active area of research.

Other Notable Hydroxy Fatty Acids
  • D-3-Hydroxybutyric acid: A ketone body, its levels are a critical indicator of ketosis and are particularly important in the diagnosis and management of diabetic ketoacidosis.

  • 4-amino-3-hydroxybutanoic acid (GABOB): This molecule is an agonist at GABA receptors, and its different stereoisomers exhibit varying activities, making it of interest in neuropharmacology.

  • 2-Hydroxy Fatty Acids: These are components of certain sphingolipids and their diagnostic significance is being investigated in various neurological and metabolic disorders.

Quantitative Data Comparison

The following tables summarize the reported concentrations of key hydroxy fatty acids in healthy individuals versus those with specific metabolic disorders. These values are typically determined by mass spectrometry-based methods.

Table 1: Biomarkers for SSADH Deficiency in Urine

AnalytePatient Concentration (mmol/mol creatinine)Normal Concentration (mmol/mol creatinine)Fold Increase (approx.)
3,4-DHBA 810 - 1366[5]67.4 ± 56.2[5]12 - 20
GHB 880 - 3628[5]3.3 ± 3.3[5]267 - 1100

Table 2: Biomarkers for SSADH Deficiency in Plasma/Serum

AnalytePatient ConcentrationNormal Concentration
3,4-DHBA Elevated (specific range not consistently reported)< 2.59 mg/L[6]
GHB 35 - 600 µmol/L[7]< 1.28 mg/L[6]

Table 3: Selected 3-Hydroxy Fatty Acids in Fatty Acid Oxidation Disorders (Plasma/Serum)

AnalyteDisorderPatient ConcentrationNormal Concentration
3-Hydroxy-C4-carnitine M/SCHAD DeficiencyElevated[8]Not typically detected
3-Hydroxy-C6-carnitine M/SCHAD DeficiencyElevated[8]Not typically detected
3-OH-Hexadecanoic acid (C16) LCHAD Deficiency14-fold increase in cell culture media[9]Undetectable to low levels
3-OH-Tetradecanoic acid (C14) LCHAD Deficiency11-fold increase in cell culture media[9]Undetectable to low levels

Metabolic Pathways

Understanding the metabolic pathways is crucial for interpreting the diagnostic significance of these biomarkers.

GABA Metabolism and SSADH Deficiency

In a healthy state, GABA is metabolized to succinic acid. However, in SSADH deficiency, this pathway is blocked, leading to the accumulation of succinic semialdehyde and its subsequent conversion to GHB and 3,4-DHBA.

GABA_Metabolism GABA Metabolism in Health and SSADH Deficiency GABA γ-Aminobutyric Acid (GABA) SSA Succinic Semialdehyde GABA->SSA GABA Transaminase SA Succinic Acid SSA->SA SSADH GHB γ-Hydroxybutyric Acid (GHB) (Elevated in SSADH Deficiency) SSA->GHB Succinic Semialdehyde Reductase DHBA This compound (3,4-DHBA) (Elevated in SSADH Deficiency) SSA->DHBA Alternative Pathway SSADH_block SSADH Deficiency (Enzyme Block) Krebs Krebs Cycle SA->Krebs SSADH_block->SA X

GABA Metabolism Pathway
Fatty Acid Beta-Oxidation

This pathway is essential for energy production from fatty acids. Defects in enzymes like LCHAD and M/SCHAD lead to the accumulation of specific 3-hydroxy fatty acid intermediates.

Beta_Oxidation Mitochondrial Fatty Acid β-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase LCHAD_block LCHAD/M/SCHAD Deficiency (Enzyme Block) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Krebs Krebs Cycle Acetyl_CoA->Krebs LCHAD_block->Ketoacyl_CoA X

Fatty Acid β-Oxidation Pathway

Experimental Protocols

Accurate and reproducible quantification of hydroxy fatty acids is paramount for their use as diagnostic markers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.

GC-MS Method for Urinary 3,4-DHBA and other Organic Acids

This protocol is a generalized workflow for the analysis of organic acids in urine, including 3,4-DHBA.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard solution (e.g., a deuterated analog of the analyte of interest).

  • Acidify the sample to a pH < 2 with hydrochloric acid.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) (repeat twice).

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS).

  • Heat the sample at 70-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and suitable for GC-MS analysis.

3. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., a non-polar column like a DB-5ms).

  • Employ a temperature gradient program to separate the analytes.

  • The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

LC-MS/MS Method for Plasma 3-Hydroxyacylcarnitines

This protocol outlines a general procedure for the analysis of 3-hydroxyacylcarnitines, which are key markers for fatty acid oxidation disorders.

1. Sample Preparation:

  • To a small volume of plasma (e.g., 50 µL), add an internal standard mixture containing deuterated acylcarnitines.

  • Precipitate proteins by adding a larger volume of cold acetonitrile (B52724).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Use a reverse-phase C18 column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

  • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

  • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine, allowing for high sensitivity and specificity.

Conclusion

The analysis of hydroxy fatty acids offers a powerful tool for the diagnosis of specific inborn errors of metabolism. This compound, in conjunction with GHB, serves as a highly specific biomarker for SSADH deficiency, a disorder of GABA metabolism. In contrast, a panel of 3-hydroxy fatty acids and their carnitine esters are crucial for the diagnosis of various fatty acid β-oxidation disorders, with the specific chain length of the elevated analyte providing further diagnostic clues. The choice of analytical method, typically GC-MS for urinary organic acids and LC-MS/MS for plasma acylcarnitines, is critical for achieving the required sensitivity and specificity. As research continues, the panel of diagnostically relevant hydroxy fatty acids is likely to expand, further enhancing our ability to diagnose and understand these complex metabolic diseases.

References

A Comparative Guide to the Analytical Methods for 3,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3,4-dihydroxybutanoic acid (3,4-DHBA), a key metabolite in various biological processes, is of paramount importance. This guide provides an objective comparison of the common analytical methods used for the determination of 3,4-DHBA, supported by experimental data to inform the selection of the most appropriate technique for specific research needs.

The primary methods for the quantification of 3,4-DHBA in biological matrices such as plasma, serum, and urine are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While direct enzymatic assays for 3,4-DHBA are not as commonly reported, the principles of such assays for similar hydroxy acids are also discussed as a potential alternative.

Comparative Analysis of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of 3,4-DHBA hinges on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3,4-DHBA, a derivatization step is necessary to increase their volatility. This method offers high chromatographic resolution and is capable of providing excellent sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. This technique is particularly advantageous for analyzing complex biological samples, as it minimizes matrix effects and can distinguish between isobaric compounds.

Data Presentation

The following table summarizes the quantitative performance characteristics of a validated GC-MS method for the analysis of this compound. Data for a comparable LC-MS/MS method for a similar short-chain hydroxy acid is included to provide a reference for expected performance.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) for 3,4-DHBALiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for other short-chain hydroxy acids[1]
Principle Separation based on volatility after derivatization, detection by mass-to-charge ratio.Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 3 µg/mL (for a similar compound, β-hydroxybutyric acid)[2]Not explicitly reported for 3,4-DHBA, but typically in the ng/mL to pg/mL range.
Limit of Quantification (LOQ) 0.1 mg/dl (for GHB, a related compound)[3]Not explicitly reported for 3,4-DHBA, but typically in the ng/mL range.
Accuracy (% Recovery) 96.3% - 103% (for a panel of related biomarkers)[1]93.22% - 95.26% (for 3-hydroxybutyric acid and 3-hydroxyisovaleric acid)[4]
Precision (%RSD) Intra-run: < 5.5%, Inter-run: < 5.8% (for a panel of related biomarkers)[1]Repeatability: 0.68%, Intermediate Precision: 1.70% (for a similar compound, GABOB)[5]
Sample Matrix Serum, Urine[6][7]Plasma, Urine
Derivatization Required (e.g., silylation)[6][8]Not generally required.
Throughput ModerateHigh

Experimental Workflows and Signaling Pathways

A general workflow for the analysis of 3,4-DHBA in biological samples is depicted below. This process includes sample preparation, instrumental analysis, and data processing.

Analytical Workflow for 3,4-DHBA cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Blood, Urine) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) SampleCollection->ProteinPrecipitation Extraction Extraction (e.g., LLE or SPE) ProteinPrecipitation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: General analytical workflow for 3,4-DHBA quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the quantification of organic acids, including 3,4-DHBA, in biological fluids.[6][7]

a. Sample Preparation and Extraction:

  • To 1 mL of serum or urine, add an internal standard (e.g., a deuterated analog of the analyte).

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the organic acids.[8] For LLE, acidify the sample and extract with an organic solvent like ethyl acetate.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

b. Derivatization:

  • Reconstitute the dried extract in a suitable solvent (e.g., dichloromethane).

  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the extract.[7][8]

  • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 2 hours) to ensure complete derivatization.[8]

c. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • Oven Program: Employ a temperature gradient to separate the analytes.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for 3,4-DHBA and the internal standard.

d. Quantification:

  • Construct a calibration curve by analyzing standards of known concentrations.

  • Calculate the concentration of 3,4-DHBA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

While a specific, detailed protocol for 3,4-DHBA was not found in the initial search, the following is a general and adaptable protocol based on methods for similar small organic acids.[1][4]

a. Sample Preparation:

  • To a small volume of plasma or urine (e.g., 100 µL), add an internal standard.

  • Perform protein precipitation by adding a threefold to fourfold excess of a cold organic solvent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

b. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reversed-phase column (e.g., C18) for separation.

  • Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometer: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions: Set up multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transitions for 3,4-DHBA and its internal standard.

c. Quantification:

  • Prepare a calibration curve using standards in a matrix that mimics the biological sample.

  • Determine the concentration of 3,4-DHBA in the samples based on the peak area ratios relative to the calibration curve.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the accurate and precise quantification of this compound in biological samples. The choice of method will depend on the specific research question, available instrumentation, and the required sample throughput. For routine analysis where high sensitivity is not the primary concern, a well-validated GC-MS method can be a cost-effective solution. However, for studies requiring high sensitivity, high throughput, and minimal sample preparation, LC-MS/MS is the superior choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.

References

A Comparative Guide to Inter-laboratory 3,4-Dihydroxybutanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 3,4-Dihydroxybutanoic acid (3,4-DHB), a significant metabolite in human physiology and a potential biomarker for various conditions. This document outlines the prevalent chromatographic techniques, offering supporting data and detailed experimental protocols to aid researchers in method selection and implementation.

Introduction to this compound and its Analytical Importance

This compound is a naturally occurring organic acid in humans, found in biological fluids such as blood and urine.[1][2] It is a metabolite of gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug.[1][3] The measurement of 3,4-DHB is of increasing interest as it can extend the detection window of GHB intake, which has a very short half-life.[1][3] Furthermore, elevated levels of 3,4-DHB are associated with certain inborn errors of metabolism. Accurate and reliable quantification of 3,4-DHB is therefore crucial for clinical diagnostics, forensic toxicology, and metabolic research.

Comparative Analysis of Analytical Methods

The quantification of 3,4-DHB in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is the most established and validated method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents a viable alternative with its own set of advantages and disadvantages.

Data Presentation: Performance Characteristics of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Typically in the low µg/L rangePotentially lower, in the ng/L to low µg/L range
Limit of Quantification (LOQ) Typically in the low to mid µg/L rangePotentially lower, in the ng/L to low µg/L range
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) <15%<15%
Sample Preparation Requires derivatizationOften simpler, "dilute-and-shoot" may be possible
Throughput Lower due to longer run times and derivatizationHigher due to shorter run times and simpler sample prep
Selectivity High, especially with high-resolution MSVery high, particularly with MRM

Endogenous Concentrations of this compound

The following table presents the endogenous concentration ranges of 3,4-DHB in serum and urine as determined by a validated GC-MS method.[1][3]

Biological MatrixNumber of VolunteersConcentration Range (mg/L)
Serum101<0.13 - 2.59
Urine1321.88 - 122

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of 3,4-DHB.

Protocol 1: GC-MS Analysis of 3,4-DHB in Human Serum/Urine

This protocol is based on a validated method for the quantification of 3,4-DHB in biological fluids.[1][3]

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Materials:

    • Serum or urine sample

    • Internal Standard (e.g., deuterated 3,4-DHB)

    • Hydrochloric acid (HCl)

    • Sodium chloride (NaCl)

    • Ethyl acetate (B1210297)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Procedure:

    • To 200 µL of serum or urine in a glass tube, add the internal standard.

    • Acidify the sample by adding 50 µL of concentrated HCl.

    • Saturate the aqueous phase by adding solid NaCl.

    • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • For derivatization, add 50 µL of MSTFA with 1% TMCS to the dried extract.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-550

Protocol 2: Hypothetical LC-MS/MS Analysis of 3,4-DHB in Human Plasma

This protocol is a representative method for the analysis of small polar molecules and can be adapted for 3,4-DHB.

1. Sample Preparation: Protein Precipitation

  • Materials:

    • Plasma sample

    • Internal Standard (e.g., deuterated 3,4-DHB)

    • Acetonitrile, ice-cold

  • Procedure:

    • To 50 µL of plasma in a microcentrifuge tube, add the internal standard.

    • Add 200 µL of ice-cold acetonitrile.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions: To be determined using a 3,4-DHB standard (precursor ion > product ion)

Mandatory Visualizations

Metabolic Context of this compound

The following diagram illustrates the metabolic relationship between GABA, GHB, and 3,4-DHB.

Metabolic_Pathway GABA γ-Aminobutyric acid (GABA) SSA Succinic Semialdehyde GABA->SSA GABA Transaminase GHB γ-Hydroxybutyric acid (GHB) SSA->GHB SSA Reductase Succinate Succinic Acid SSA->Succinate SSA Dehydrogenase GHB->SSA GHB Dehydrogenase DHB This compound GHB->DHB Metabolism Krebs Krebs Cycle Succinate->Krebs

Metabolic pathway of GABA and GHB.

Experimental Workflow for 3,4-DHB Analysis

This diagram outlines the general workflow for the analysis of 3,4-DHB in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Serum, Urine, Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (LLE or Protein Precipitation) Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Derivatization->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification and Data Analysis Data_Acquisition->Quantification

General workflow for 3,4-DHB analysis.

Conclusion

The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. GC-MS is a well-established and validated method for 3,4-DHB, though it requires a derivatization step. LC-MS/MS offers the potential for higher throughput and simpler sample preparation. It is recommended that laboratories validate their chosen method in-house to ensure it meets the required performance criteria for their specific application and sample matrix. This guide serves as a foundational resource to assist in the development and comparison of analytical methods for this important metabolite.

References

Performance of different chiral columns for 3,4-Dihydroxybutanoic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules like 3,4-Dihydroxybutanoic acid is a critical step in ensuring product safety and efficacy. The choice of chiral stationary phase (CSP) is paramount for achieving optimal resolution and robust analytical methods. This guide provides a comparative overview of the performance of different chiral columns, primarily focusing on polysaccharide-based columns, which are widely recognized for their broad applicability in separating acidic chiral compounds. While specific application notes for this compound are not extensively available, this guide draws upon experimental data from structurally similar hydroxy acids to provide a strong starting point for method development.

Performance Comparison of Chiral Columns

Polysaccharide-based chiral stationary phases, particularly those derived from cellulose (B213188) and amylose (B160209), are the most versatile and widely used for the separation of a broad range of chiral compounds, including acidic molecules. Their chiral recognition ability stems from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.

Table 1: Performance Characteristics of Polysaccharide-Based Chiral Columns for the Separation of Acidic Chiral Compounds

Column TypeChiral SelectorTypical Mobile PhaseKey Performance Characteristics
Polysaccharide-Based (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Normal Phase: Hexane/Isopropanol with acidic modifier (e.g., TFA)- Good resolution for a wide range of acidic compounds. - Selectivity can be sensitive to the choice and concentration of the alcohol modifier.
Polysaccharide-Based (Amylose) Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)Normal Phase: Hexane/Ethanol with acidic modifier (e.g., TFA)- Often provides complementary or superior selectivity compared to cellulose-based columns. - Can exhibit different elution orders for the same enantiomeric pair.
Immobilized Polysaccharide Immobilized amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC)Normal & Reversed-Phase: Broader solvent compatibility- Enhanced robustness and solvent compatibility, allowing for a wider range of mobile phases. - Generally high efficiency and resolving power.[1]
Anion-Exchanger Quinine or Quinidine derivatives (e.g., CHIRALPAK QN-AX, QD-AX)Supercritical Fluid Chromatography (SFC) or HPLC with acidic mobile phases- Specific enantioselectivity for acidic compounds through an ionic exchange mechanism.[2] - Resolution can be significantly influenced by flow rate and mobile phase additives.[2]

Key Observations:

  • Amylose vs. Cellulose: Amylose-based stationary phases often exhibit higher enantioselectivity for acidic and bifunctional compounds compared to their cellulose-based counterparts.[3] However, screening both types is recommended as their selectivities can be complementary.

  • Impact of Modifiers: The choice of alcohol modifier (e.g., isopropanol, ethanol) and the presence of an acidic additive like trifluoroacetic acid (TFA) in the mobile phase are crucial for optimizing peak shape and resolution of acidic analytes.[4]

  • Immobilized Phases: Immobilized polysaccharide-based CSPs offer greater durability and expanded solvent compatibility, making them suitable for a wider range of applications, including reversed-phase and polar organic modes.[3]

  • Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) generally provide higher efficiency and faster analysis times.[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to successful chiral separations. Below are representative protocols that can be adapted for the separation of this compound.

Protocol 1: Screening on Polysaccharide-Based Columns (Normal Phase)

This protocol outlines a general approach for the initial screening of polysaccharide-based chiral columns.

1. Column Selection:

  • Chiralcel® OD-H (Cellulose-based)
  • Chiralpak® AD-H (Amylose-based)

2. Mobile Phase Preparation:

  • Prepare a series of mobile phases consisting of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) in varying ratios (e.g., 90:10, 80:20, 70:30 v/v).
  • Add 0.1% Trifluoroacetic Acid (TFA) to each mobile phase to improve peak shape for the acidic analyte.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min
  • Column Temperature: 25 °C (can be varied to optimize selectivity)
  • Detection: UV at an appropriate wavelength (e.g., 210-220 nm for non-aromatic acids) or Mass Spectrometry (MS).
  • Injection Volume: 5 - 10 µL

4. Data Analysis:

  • Evaluate the chromatograms for retention factor (k'), selectivity (α), and resolution (Rs). The goal is to achieve baseline separation (Rs ≥ 1.5).

Protocol 2: Method Optimization on an Immobilized Polysaccharide Column

Once a suitable column is identified, this protocol can be used for further optimization.

1. Column: Chiralpak® IA (or another suitable immobilized column)

2. Mobile Phase Optimization:

  • Fine-tune the ratio of the hexane/alcohol mobile phase.
  • Investigate the effect of different alcohol modifiers (e.g., methanol, ethanol, isopropanol).
  • Vary the concentration of the acidic additive (e.g., 0.05% - 0.2% TFA).

3. Flow Rate and Temperature Optimization:

  • Adjust the flow rate to balance analysis time and resolution.
  • Investigate the effect of column temperature (e.g., 15 °C to 40 °C) on selectivity and resolution.

Experimental Workflow

The process of developing a chiral separation method can be systematically approached as illustrated in the following workflow diagram.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Analyte Prepare 3,4-Dihydroxybutanoic Acid Standard Columns Select Diverse Chiral Columns (e.g., Cellulose, Amylose-based) Analyte->Columns MobilePhase Prepare Screening Mobile Phases (Hexane/Alcohol + 0.1% TFA) Columns->MobilePhase Screening Perform Isocratic Runs on Each Column/Mobile Phase Combination MobilePhase->Screening Evaluation Evaluate Resolution (Rs), Selectivity (α), and Retention (k') Screening->Evaluation SelectColumn Select Best Performing Column and Mobile Phase Evaluation->SelectColumn Optimize Optimize Mobile Phase Ratio, Flow Rate, and Temperature SelectColumn->Optimize Validation Validate Optimized Method (Robustness, Reproducibility) Optimize->Validation

References

3,4-Dihydroxybutanoic Acid vs. CA-125 as a Prognostic Marker in High-Grade Serous Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,4-Dihydroxybutanoic acid (3,4-DHBA) and Cancer Antigen 125 (CA-125) as prognostic markers for high-grade serous ovarian cancer (HGSOC), the most common and lethal subtype of ovarian cancer. While CA-125 is the current clinical standard, emerging metabolomic studies have identified 3,4-DHBA as a potential novel biomarker with significant prognostic capabilities. This document synthesizes the available experimental data to offer an objective evaluation of their respective performances.

Quantitative Performance Comparison

The following table summarizes the prognostic performance of 3,4-DHBA and CA-125 in HGSOC based on available literature.

Prognostic MarkerParameterValueCancer TypeSource
This compound Hazard Ratio (Overall Survival)2.13 (95% CI: 1.25–3.63), p = 0.005High-Grade Serous Ovarian Cancer[1]
CA-125 Hazard Ratio (Overall Survival)Not statistically significant in the same study cohortHigh-Grade Serous Ovarian Cancer[1]
CA-125 (Meta-analysis) Hazard Ratio (Overall Survival)1.62 (95% CI: 1.270–2.060), p < 0.001Epithelial Ovarian Cancer[2][3]
CA-125 (Meta-analysis) Hazard Ratio (Progression-Free Survival)1.59 (95% CI: 1.44–1.76), p < 0.001Epithelial Ovarian Cancer[2][3]

Note: The direct comparison within the same study cohort by Hilvo et al. (2016) is particularly noteworthy, as it suggests that in that specific HGSOC patient group, 3,4-DHBA was a significant prognostic marker for overall survival while CA-125 was not.[1] The meta-analysis data for CA-125 encompasses a broader population of epithelial ovarian cancer patients and demonstrates its established prognostic value.[2][3]

Proposed Signaling Pathway and Experimental Workflow

To visualize the underlying biological context and the process of biomarker evaluation, the following diagrams are provided.

G Proposed Pathway of 3,4-DHBA in HGSOC Prognosis HGSOC High-Grade Serous Ovarian Cancer ALDH5A1 Reduced ALDH5A1 (Succinic Semialdehyde Dehydrogenase) Expression HGSOC->ALDH5A1 DHBA Accumulation of This compound ALDH5A1->DHBA EMT Epithelial-to-Mesenchymal Transition (EMT) Gene Signature DHBA->EMT Prognosis Poor Prognosis (Cell Migration and Invasion) EMT->Prognosis

Proposed pathway of 3,4-DHBA in HGSOC prognosis.

G Metabolomic Biomarker Discovery Workflow cluster_0 Discovery Phase cluster_1 Validation Phase Sample_Collection Patient Cohort Selection (HGSOC vs. Control) Metabolomic_Profiling Global Metabolomic Profiling (e.g., GC-MS, LC-MS/MS) Sample_Collection->Metabolomic_Profiling Data_Analysis Statistical Analysis to Identify Candidate Biomarkers Metabolomic_Profiling->Data_Analysis Targeted_Assay Development of Targeted Assay for Candidate Biomarker (e.g., 3,4-DHBA) Data_Analysis->Targeted_Assay Independent_Cohort Validation in an Independent Patient Cohort Targeted_Assay->Independent_Cohort Performance_Evaluation Evaluation of Prognostic Performance (e.g., Hazard Ratio) Independent_Cohort->Performance_Evaluation Clinical_Utility Assessment of Clinical Utility Performance_Evaluation->Clinical_Utility

Metabolomic biomarker discovery workflow.

Experimental Protocols

Detailed experimental protocols for the quantification of 3,4-DHBA and CA-125 are crucial for the reproducibility and validation of research findings.

Quantification of this compound in Serum (Metabolomics Approach)

This protocol is a generalized representation based on common metabolomics workflows, as a specific, detailed protocol for prognostic use is not widely available.

1. Sample Preparation:

  • Thaw frozen serum samples (-80°C) on ice.

  • To 100 µL of serum, add 400 µL of a cold extraction solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

2. Derivatization (for GC-MS analysis):

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 30°C for 90 minutes to protect carbonyl groups.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes to silylate hydroxyl and carboxyl groups, making the metabolites volatile for GC-MS analysis.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC):

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 325°C) at a controlled rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-600.

    • Data Acquisition: Use a full scan mode for global profiling or selected ion monitoring (SIM) for targeted analysis.

4. Data Analysis:

  • Identify 3,4-DHBA based on its retention time and mass spectrum compared to a chemical standard.

  • Quantify the peak area of the characteristic ions of the derivatized 3,4-DHBA.

  • Normalize the data to an internal standard and the sample volume.

Quantification of CA-125 in Serum (Immunoassay)

This is a standard clinical laboratory procedure.

1. Principle:

  • A solid-phase, two-site immunoenzymatic assay (ELISA or similar automated immunoassay).

2. Procedure (Generalized):

  • Patient serum is added to a microplate well or reaction vessel coated with a monoclonal antibody specific for a CA-125 epitope.

  • After an incubation period, any unbound material is washed away.

  • A second antibody, also specific for a different CA-125 epitope and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

  • Following another incubation and wash step, a substrate for the enzyme is added.

  • The resulting color development is proportional to the concentration of CA-125 in the sample.

  • The absorbance is measured using a microplate reader, and the concentration is determined by comparison to a standard curve.

3. Quality Control:

  • Run control samples with known CA-125 concentrations in each assay to ensure accuracy and precision.

Discussion and Future Perspectives

The discovery of 3,4-DHBA as a prognostic marker for HGSOC represents a significant advancement in the field of cancer metabolomics.[1][4] The study by Hilvo et al. (2016) provides compelling initial evidence for its potential superiority over CA-125 in a specific HGSOC cohort.[1] The proposed link between elevated 3,4-DHBA, reduced ALDH5A1 expression, and an EMT gene signature suggests a plausible biological mechanism for its association with poor prognosis.[1][4]

However, several key considerations remain. The findings regarding 3,4-DHBA need to be validated in larger, independent, and multi-center prospective studies. The development of a standardized, targeted, and clinically applicable assay for 3,4-DHBA is essential for its translation into routine clinical practice. While metabolomic profiling using GC-MS or LC-MS/MS is powerful for discovery, a more robust and cost-effective method would be required for widespread clinical adoption.

CA-125, despite its limitations in specificity and its demonstrated lack of prognostic significance in the aforementioned HGSOC study, remains an established biomarker with extensive clinical data supporting its use in the broader context of epithelial ovarian cancer management.[2][3] Future research should focus on the synergistic use of both markers. It is possible that a combined panel of 3,4-DHBA and CA-125, potentially with other biomarkers, could provide a more accurate and comprehensive prognostic assessment for patients with HGSOC.

References

Comparative Analysis of 3,4-Dihydroxybutanoic Acid in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,4-dihydroxybutanoic acid (3,4-DHB) levels in healthy individuals versus those with specific diseases. The information presented is supported by experimental data to aid in research and drug development.

Introduction to this compound

This compound is a naturally occurring organic acid found in humans.[1] It is a metabolite in the degradation pathway of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Alterations in the concentration of 3,4-DHB in biological fluids can be indicative of underlying metabolic disorders.

Data Presentation: Quantitative Comparison

The following tables summarize the reported concentrations of this compound in serum and urine for healthy individuals and patients with Succinic Semialdehyde Dehydrogenase (SSADH) deficiency. While elevated levels have also been noted in neonatal sepsis and ovarian cancer, specific quantitative ranges for these conditions are not as well-defined in the literature.

Table 1: Concentration of this compound in Human Serum

StateConcentration Range (mg/L)
Healthy Individuals<0.13 - 2.59
SSADH DeficiencyElevated (Specific range not consistently reported, but significantly higher than healthy controls)
Neonatal SepsisUpregulated
Ovarian CancerAssociated with poor overall survival

Table 2: Concentration of this compound in Human Urine

StateConcentration Range (mg/L)Concentration Range (mmol/mol creatinine)
Healthy Individuals1.88 - 12267.4 +/- 56.2 (control)
SSADH DeficiencySignificantly Elevated810 - 1366[2]
Neonatal SepsisUpregulated[3]Not Reported
Ovarian CancerAssociated with poor overall survival[4]Not Reported

Key Disease Association: Succinic Semialdehyde Dehydrogenase (SSADH) Deficiency

The most well-documented disease associated with elevated 3,4-DHB is Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, a rare autosomal recessive disorder affecting GABA metabolism.[1][5] In SSADH deficiency, the enzyme responsible for converting succinic semialdehyde to succinic acid is deficient. This leads to an accumulation of succinic semialdehyde, which is then alternatively reduced to gamma-hydroxybutyric acid (GHB) and other related metabolites, including 3,4-DHB.[6][7] The accumulation of these compounds is believed to contribute to the neurological symptoms of the disease, which include developmental delay, hypotonia, seizures, and ataxia.[5]

Experimental Protocols

The quantification of this compound in biological samples is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical workflow for the analysis of 3,4-DHB in serum or urine.

1. Sample Collection and Handling:

  • Serum/Plasma: Collect blood in appropriate tubes. Separate serum or plasma by centrifugation.

  • Urine: Collect a random or 24-hour urine sample.

  • Storage: For short-term storage, refrigerate samples at 4°C. For long-term storage, freeze samples at -20°C or -80°C to minimize degradation of organic acids.[8] Flash freezing in liquid nitrogen is ideal if immediate analysis is not possible.[9]

2. Sample Preparation:

  • Protein Precipitation (for serum/plasma): To remove proteins that can interfere with the analysis, a precipitation step is necessary. A common method involves adding a cold organic solvent like acetone (B3395972) to the serum sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[10]

  • Extraction: The supernatant containing the organic acids is carefully collected.

3. Derivatization:

  • To make the non-volatile organic acids suitable for GC-MS analysis, a derivatization step is required to increase their volatility.

  • A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl and carboxyl groups of 3,4-DHB into their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

4. GC-MS Analysis:

  • Injection: An aliquot of the derivatized sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of different compounds is based on their boiling points and interaction with the stationary phase of the column.

  • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of 3,4-DHB.

5. Quality Control:

  • Internal Standards: An isotopically labeled internal standard (e.g., deuterated 3,4-DHB) should be added to the samples before preparation to correct for variations in extraction efficiency and instrument response.

  • Calibration Curve: A calibration curve is prepared using standards of known 3,4-DHB concentrations to allow for accurate quantification.

  • Quality Control Samples: Pooled quality control (QC) samples, prepared by mixing small aliquots of the study samples, should be analyzed periodically throughout the analytical run to monitor the performance and stability of the analytical system.[11]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway affected in SSADH deficiency and a proposed experimental workflow for 3,4-DHB analysis.

GABA_Metabolism_Pathway cluster_ssadh_deficiency SSADH Deficiency Glutamate Glutamate GAD GAD GABA GABA GABA_T GABA-T SSA Succinic Semialdehyde SSADH SSADH (Deficient in SSADH Deficiency) SSAR SSAR Succinic_Acid Succinic Acid TCA_Cycle TCA Cycle Succinic_Acid->TCA_Cycle GHB gamma-Hydroxybutyrate (GHB) (Elevated) DHB This compound (Elevated) GHB->DHB Further Metabolism GAD->GABA GABA_T->SSA SSADH->Succinic_Acid SSAR->GHB

Caption: Disruption of the GABA metabolism pathway in SSADH deficiency.

Experimental_Workflow Start Biological Sample (Serum or Urine) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Start->Sample_Prep Derivatization Derivatization (e.g., with MSTFA) Sample_Prep->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing End Results Data_Processing->End

Caption: General experimental workflow for 3,4-DHB analysis by GC-MS.

Downstream_Effects SSADH_Deficiency SSADH Deficiency Elevated_GABA_GHB Elevated Extracellular GABA and GHB SSADH_Deficiency->Elevated_GABA_GHB GABAB_Receptor GABAB Receptor Downregulation/Alteration Elevated_GABA_GHB->GABAB_Receptor Neuronal_Signaling Altered Neuronal Signaling GABAB_Receptor->Neuronal_Signaling Neurological_Symptoms Neurological Symptoms (Seizures, Ataxia, etc.) Neuronal_Signaling->Neurological_Symptoms

Caption: Downstream effects of SSADH deficiency on neuronal signaling.

References

A Comparative Guide to the Linearity of 3,4-Dihydroxybutanoic Acid Calibration Curves in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 3,4-Dihydroxybutanoic Acid.

The accurate quantification of this compound (DHBA), a key metabolite in various physiological and pathological processes, is paramount for clinical research and drug development. The linearity of a calibration curve is a critical performance characteristic of any analytical method, ensuring that the measured response is directly proportional to the concentration of the analyte over a given range. This guide provides a comprehensive comparison of the linearity and other performance metrics of two widely used analytical techniques for DHBA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is based on validated methods to assist researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The following table summarizes the key performance parameters related to the linearity of calibration curves for the quantification of this compound using a validated GC-MS method and a validated LC-MS/MS method.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)[1]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]
Linearity Range 1 - 100 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (R²) > 0.99Not explicitly stated, but method validated according to international guidelines
Limit of Detection (LOD) < 0.3 mg/LNot explicitly stated
Limit of Quantification (LOQ) < 1 mg/LNot explicitly stated
Biological Matrix Human Serum & UrineHuman Urine
Derivatization Required YesNo

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for the GC-MS and LC-MS/MS methods cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Method[1]

This method is suitable for the quantification of DHBA in human serum and urine and requires a derivatization step to improve the volatility and thermal stability of the analyte.

Sample Preparation and Extraction:

  • To 100 µL of serum or urine, add an internal standard.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

Derivatization:

  • Reconstitute the dried extract in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Incubate the mixture to allow for the complete derivatization of DHBA.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized DHBA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[2]

This method offers high sensitivity and selectivity for the direct quantification of DHBA in human urine without the need for derivatization.

Sample Preparation:

  • Dilute the urine sample with a suitable buffer or mobile phase.

  • Add an appropriate internal standard.

  • Centrifuge the sample to remove any particulate matter.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for DHBA.

Visualizing the Experimental Workflows

To further clarify the procedural differences between the two methods, the following diagrams illustrate the key steps in each experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Serum/Urine) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Add Derivatization Reagent (MSTFA) & Incubate Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

GC-MS Experimental Workflow for this compound Analysis.

LCMSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Biological Sample (Urine) Dilution Dilution Sample_LC->Dilution Add_IS_LC Add Internal Standard Dilution->Add_IS_LC Centrifugation Centrifugation Add_IS_LC->Centrifugation LCMSMS_Analysis LC-MS/MS Analysis Centrifugation->LCMSMS_Analysis

LC-MS/MS Experimental Workflow for this compound Analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound, each demonstrating excellent linearity in their respective calibration ranges. The choice between the two methods will largely depend on the specific requirements of the study.

The GC-MS method, while requiring a derivatization step, is a robust and well-established technique suitable for a wide range of concentrations. In contrast, the LC-MS/MS method offers higher sensitivity and a simpler sample preparation workflow, making it particularly advantageous for studies involving low concentrations of DHBA or high-throughput analysis.

Researchers should carefully consider the desired sensitivity, the complexity of the biological matrix, available instrumentation, and the need for derivatization when selecting the most appropriate method for their application. It is always recommended to perform an in-house validation to ensure the chosen method meets the specific performance criteria required for the intended study.

References

Limit of detection (LOD) and limit of quantification (LOQ) for 3,4-Dihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) for 3,4-Dihydroxybutanoic acid (3,4-DHB), a significant metabolite in human physiology and a potential biomarker for certain metabolic disorders. Due to the limited availability of formally published validation data specifying the LOD and LOQ for 3,4-DHB, this document leverages available research on its endogenous levels and compares them with the established analytical limits of its metabolic precursor, gamma-hydroxybutyrate (GHB).

Introduction to this compound

This compound, also known as 2-deoxytetronic acid, is a human metabolite derived from the degradation of carbohydrates and the metabolism of γ-hydroxybutyrate (GHB).[1] Its concentration in biological fluids is of clinical interest, particularly in the context of succinic semialdehyde dehydrogenase deficiency (SSADHD), a rare genetic disorder affecting GABA metabolism.[1] In individuals with SSADHD, elevated levels of GHB and subsequently 3,4-DHB are observed.[1]

Analytical Performance: LOD and LOQ

The limit of detection (LOD) represents the lowest concentration of an analyte that an analytical method can reliably distinguish from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[2][3][4] These parameters are crucial for the validation of bioanalytical methods.[2][5][6][7][8]

While specific validated LOD and LOQ values for this compound are not extensively reported in peer-reviewed literature, we can infer the performance of analytical methods from studies that have quantified its endogenous levels.

Table 1: Comparison of Analytical Limits for this compound and a Related Analyte.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compound GC-MSUrineNot explicitly stated, but < LOQ< 54.3 mg/L[9]
This compound GC-MSBloodNot explicitly stated, but < LOQ< 5.3 mg/L[9]
Gamma-hydroxybutyrate (GHB) GC-MSUrine0.25 µg/mL0.50 µg/mL[10]
Gamma-hydroxybutyrate (GHB) LC-MS/MSHair0.33 ng/mg1.2 ng/mg[11]

Note: The values for this compound are inferred from the lowest reported quantifiable concentrations in studies and should be considered as estimates of the LOQ.

Metabolic Pathway of GHB and Formation of 3,4-DHB

The following diagram illustrates the metabolic pathway leading to the formation of this compound, particularly in the context of both normal physiology and Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD).

GHB_Metabolism Metabolic Pathway of GHB and 3,4-DHB Formation cluster_SSADHD SSADH Deficiency GABA γ-Aminobutyric acid (GABA) SSA Succinic Semialdehyde GABA->SSA GABA transaminase GHB γ-Hydroxybutyrate (GHB) SSA->GHB GHB Dehydrogenase (elevated in SSADHD) SSA->GHB Pathway enhanced in SSADHD SA Succinic Acid SSA->SA Succinic Semialdehyde Dehydrogenase (SSADH) DHB This compound GHB->DHB Metabolism TCA TCA Cycle SA->TCA

Metabolic pathway of GHB and 3,4-DHB.

Experimental Protocols

The determination of LOD and LOQ is a fundamental component of analytical method validation. Below is a generalized experimental protocol for determining the LOD and LOQ of a small molecule like 3,4-DHB using a chromatographic method coupled with mass spectrometry (e.g., GC-MS or LC-MS/MS).

Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound in a biological matrix (e.g., urine or plasma).

Materials:

  • This compound reference standard

  • Internal standard (e.g., a deuterated analog of 3,4-DHB)

  • Blank biological matrix (urine or plasma) from multiple sources

  • Derivatizing agent (for GC-MS), e.g., BSTFA with 1% TMCS

  • All solvents and reagents of appropriate high purity grade

  • Calibrated analytical balance, pipettes, and glassware

  • Gas chromatograph or Liquid chromatograph coupled to a mass spectrometer

Methods:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of 3,4-DHB in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • Prepare a stock solution of the internal standard.

  • Sample Preparation:

    • Thaw blank matrix samples at room temperature.

    • Spike the blank matrix with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentrations, with the lowest concentrations approaching the expected LOD.

    • Add the internal standard to all samples, calibrators, and quality controls.

    • Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction).

    • For GC-MS analysis, evaporate the solvent and derivatize the residue. Reconstitute in a suitable solvent for injection.

  • Instrumental Analysis:

    • Analyze the prepared samples using a validated GC-MS or LC-MS/MS method.

    • Acquire data in a selective mode (e.g., selected ion monitoring for GC-MS or multiple reaction monitoring for LC-MS/MS) to ensure specificity.

  • Determination of LOD and LOQ:

    • Signal-to-Noise (S/N) Ratio Method:

      • Analyze at least 6 replicates of a blank sample to determine the baseline noise.

      • Analyze replicates of samples spiked at very low concentrations.

      • The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.[2][4]

      • The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.[2]

    • Calibration Curve Method:

      • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

      • Determine the slope (S) and the standard deviation of the y-intercepts (σ) from the regression analysis of multiple calibration curves.

      • Calculate the LOD and LOQ using the following formulas:

        • LOD = (3.3 * σ) / S

        • LOQ = (10 * σ) / S[12]

  • Confirmation of LOQ:

    • The determined LOQ should be confirmed by analyzing at least 6 replicate samples at this concentration.

    • The precision (%CV) and accuracy (%bias) at the LOQ should be within acceptable limits (typically ≤20%).

The following diagram outlines the general workflow for the experimental determination of LOD and LOQ.

LOD_LOQ_Workflow Experimental Workflow for LOD and LOQ Determination start Start prep_standards Prepare Stock and Working Standards start->prep_standards spike_matrix Spike Blank Matrix at Low Concentrations prep_standards->spike_matrix sample_prep Sample Preparation (Extraction, Derivatization) spike_matrix->sample_prep analysis Instrumental Analysis (GC-MS or LC-MS/MS) sample_prep->analysis data_acquisition Data Acquisition analysis->data_acquisition method_choice Choose Method data_acquisition->method_choice sn_method Signal-to-Noise Ratio method_choice->sn_method S/N cal_curve_method Calibration Curve Statistics method_choice->cal_curve_method Statistical calc_lod_loq_sn Calculate LOD (S/N=3) and LOQ (S/N=10) sn_method->calc_lod_loq_sn calc_lod_loq_cal Calculate LOD and LOQ from Slope and SD cal_curve_method->calc_lod_loq_cal confirm_loq Confirm LOQ with Replicate Analysis calc_lod_loq_sn->confirm_loq calc_lod_loq_cal->confirm_loq end End confirm_loq->end

Workflow for LOD and LOQ determination.

Conclusion

The precise determination of the LOD and LOQ for this compound is essential for its validation as a clinical biomarker. While direct, published validation reports are scarce, the analysis of endogenous concentration ranges and comparison with related metabolites like GHB provide valuable insights into the expected analytical performance. The methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to establish and validate the analytical limits for 3,4-DHB and other similar small molecule biomarkers.

References

A Comparative Guide to the Robustness of Analytical Methods for 3,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The reliability of an analytical method is paramount in drug development and scientific research. For 3,4-dihydroxybutanoic acid, a key chiral intermediate, ensuring that an analytical method is robust is critical for consistent and accurate quantification. Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] This guide provides a comparative overview of the robustness of common analytical methods for this compound, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Method Robustness

HPLC is a widely used technique for the analysis of organic acids.[2][3][4] The robustness of an HPLC method is typically challenged by varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate.

Data Presentation: Robustness of an HPLC-UV Method

The following table summarizes the results of a robustness study for a reversed-phase HPLC method for the analysis of this compound. The study deliberately varied key chromatographic parameters to assess their impact on critical quality attributes: retention time, peak area, and resolution.

Parameter VariedVariationRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
Mobile Phase pH 2.45.21254302.1
2.6 (Nominal)5.51256002.5
2.85.81255502.8
Column Temperature 28°C5.71253002.4
30°C (Nominal)5.51256002.5
32°C5.31258002.6
Flow Rate 0.9 mL/min6.11395002.6
1.0 mL/min (Nominal)5.51256002.5
1.1 mL/min5.01142002.4

Experimental Protocol: HPLC Robustness Testing

This protocol outlines the methodology used to assess the robustness of an HPLC method for this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2][4]

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), water, and phosphoric acid

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution to 100 µg/mL with the mobile phase.

3. Chromatographic Conditions (Nominal):

  • Mobile Phase: A mixture of 0.02 M KH2PO4 buffer (pH adjusted to 2.6 with phosphoric acid) and acetonitrile (95:5 v/v).[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30°C[5]

  • Detection Wavelength: 210 nm[2][4]

  • Injection Volume: 20 µL[5]

4. Robustness Variations:

  • Mobile Phase pH: Prepare mobile phases with pH values of 2.4, 2.6, and 2.8.

  • Column Temperature: Set the column oven to 28°C, 30°C, and 32°C.

  • Flow Rate: Adjust the pump flow rate to 0.9 mL/min, 1.0 mL/min, and 1.1 mL/min.

5. Procedure:

  • For each condition, inject the working standard solution in triplicate.

  • Record the retention time, peak area, and resolution between the this compound peak and any adjacent impurity peaks.

  • Calculate the mean and relative standard deviation (RSD) for each parameter at each condition.

6. Acceptance Criteria:

  • The RSD of the peak area should be not more than 2.0%.

  • The resolution (Rs) between the main peak and any adjacent peak should be greater than 2.0.[5]

Workflow for Robustness Testing

The following diagram illustrates the logical workflow of a typical robustness study.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Conclusion define_params Define Critical Method Parameters set_ranges Set Variation Ranges define_params->set_ranges prep_samples Prepare Samples & Standards set_ranges->prep_samples run_experiments Execute Experiments with Variations prep_samples->run_experiments collect_data Collect Data (e.g., Retention Time, Peak Area) run_experiments->collect_data analyze_data Analyze Data for Significant Effects collect_data->analyze_data conclusion Draw Conclusions & Define Method Limitations analyze_data->conclusion

Caption: Workflow of a typical robustness testing process.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Considerations

Key Parameters for GC-MS Robustness Testing:

  • Derivatization Reaction Time and Temperature: Small variations can affect the yield of the derivative and thus the quantitative result.

  • Injector Temperature: Can influence the transfer of the analyte onto the column.

  • Oven Temperature Program: Ramping rates and hold times can affect chromatographic resolution.

  • Carrier Gas Flow Rate: Can impact retention time and peak shape.

Forced Degradation Studies

Forced degradation studies are a crucial component of method validation and are closely related to robustness testing.[8][9] These studies intentionally stress the drug substance under various conditions to understand its degradation pathways and to ensure the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[9][10]

Typical Forced Degradation Conditions:

  • Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH).

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide.[8]

  • Thermal Stress: Heating the sample at elevated temperatures.[8]

  • Photostability: Exposing the sample to light according to ICH guidelines.[8]

The results from forced degradation studies are essential for developing a stability-indicating method, which is a regulatory requirement.[9]

Robustness testing is an indispensable part of analytical method validation for this compound. Both HPLC and GC-MS methods can be robust, provided that critical parameters are identified and their influence on the method's performance is thoroughly evaluated. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to design and execute effective robustness studies, ultimately ensuring the quality and reliability of their analytical data.

References

Comparison of derivatization agents for 3,4-Dihydroxybutanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of derivatization agents is crucial for the accurate and sensitive analysis of 3,4-Dihydroxybutanoic acid (3,4-DHBA), a key intermediate in various metabolic pathways. This guide provides an objective evaluation of commonly used derivatization agents for the analysis of 3,4-DHBA by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.

Comparison of Derivatization Agents for 3,4-DHBA Analysis

The selection of a derivatization agent is critical and depends on the analytical technique employed, the desired sensitivity, and whether the separation of enantiomers is required. For GC-MS analysis, silylation is the most common approach to increase the volatility and thermal stability of 3,4-DHBA. For LC-MS, especially for the separation of chiral isomers, specific chiral derivatizing agents are employed.

Silylation Agents for GC-MS Analysis

Silylation involves the replacement of active hydrogens in the hydroxyl and carboxyl groups of 3,4-DHBA with a trimethylsilyl (B98337) (TMS) group. The most widely used silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and widely used silylating reagent that reacts with a broad range of polar organic compounds.[1] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can enhance its reactivity, particularly for sterically hindered hydroxyl groups.[1][2]

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most powerful and versatile silylating agents available.[1] Its by-products are highly volatile, which minimizes chromatographic interference, making it ideal for trace analysis.[1] Studies have shown that MSTFA is generally more reactive than BSTFA for many compounds.[1][3]

Chiral Derivatization Agents for LC-MS Analysis

For the enantioselective analysis of 3,4-DHBA, chiral derivatization is necessary to form diastereomers that can be separated on a standard reversed-phase HPLC column.

(S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP): This chiral reagent is used for the efficient labeling of hydroxybutyrate enantiomers for LC-MS analysis. Derivatization with PMP significantly enhances the detection sensitivity by introducing an easily ionizable tertiary amino group.[4]

Data Presentation: Performance Comparison

The following table summarizes the performance of different derivatization agents for the analysis of 3,4-DHBA and related hydroxy acids based on available experimental data.

Derivatization AgentAnalytical TechniqueKey Performance ParametersReference
MSTFA GC-MSLinearity (R²): Not specified for 3,4-DHBA, but generally excellent for organic acids. LOD/LOQ: Method able to quantify endogenous levels of 3,4-dihydroxybutyric acid in serum (<0.13-2.59 mg/L) and urine (1.88-122 mg/L).[5]
BSTFA (+TMCS) GC-MSLinearity (R²): >0.99 for similar compounds (e.g., anabolic steroids). LOD: 1.0 ng/mL for testosterone. LOQ: 2.5 ng/mL for testosterone. Accuracy (% Recovery): 95-105%. Precision (%RSD): <10%.[2]
(S)-PMP LC-MSSensitivity Enhancement: Up to 55.3-fold increase for hydroxybutyrates. Separation: Allows for distinct separation of D/L enantiomers on a C18 column.[4]

Experimental Protocols

Detailed methodologies for the derivatization of 3,4-DHBA are provided below. It is crucial to perform all derivatization reactions under anhydrous conditions, as silylating agents are sensitive to moisture.[1]

Protocol 1: Silylation with MSTFA for GC-MS Analysis

This protocol is adapted from a validated method for the quantification of 3,4-dihydroxybutyric acid in biological samples.[5]

1. Sample Preparation:

  • Lyophilize the sample to complete dryness in a reaction vial.

2. Derivatization:

  • Add 100 µL of MSTFA to the dried sample.
  • Tightly cap the vial and heat at 80°C for 20 minutes.

3. Analysis:

  • Cool the vial to room temperature.
  • The derivatized sample is ready for injection into the GC-MS system.

Protocol 2: Silylation with BSTFA + 1% TMCS for GC-MS Analysis

This is a general and highly effective protocol for the silylation of polar compounds.[2]

1. Sample Preparation:

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine) to the dried extract.
  • Tightly cap the vial and heat at 60°C for 30 minutes.

3. Analysis:

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 3: Chiral Derivatization with (S)-PMP for LC-MS Analysis

This protocol is based on a method developed for the enantioselective analysis of hydroxybutyrate isomers.[4][5]

1. Derivatization Reaction:

2. Sample Cleanup (if necessary):

  • After the reaction, the sample may be diluted with a suitable solvent for direct injection or subjected to a liquid-liquid extraction or solid-phase extraction to remove excess reagents.

3. Analysis:

  • Analyze the resulting diastereomers by reversed-phase LC-MS.

Mandatory Visualization

The following diagrams illustrate the general workflows for the derivatization and analysis of this compound.

cluster_0 GC-MS Analysis Workflow (Silylation) A Sample containing 3,4-DHBA B Dry down sample (Lyophilization or N2 stream) A->B C Add Silylating Agent (MSTFA or BSTFA + TMCS) B->C D Heat to complete derivatization C->D E Cool to room temperature D->E F GC-MS Analysis E->F

GC-MS Analysis Workflow for 3,4-DHBA.

cluster_1 LC-MS Analysis Workflow (Chiral Derivatization) G Sample containing 3,4-DHBA enantiomers H Dry down sample G->H I Add Chiral Derivatizing Agent ((S)-PMP) and coupling agents H->I J Incubate to form diastereomers I->J K Sample cleanup (optional) J->K L LC-MS Analysis K->L

LC-MS Analysis Workflow for 3,4-DHBA enantiomers.

References

A Comparative Guide to the Biological Significance of (S)- and (R)-3,4-Dihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanoic acid (3,4-DHBA) is a four-carbon carboxylic acid with two hydroxyl groups. Its structure allows for stereoisomerism, resulting in two enantiomers: (S)-3,4-dihydroxybutanoic acid and (R)-3,4-dihydroxybutanoic acid. While chemically similar, these enantiomers are not biologically equivalent. The spatial arrangement of their atoms dictates their interactions with chiral biological molecules such as enzymes and receptors, leading to distinct physiological effects. This guide provides a comprehensive comparison of the known biological significance of (S)- and (R)-3,4-dihydroxybutanoic acid, supported by available data. A significant disparity in the scientific literature exists, with a substantial body of research focusing on the (S)-enantiomer while the (R)-enantiomer remains largely uncharacterized.

Metabolic Origins and Endogenous Presence

(S)-3,4-Dihydroxybutanoic acid is a naturally occurring metabolite in humans, found in both blood and urine.[1][2] Its endogenous presence is primarily attributed to two sources: the degradation of carbohydrates and the metabolism of γ-hydroxybutyrate (GHB).[2] The urinary form of this compound has been identified as having the (S)-configuration.[2] In contrast, there is no substantive evidence to suggest that (R)-3,4-dihydroxybutanoic acid is a significant endogenous metabolite in humans.

One of the key metabolic pathways leading to the formation of (S)-3,4-dihydroxybutanoic acid is the β-oxidation of GHB.[3] This metabolic link makes (S)-3,4-dihydroxybutanoic acid a potential biomarker for GHB consumption, offering a longer detection window than GHB itself.[3]

GHB γ-Hydroxybutyrate (GHB) beta_oxidation β-Oxidation Pathway GHB->beta_oxidation S_DHBA (S)-3,4-Dihydroxybutanoic Acid beta_oxidation->S_DHBA

Caption: Metabolic conversion of GHB to (S)-3,4-dihydroxybutanoic acid.

Comparative Biological Activity

Direct comparative studies on the biological activity of (S)- and (R)-3,4-dihydroxybutanoic acid are scarce. However, the available evidence strongly suggests that the biological effects are stereospecific.

Role in Satiety

The most significant reported biological function of (S)-3,4-dihydroxybutanoic acid is its role as a satiety signal, helping to regulate food intake.[4] While direct studies on the acid form are limited, research on its lactone, 3-hydroxy-γ-butyrolactone (3HBL), has shown that the (S)-enantiomer is more potent at suppressing food intake than its (R)-antipode. This indicates a stereospecific interaction with the biological targets responsible for satiety.

cluster_s (S)-3,4-DHBA Pathway cluster_r (R)-3,4-DHBA Pathway (Hypothetical) S_DHBA (S)-3,4-Dihydroxybutanoic Acid / (S)-3-Hydroxy-γ-butyrolactone satiety_receptor Putative Satiety Receptor/Target S_DHBA->satiety_receptor Binds with high affinity satiety_signal Satiety Signaling Cascade satiety_receptor->satiety_signal no_effect Reduced or No Suppression of Food Intake satiety_receptor->no_effect food_intake_suppression Suppression of Food Intake satiety_signal->food_intake_suppression R_DHBA (R)-3,4-Dihydroxybutanoic Acid / (R)-3-Hydroxy-γ-butyrolactone R_DHBA->satiety_receptor Binds with low affinity or not at all

Caption: Proposed stereospecific action on satiety signaling.

Data on Biological Activity

The lack of research on (R)-3,4-dihydroxybutanoic acid makes a direct quantitative comparison challenging. The following table summarizes the available information, highlighting the knowledge gap.

Biological Parameter(S)-3,4-Dihydroxybutanoic Acid(R)-3,4-Dihydroxybutanoic Acid
Endogenous Presence Human metabolite found in blood and urine[1][2]Not reported as an endogenous metabolite
Metabolic Precursor γ-Hydroxybutyrate (GHB), Carbohydrates[2]Not established
Primary Biological Role Satiety Signal[4]Unknown
Food Intake Suppression Active (lactone form is potent)Inactive or significantly less active (lactone form)
Clinical Relevance Potential biomarker for GHB intake[3]None identified

Stereospecificity in Related Hydroxy Fatty Acids

The principle of stereospecificity is well-established for other hydroxy fatty acids, which lends support to the hypothesis that the biological activities of 3,4-DHBA enantiomers are distinct. For instance, the enzyme fatty acid 2-hydroxylase (FA2H) specifically produces the (R)-enantiomer of 2-hydroxy fatty acids.[5] Furthermore, the (R)- and (S)-enantiomers of 2-hydroxy palmitic acid have been shown to have different effects on GLUT4 protein levels, glucose uptake, and lipogenesis.[5] This underscores the importance of stereochemistry in the biological function of this class of molecules.

Experimental Protocols

Detailed experimental protocols for a direct comparison of (S)- and (R)-3,4-dihydroxybutanoic acid are not available in the literature due to the lack of such studies. However, methodologies for the enantioselective analysis of hydroxy fatty acids have been developed and could be adapted for this purpose.

General Approach for Enantioselective Analysis

A common method for separating and quantifying enantiomers in biological samples involves chiral chromatography coupled with mass spectrometry.

1. Sample Preparation:

  • Biological samples (e.g., plasma, urine) are collected.

  • Proteins are precipitated using a solvent like acetonitrile.

  • The supernatant is collected and dried.

2. Derivatization (Optional but often necessary for improved separation and sensitivity):

  • The dried extract is reacted with a chiral derivatizing agent to form diastereomers, which can be separated on a non-chiral column.

3. Chromatographic Separation:

  • Direct Method: Use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system to separate the underivatized enantiomers.

  • Indirect Method: Use of a standard (non-chiral) column to separate the diastereomers formed during derivatization.

4. Detection and Quantification:

  • Mass spectrometry (MS) is typically used for detection and quantification due to its high sensitivity and selectivity.

  • Stable isotope-labeled internal standards for both (S)- and (R)-3,4-dihydroxybutanoic acid would be required for accurate quantification.

The following diagram outlines a general workflow for such an experiment.

sample Biological Sample (e.g., Plasma, Urine) extraction Protein Precipitation & Supernatant Extraction sample->extraction derivatization Chiral Derivatization (Optional) extraction->derivatization chromatography Chiral HPLC or GC Separation derivatization->chromatography ms Mass Spectrometry Detection & Quantification chromatography->ms data Data Analysis: Enantiomer Ratio & Concentration ms->data

Caption: Workflow for enantioselective analysis of 3,4-DHBA.

Conclusion and Future Directions

The current body of scientific literature demonstrates a clear biological significance for (S)-3,4-dihydroxybutanoic acid as an endogenous metabolite and a signaling molecule involved in satiety. Its formation from GHB also positions it as a key biomarker. In stark contrast, the biological role of (R)-3,4-dihydroxybutanoic acid remains undefined.

The differential activity of the lactone forms of these enantiomers strongly suggests that the biological functions of this compound are stereospecific. This highlights a critical knowledge gap and a promising area for future research.

Recommendations for future studies include:

  • The chemical or enzymatic synthesis of high-purity (R)-3,4-dihydroxybutanoic acid to enable biological testing.

  • Direct comparative studies of the (S) and (R) enantiomers in assays related to satiety, neurological function, and metabolism.

  • Screening of both enantiomers against a panel of receptors and enzymes to identify specific biological targets.

  • In vivo studies in animal models to compare the pharmacokinetic and pharmacodynamic profiles of the two enantiomers.

A deeper understanding of the stereospecific effects of this compound could have significant implications for drug development, particularly in the areas of metabolic disorders and appetite regulation, as well as in the forensic detection of GHB.

References

Unveiling 3,4-Dihydroxybutanoic Acid as a Potential Clinical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the correlation of 3,4-dihydroxybutanoic acid (3,4-DHBA) levels with clinical outcomes in various pathological conditions. This document provides an objective comparison of 3,4-DHBA's performance as a biomarker across different diseases, supported by available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Introduction

This compound (3,4-DHBA), a metabolite of the neurotransmitter gamma-aminobutyric acid (GABA), is emerging as a significant biomarker in several clinical contexts.[1][2][3][4] Its endogenous presence in human blood and urine and its fluctuation in certain disease states have drawn the attention of the scientific community.[5] This guide synthesizes current research to provide a clear understanding of the correlation between 3,4-DHBA levels and clinical outcomes in disorders such as Succinic Semialdehyde Dehydrogenase Deficiency (SSADH), ovarian cancer, and potentially dementia and neonatal sepsis.

Comparative Analysis of 3,4-DHBA Levels in Clinical Conditions

The concentration of 3,4-DHBA in biological fluids shows significant variation between healthy individuals and patients with specific diseases. The following tables summarize the available quantitative data to facilitate a comparative analysis.

Table 1: Endogenous Concentrations of this compound in Healthy Adults

Biological MatrixConcentration Range (mg/L)Number of Volunteers
Serum< 0.13 - 2.59101
Urine1.88 - 122132

Data sourced from a study that developed and validated a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 3,4-DHBA.[5]

Table 2: this compound Levels in Pathological Conditions

Clinical ConditionKey Findings
Succinic Semialdehyde Dehydrogenase (SSADH) Deficiency 3,4-DHBA is a key diagnostic marker. This rare genetic disorder of GABA metabolism leads to the accumulation of gamma-hydroxybutyric acid (GHB), which is subsequently metabolized to 3,4-DHBA, resulting in significantly elevated levels in urine and blood.[1][6][7]
Ovarian Cancer Elevated serum levels of 3,4-DHBA have been identified as novel diagnostic and prognostic biomarkers. Higher concentrations are associated with poor overall survival in patients with high-grade serous ovarian cancer.[6][8]
Dementia (including Alzheimer's Disease) The role of 3,4-DHBA is still under investigation. Some evidence suggests that elevated serum levels may serve as a predictive biomarker for dementia, though other studies have not found significant differences in its related compound, 2,4-dihydroxybutanoic acid, across different neurological disorders.[9]
Neonatal Sepsis Preliminary studies indicate an upregulation of 3,4-DHBA in neonates with sepsis. However, more quantitative data is needed to establish a clear correlation with clinical outcomes.

Experimental Protocols

Accurate quantification of 3,4-DHBA is crucial for its validation as a clinical biomarker. The following is a detailed methodology for a validated gas chromatography-mass spectrometry (GC-MS) based protocol.[5][10][11][12][13]

Protocol: Quantification of this compound in Human Serum/Urine by GC-MS

1. Sample Preparation:

  • To 1 mL of serum or urine, add an internal standard (e.g., deuterated 3,4-DHBA).
  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[5]
  • Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: Use a suitable capillary column (e.g., a non-polar column like a DB-5ms).
  • Injection Mode: Splitless injection.
  • Temperature Program: Start at a low initial temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
  • Ions to Monitor (for TMS-derivatized 3,4-DHBA): Monitor characteristic ions of the derivatized molecule. The specific ions will depend on the fragmentation pattern.

4. Quantification:

  • Generate a calibration curve using known concentrations of 3,4-DHBA standards.
  • Calculate the concentration of 3,4-DHBA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Workflows

Metabolic Pathway of this compound Formation

3,4-DHBA is a downstream metabolite in the catabolism of the inhibitory neurotransmitter GABA. A defect in the enzyme Succinic Semialdehyde Dehydrogenase (SSADH) leads to an alternative metabolic route where succinic semialdehyde is reduced to gamma-hydroxybutyric acid (GHB), which is then further metabolized to 3,4-DHBA.[1][2][3][4][14]

GABA_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic Semialdehyde GABA->Succinic_Semialdehyde GABA-T Succinic_Acid Succinic Acid Succinic_Semialdehyde->Succinic_Acid SSADH (Normal Pathway) GHB gamma-Hydroxybutyric Acid (GHB) Succinic_Semialdehyde->GHB   SSADH Deficiency   (Alternative Pathway) Krebs_Cycle Krebs Cycle Succinic_Acid->Krebs_Cycle DHBA This compound (3,4-DHBA) GHB->DHBA Metabolism

Caption: Metabolic pathway illustrating the formation of 3,4-DHBA.

Experimental Workflow for 3,4-DHBA Quantification

The following diagram outlines the key steps in the laboratory workflow for the quantification of 3,4-DHBA in biological samples.

Experimental_Workflow start Biological Sample (Serum/Urine) extraction Liquid-Liquid Extraction with Internal Standard start->extraction derivatization Derivatization (e.g., TMS) extraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Data Analysis and Quantification gcms->quantification end Clinical Correlation quantification->end

Caption: Workflow for 3,4-DHBA quantification in clinical samples.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Dihydroxybutanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety and Physical Properties

While a complete GHS classification for 3,4-Dihydroxybutanoic acid is not available in public databases, the following information has been compiled from various sources. It is important to note that in the absence of thorough toxicological and ecological data, all handling and disposal procedures should be conducted with appropriate personal protective equipment and in accordance with institutional and local regulations.

PropertyData
Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
CAS Number 1518-61-2
Appearance Colorless, crystalline solid
Solubility Soluble in water
GHS Classification No data available
Hazard Statements No data available
Precautionary Statements No data available

Procedural Guidance for Proper Disposal

Given that this compound is a human metabolite, it is likely to be biodegradable and of low toxicity. However, without definitive data, the following step-by-step disposal procedure is recommended to ensure safety and environmental protection.

Step 1: Initial Assessment and Consultation

  • Consult Institutional Policies: Before proceeding, review your organization's specific procedures for the disposal of non-hazardous or unclassified chemical waste. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance.

  • Risk Assessment: A qualified individual should conduct a risk assessment for the disposal of this compound, considering the quantities involved and the potential for unknown hazards.

Step 2: Segregation and Labeling of Waste

  • Designated Waste Container: Use a dedicated, clearly labeled waste container for this compound and any materials contaminated with it.

  • Labeling: The container should be labeled as "Hazardous Waste - Caution Unknown Chemical" until a formal hazard assessment is completed. Include the chemical name (this compound) and the date.

  • Segregation: Do not mix this compound waste with other chemical waste streams to prevent unforeseen reactions.

Step 3: Disposal as Hazardous Waste (Default Procedure)

In the absence of a conclusive hazard assessment, this compound waste should be disposed of as hazardous chemical waste.

  • Packaging: Ensure the waste container is securely sealed to prevent leaks or spills.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for the collection and disposal of the waste.

Step 4: Neutralization and Drain Disposal for Small Quantities (Expert Discretion)

For small quantities of this compound, and only after a thorough risk assessment by a qualified professional has determined it to be non-hazardous, neutralization and drain disposal may be considered. This should be performed in strict accordance with institutional and local regulations.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Work in a Ventilated Area: Perform the neutralization procedure in a well-ventilated area, preferably within a fume hood.

  • Dilution: Slowly add the this compound solution to a large volume of cold water.

  • Neutralization: While stirring, slowly add a dilute basic solution (e.g., sodium bicarbonate) to the diluted acid waste. Monitor the pH of the solution.

  • Target pH: Continue adding the basic solution until the pH is between 5.5 and 9.0.

  • Drain Disposal: If permitted by your institution's EHS department, flush the neutralized solution down the drain with copious amounts of water (at least 20 parts water to one part neutralized solution).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_ehs Consult Institutional EHS Policies start->consult_ehs risk_assessment Conduct Risk Assessment by Qualified Personnel consult_ehs->risk_assessment is_small_quantity Small Quantity and Assessed as Non-Hazardous? risk_assessment->is_small_quantity hazardous_waste Treat as Hazardous Waste is_small_quantity->hazardous_waste No / Uncertain neutralize Neutralize to pH 5.5-9.0 is_small_quantity->neutralize Yes collect_dispose Collect in Labeled Container for Professional Disposal hazardous_waste->collect_dispose drain_disposal Drain Disposal with Copious Water (If Permitted) neutralize->drain_disposal end_neutralization End of Disposal Process drain_disposal->end_neutralization end_disposal End of Disposal Process collect_dispose->end_disposal

Caption: Decision workflow for the disposal of this compound.

Personal protective equipment for handling 3,4-Dihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dihydroxybutanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related carboxylic acids and general chemical safety principles. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for handling this compound.

Potential Hazards

Based on the chemical structure (a carboxylic acid and a diol), this compound may present the following hazards:

  • Skin Irritation: Similar to other carboxylic acids, it may cause skin irritation upon contact.[1]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1]

  • Respiratory Irritation: If in a powdered form, dust inhalation may cause respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion may be harmful.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required.[1] A face shield should be worn over goggles when there is a significant risk of splashing.[1][2]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[1] Chemical-resistant gloves (e.g., nitrile rubber) are required and should be inspected before use and changed immediately if contaminated.[1][2][3] Fully enclosed shoes are mandatory.[1]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[1]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.[1]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.[1]

  • Handling the Compound:

    • Handle the compound in a chemical fume hood to minimize inhalation of any dust.[1][2]

    • Avoid direct contact with the skin, eyes, and clothing.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Decontamination:

    • Decontaminate the work area with an appropriate solvent and then wash with soap and water after completion of work.[2]

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).[1]

Disposal Plan:

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]

    • Unused or waste this compound should be disposed of as hazardous chemical waste.[1]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not empty into drains. [2]

Experimental Protocol: Preparation of a 10 mM Aqueous Solution

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and free of clutter.

    • Verify the functionality of the chemical fume hood.

    • Gather all necessary materials: this compound, deionized water, a calibrated analytical balance, a weigh boat, a spatula, an appropriate-sized volumetric flask with a stopper, and a beaker.

    • Don all required PPE.

  • Weighing the Compound:

    • Place a clean weigh boat on the analytical balance and tare it.

    • Carefully weigh the required amount of this compound (Molecular Weight: 120.10 g/mol ) into the weigh boat.

  • Dissolving the Compound:

    • Carefully transfer the weighed this compound from the weigh boat to the beaker.

    • Add a small amount of deionized water to the beaker and gently swirl to dissolve the compound. A magnetic stirrer can be used if necessary.

  • Preparing the Final Solution:

    • Once the solid is fully dissolved, carefully transfer the solution from the beaker to the volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Repeat this step two more times.

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Cleanup and Disposal:

    • Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.

    • Clean all glassware with an appropriate solvent and then wash with soap and water.

    • Decontaminate the work surface.

    • Properly doff and dispose of PPE.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Dissolve/Handle weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Waste Properly decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe store Store in a Cool, Dry, Well-Ventilated Area doff_ppe->store If Storing

Caption: Logical workflow for the safe handling of this compound.

References

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